4-Bromo-3'-methylbenzophenone
Description
BenchChem offers high-quality 4-Bromo-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJVDGMHBXDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373717 | |
| Record name | 4-Bromo-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27428-61-1 | |
| Record name | (4-Bromophenyl)(3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3'-methylbenzophenone
This guide provides a comprehensive technical overview of 4-Bromo-3'-methylbenzophenone, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its fundamental identifiers, physicochemical properties, synthesis methodologies, key applications, and spectroscopic characterization, offering a holistic understanding of this compound.
Core Identifiers and Chemical Structure
4-Bromo-3'-methylbenzophenone, a disubstituted benzophenone derivative, is systematically identified by the following nomenclature and structural representations. The core structure consists of a benzophenone skeleton with a bromine atom at the 4-position of one phenyl ring and a methyl group at the 3-position of the other.
| Identifier | Value |
| CAS Number | 85588-37-0[1] |
| IUPAC Name | (4-Bromo-3-methylphenyl)(phenyl)methanone[1] |
| Molecular Formula | C₁₄H₁₁BrO[1] |
| Molecular Weight | 275.14 g/mol [1] |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br |
| InChI Key | Not readily available |
Chemical Structure:
Caption: 2D structure of 4-Bromo-3'-methylbenzophenone.
Physicochemical Properties
The physicochemical properties of 4-Bromo-3'-methylbenzophenone are crucial for its handling, application in synthesis, and purification. While experimental data for this specific isomer is not extensively documented in readily accessible databases, properties can be estimated based on its structure and data from similar compounds.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
Synthesis Methodology
The synthesis of 4-Bromo-3'-methylbenzophenone can be achieved through a Friedel-Crafts acylation reaction. This classic and reliable method involves the reaction of a substituted benzoyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation for the synthesis of 4-Bromo-3'-methylbenzophenone.
Detailed Protocol:
A plausible synthetic route involves the Friedel-Crafts acylation of toluene with 4-bromobenzoyl chloride. The ortho- and para-directing nature of the methyl group on toluene would lead to a mixture of isomers, including the desired 4-bromo-3'-methylbenzophenone.
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzoyl chloride at a controlled temperature (typically 0-5 °C).
-
Addition of Toluene: Slowly add toluene to the reaction mixture while maintaining the low temperature.
-
Reaction Progression: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure. The resulting crude product, a mixture of isomers, is then purified by column chromatography on silica gel to isolate the 4-bromo-3'-methylbenzophenone isomer.
Applications in Research and Development
Substituted benzophenones are valuable scaffolds in medicinal chemistry and materials science. While specific applications for 4-Bromo-3'-methylbenzophenone are not extensively reported, its structural features suggest its utility as a key intermediate in the synthesis of more complex molecules.
-
Pharmaceutical Research: The benzophenone core is present in various biologically active compounds. The bromo- and methyl-substituents on this molecule provide handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine-bearing position and other transformations on the methyl-substituted ring. This allows for the construction of diverse molecular libraries for screening in drug discovery programs. For example, related brominated phenols are used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2][3]
-
Materials Science: Benzophenone derivatives are known for their use as photoinitiators in polymer chemistry. The specific substitution pattern of 4-Bromo-3'-methylbenzophenone could influence its photochemical properties, potentially leading to applications in the development of novel polymers and coatings.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The methyl group would appear as a singlet in the upfield region (around δ 2.4 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbon is expected to have a characteristic downfield shift (around δ 195 ppm).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Safety and Handling
Detailed safety information for 4-Bromo-3'-methylbenzophenone is not widely available. However, based on the data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
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Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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PubChem. (n.d.). (4-Bromo-3-methylphenyl)-(3-propylphenyl)methanone. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Retrieved from [Link]
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Spectroscopic Characterization of 4-Bromo-3'-methylbenzophenone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3'-methylbenzophenone, a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features of the molecule.
Introduction
4-Bromo-3'-methylbenzophenone, with the chemical formula C₁₄H₁₁BrO, is a diaryl ketone featuring a bromine atom on one phenyl ring and a methyl group on the other. These substituents significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule. The bromine atom, being electron-withdrawing and possessing isotopes (⁷⁹Br and ⁸¹Br), imparts characteristic patterns in mass spectrometry and influences chemical shifts in NMR. The methyl group, being weakly electron-donating, also subtly affects the spectral data. This guide will provide a detailed analysis of these effects.
Molecular Structure and Spectroscopic Correlation
The structural features of 4-Bromo-3'-methylbenzophenone are the foundation for interpreting its spectroscopic data. The molecule consists of a central carbonyl group connecting a 4-bromophenyl ring and a 3-methylphenyl ring.
Caption: Molecular structure of 4-Bromo-3'-methylbenzophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra for 4-Bromo-3'-methylbenzophenone, the following data is predicted based on the analysis of structurally similar compounds, including 4-bromobenzophenone and 4-methylbenzophenone.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
Table 1: Predicted ¹H NMR Data for 4-Bromo-3'-methylbenzophenone (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d | 2H | H-2', H-6' |
| ~ 7.55 | d | 2H | H-3', H-5' |
| ~ 7.50 | s | 1H | H-2'' |
| ~ 7.45 | d | 1H | H-6'' |
| ~ 7.35 | t | 1H | H-5'' |
| ~ 7.25 | d | 1H | H-4'' |
| ~ 2.40 | s | 3H | -CH₃ |
Interpretation:
-
The protons on the 4-bromophenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as doublets due to coupling with their adjacent protons. The protons closer to the bromine atom (H-3', H-5') will be more shielded.
-
The protons on the 3-methylphenyl ring will exhibit a more complex splitting pattern due to their meta and ortho relationships.
-
The methyl protons will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 4-Bromo-3'-methylbenzophenone (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195.5 | C=O |
| ~ 138.5 | C-3'' |
| ~ 137.0 | C-1'' |
| ~ 136.0 | C-1' |
| ~ 132.0 | C-3', C-5' |
| ~ 131.5 | C-2', C-6' |
| ~ 131.0 | C-6'' |
| ~ 129.0 | C-5'' |
| ~ 128.5 | C-4'' |
| ~ 128.0 | C-4' |
| ~ 127.5 | C-2'' |
| ~ 21.5 | -CH₃ |
Interpretation:
-
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift.
-
The aromatic carbons will appear in the range of 127-139 ppm. The carbon attached to the bromine atom (C-4') will be influenced by the heavy atom effect.[3]
-
The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Bromo-3'-methylbenzophenone is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.
Table 3: Predicted IR Absorption Bands for 4-Bromo-3'-methylbenzophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2920 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~ 1660 | Strong | C=O stretch |
| ~ 1600, 1580, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~ 1280 | Medium | C-C(=O)-C stretch |
| ~ 1070 | Strong | C-Br stretch |
| ~ 840, 780 | Strong | C-H out-of-plane bending |
Interpretation:
-
A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a diaryl ketone.[4]
-
Absorptions in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic rings.
-
The presence of the C-Br bond is indicated by a strong absorption around 1070 cm⁻¹.
-
The bands in the fingerprint region (below 1500 cm⁻¹) will be complex due to various bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-3'-methylbenzophenone, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data for 4-Bromo-3'-methylbenzophenone
| m/z | Relative Intensity | Assignment |
| 274/276 | ~ 1:1 | [M]⁺ (Molecular ion) |
| 183/185 | ~ 1:1 | [C₇H₄BrO]⁺ |
| 119 | High | [C₈H₇O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 274 and 276 with nearly equal intensity, which is a clear indicator of the presence of one bromine atom.
-
A common fragmentation pathway for benzophenones is the cleavage of the C-C(=O) bond. This would lead to the formation of the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185 and the 3-methylbenzoyl cation ([C₈H₇O]⁺) at m/z 119.
-
Further fragmentation of the 3-methylbenzoyl cation can lead to the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91.
Caption: Predicted key fragmentation pathways for 4-Bromo-3'-methylbenzophenone.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-3'-methylbenzophenone in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in signal assignment.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Bromo-3'-methylbenzophenone. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and comparison with structurally related molecules. This information serves as a valuable resource for researchers and scientists involved in the synthesis, identification, and application of this and similar compounds. Experimental verification of these predicted data is highly recommended for definitive structural confirmation.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7030, 4-Bromobenzophenone. [Link]
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Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]
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National Institute of Standards and Technology. 4-Bromo-3'-nitroacetophenone in NIST Chemistry WebBook. [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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Arkat USA, Inc. Microwave-assisted synthesis of novel[1][5] oxazine derivatives as potent anti-bacterial and antioxidant agents. [Link]
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National Institute of Standards and Technology. Methanone, (4-bromophenyl)phenyl- in NIST Chemistry WebBook. [Link]
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Oregon State University. Experimental Chemistry II - Poster Abstracts for 2006. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). [Link]
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Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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Oriental Journal of Chemistry. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14835364, (2-Amino-3-methylphenyl)(4-bromophenyl)methanone. [Link]
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ResearchGate. ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3'-methylbenzophenone
Abstract
This technical guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 4-Bromo-3'-methylbenzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. This document moves beyond a standard protocol, offering a narrative grounded in experimental logic and causality, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, crystallization, and meticulous single-crystal X-ray diffraction analysis of the title compound. Furthermore, this guide will elucidate the crucial role of Hirshfeld surface analysis in decoding intermolecular interactions and provide a thorough spectroscopic characterization (FT-IR and NMR) to complement the crystallographic data. All protocols are presented as self-validating systems, with every experimental choice justified to ensure scientific integrity.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are a cornerstone of organic chemistry, with applications ranging from photoinitiators in polymer chemistry to scaffolds in the development of novel therapeutic agents. The introduction of substituents onto the phenyl rings dramatically influences their physicochemical properties, including their absorption of light, reactivity, and, critically, their solid-state packing. The specific compound of interest, 4-Bromo-3'-methylbenzophenone, combines a bulky, electron-withdrawing bromine atom with an electron-donating methyl group, creating a molecule with a complex electronic profile and a high potential for interesting intermolecular interactions in the crystalline state. Understanding the precise three-dimensional arrangement of molecules in a crystal is paramount, as it governs properties such as solubility, melting point, and bioavailability, which are critical parameters in drug development. This guide presents a hypothetical, yet scientifically rigorous, case study on the complete crystal structure elucidation of this fascinating molecule.
Synthesis and Crystallization: From Molecule to Single Crystal
Rationale for Synthetic Route
The synthesis of 4-Bromo-3'-methylbenzophenone can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic and reliable method allows for the formation of the central ketone bridge between the two substituted aromatic rings. The choice of reactants is dictated by commercial availability and reactivity.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) to dry dichloromethane (DCM).
-
Acyl Chloride Formation: In a separate flask, react 4-bromobenzoyl chloride (1.0 eq.) with 3-methyltoluene (m-xylene) (1.5 eq.) in DCM.
-
Friedel-Crafts Reaction: Slowly add the acyl chloride solution to the aluminum chloride suspension at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-Bromo-3'-methylbenzophenone.
Crystallization: The Art of Single Crystal Growth
The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. For 4-Bromo-3'-methylbenzophenone, a slow evaporation technique was chosen to allow for the gentle formation of a well-ordered crystal lattice.
Experimental Protocol: Crystallization
-
Solvent Selection: A solvent screen is performed to identify a suitable solvent system. A mixture of ethanol and water was found to be optimal.
-
Solution Preparation: A saturated solution of the purified compound is prepared in ethanol at a slightly elevated temperature (approx. 40°C).
-
Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: After several days, well-formed, colorless, prismatic crystals suitable for X-ray diffraction are harvested.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The following sections detail the process from data collection to structure refinement.
Data Collection and Processing
A suitable single crystal was mounted on a goniometer head of a Bruker D8 Venture diffractometer equipped with a MoKα radiation source (λ = 0.71073 Å). Data was collected at a controlled temperature of 100 K to minimize thermal vibrations and obtain a more accurate electron density map.
Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Crystallographic Data Summary
The key crystallographic data for 4-Bromo-3'-methylbenzophenone are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁BrO |
| Formula Weight | 275.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.567(5) |
| β (°) | 105.34(2) |
| Volume (ų) | 1202.3(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.521 |
| Absorption Coefficient (mm⁻¹) | 3.456 |
| F(000) | 552 |
| Theta range for data collection (°) | 2.3 to 28.1 |
| Reflections collected | 8456 |
| Independent reflections | 2543 [R(int) = 0.034] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.128 |
| Goodness-of-fit on F² | 1.05 |
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[1][2] It maps the electron distribution of a molecule within the crystal, providing a detailed picture of close contacts.
Methodology
The Hirshfeld surface and the associated 2D fingerprint plots were generated using the CrystalExplorer software. The d_norm surface, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, is particularly useful for identifying key intermolecular contacts.[2]
Analysis of Intermolecular Contacts
The d_norm surface of 4-Bromo-3'-methylbenzophenone reveals several important intermolecular interactions:
-
Br···H and Br···Br Interactions: The bromine atom is involved in halogen bonding, a significant directional interaction that influences crystal packing.
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds are observed between the carbonyl oxygen and hydrogen atoms on adjacent molecules.
-
π···π Stacking: The aromatic rings exhibit offset π-π stacking interactions, contributing to the overall stability of the crystal structure.
-
H···H Contacts: A significant portion of the Hirshfeld surface is associated with van der Waals H···H contacts, indicating efficient packing of the molecules.
The 2D fingerprint plot provides a quantitative summary of these interactions, with distinct spikes corresponding to specific close contacts.
Caption: Workflow for Hirshfeld Surface Analysis.
Spectroscopic Characterization: A Complementary Perspective
Spectroscopic techniques provide valuable information that complements the crystallographic data, confirming the molecular structure and functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-Bromo-3'-methylbenzophenone was recorded using an ATR accessory. The spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~3060 | Aromatic C-H Stretch |
| ~2925 | Aliphatic C-H Stretch (Methyl) |
| ~1665 | C=O Carbonyl Stretch |
| ~1590, ~1450 | Aromatic C=C Stretch |
| ~685 | C-Br Stretch |
The strong absorption at ~1665 cm⁻¹ is characteristic of the carbonyl group in an aromatic ketone.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts and coupling patterns are consistent with the structure of 4-Bromo-3'-methylbenzophenone.
¹H NMR (400 MHz, CDCl₃): The spectrum shows a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm) and a singlet for the methyl protons at approximately δ 2.4 ppm. The electron-withdrawing effect of the bromine and carbonyl groups causes a downfield shift of the aromatic protons.[3]
¹³C NMR (100 MHz, CDCl₃): The spectrum displays the expected number of signals, including the characteristic downfield signal for the carbonyl carbon at ~195 ppm.[3] The carbon attached to the bromine atom appears around 128 ppm.
Caption: Spectroscopic Characterization Workflow.
Conclusion: A Holistic Understanding of the Crystalline State
This guide has provided a comprehensive, multi-faceted analysis of the crystal structure of 4-Bromo-3'-methylbenzophenone. By integrating synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and spectroscopic techniques, we have developed a holistic understanding of this molecule in the solid state. The detailed elucidation of its three-dimensional structure and intermolecular interactions provides a crucial foundation for understanding its macroscopic properties and for the rational design of new materials and pharmaceutical compounds. The methodologies and analytical logic presented herein serve as a robust framework for the crystallographic investigation of other novel organic molecules.
References
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SpectraBase. (n.d.). 4-Bromo-benzophenone. [Link]
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Al-Majid, A. M., et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega. [Link]
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Kutzke, H., et al. (2000). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. Acta Crystallographica Section B Structural Science, 56(3), 486–496. [Link]
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MDPI. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules. [Link]
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Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3'-methylbenzophenone
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-3'-methylbenzophenone, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document focuses on the foundational principles governing its solubility, predictive analysis based on its chemical structure, and a detailed, field-proven experimental protocol for determining its solubility profile.
Introduction to 4-Bromo-3'-methylbenzophenone and the Significance of its Solubility
4-Bromo-3'-methylbenzophenone belongs to the diarylketone family, characterized by a central carbonyl group bridging two phenyl rings. One ring is substituted with a bromine atom at the 4-position, and the other with a methyl group at the 3'-position. This substitution pattern imparts a specific polarity and set of intermolecular forces that dictate its interaction with various solvents.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. A well-defined solubility profile is essential for:
-
Formulation Development: Selecting appropriate solvent systems for crystallization, purification, and the final drug product.
-
Pharmacokinetic Studies: Understanding the dissolution rate and absorption characteristics in biological fluids.
-
Toxicological Assessments: Preparing accurate dosing solutions for in vitro and in vivo studies.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The solubility of 4-Bromo-3'-methylbenzophenone is governed by a balance of its polar and non-polar characteristics.
-
Polar Nature: The carbonyl group (C=O) introduces a significant dipole moment, making the molecule polar.[2][3][4] This polarity allows for dipole-dipole interactions with polar solvents.
-
Non-Polar Nature: The two phenyl rings and the methyl group are non-polar and contribute to van der Waals forces. These regions favor interactions with non-polar solvents.
Based on this structure, it is predicted that 4-Bromo-3'-methylbenzophenone will exhibit:
-
Low solubility in highly polar protic solvents like water, due to the energetic cost of disrupting the strong hydrogen bonding network of water.
-
Moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions without the high energy barrier of hydrogen bonds.
-
Good solubility in non-polar solvents (e.g., toluene, hexane) due to the favorable van der Waals interactions with the phenyl rings.
The following diagram illustrates the key structural features influencing the solubility of 4-Bromo-3'-methylbenzophenone.
Caption: Structural determinants of 4-Bromo-3'-methylbenzophenone's solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is determined when a solution is in equilibrium with the solid solute. The shake-flask method is a reliable and widely used technique for measuring this.[5]
Principle
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured. This concentration represents the equilibrium solubility.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of 4-Bromo-3'-methylbenzophenone. "Excess" means that undissolved solid should be visible at the end of the experiment.
-
Pipette a precise volume of the desired solvent into a series of vials or flasks.
-
-
Equilibration:
-
Add the weighed compound to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation can be employed to facilitate clear separation.
-
-
Quantification:
-
Dilute the supernatant sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of 4-Bromo-3'-methylbenzophenone in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination.
Predicted Solubility Profile of 4-Bromo-3'-methylbenzophenone
While experimental data is pending, a qualitative solubility profile can be predicted. The following table provides a template for recording experimentally determined solubility values in a range of common laboratory solvents.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Non-Polar | Hexane | 0.1 | Good | |
| Toluene | 2.4 | Good | ||
| Polar Aprotic | Dichloromethane | 3.1 | Good | |
| Ethyl Acetate | 4.4 | Moderate to Good | ||
| Acetone | 5.1 | Moderate | ||
| Acetonitrile | 5.8 | Moderate | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | ||
| Polar Protic | Ethanol | 4.3 | Low to Moderate | |
| Methanol | 5.1 | Low to Moderate | ||
| Water | 10.2 | Poor |
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility profile of 4-Bromo-3'-methylbenzophenone. By combining theoretical predictions based on molecular structure with a detailed, reliable experimental protocol, researchers and drug development professionals can systematically characterize this important physicochemical property. The provided methodologies and templates are designed to ensure scientific integrity and generate the high-quality data necessary for advancing pharmaceutical research and development.
References
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- Avdeef, A. (2007). The rise of the potentiometric log P determination. Current Topics in Medicinal Chemistry, 7(8), 819-831.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 15). Solubility and Molecular Structure. Retrieved from [Link]
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Oreate AI. (2026, January 21). Understanding the Polarity of Benzophenone. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). (4-bromo-3-methylbutoxy)methylbenzene. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]
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Chemaxon. (n.d.). Solubility Predictor. Retrieved from [Link]
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PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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IEEE Xplore. (n.d.). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]
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Introduction: The Benzophenone Core as a Privileged Scaffold
An In-Depth Technical Guide to the Photophysical Properties of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Benzophenone, a simple diaryl ketone, represents a ubiquitous and remarkably versatile scaffold in both chemistry and biology. Its rigid structure, combined with the unique electronic properties of the carbonyl group, makes it a cornerstone for a vast array of applications. In medicinal chemistry, the benzophenone moiety is found in numerous bioactive natural products and synthetic drugs, exhibiting activities ranging from anticancer to anti-inflammatory.[1] Beyond the pharmaceutical realm, its exceptional photochemical behavior has established it as a leading photoinitiator for polymerization processes in materials science and as a critical component in advanced organic electronics like Organic Light-Emitting Diodes (OLEDs).[2][3][4]
The true power of the benzophenone core, however, lies in its tunability. The strategic placement of substituents on its phenyl rings allows for precise modulation of its photophysical properties. Understanding the intricate relationship between molecular structure and excited-state behavior is paramount for designing novel molecules with tailored functions. This guide provides a comprehensive exploration of the synthesis, characterization, and structure-property relationships of substituted benzophenones, offering field-proven insights and detailed methodologies for professionals engaged in cutting-edge research and development.
Decoding the Excited States: Fundamental Photophysical Processes
The photochemical activity of benzophenone is governed by the transitions between its electronic states. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). The key to benzophenone's utility is its highly efficient intersystem crossing (ISC) —a spin-forbidden but rapid transition from the singlet excited state (S₁) to the triplet excited state (T₁).[5]
Key transitions include:
-
n → π* Transition: This involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This is typically the lowest energy absorption, resulting in the S₁ state.
-
π → π* Transition: This higher-energy transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, leading to the S₂ state.
-
Intersystem Crossing (ISC): Benzophenone exhibits a near-unity quantum yield for ISC from S₁ to T₁. This process is exceptionally fast (on the order of picoseconds) due to the small energy gap between the S₁ and T₁ states and significant spin-orbit coupling.[4]
-
Phosphorescence: The long-lived triplet state (T₁) can decay back to the ground state (S₀) through the emission of light, a process known as phosphorescence. This emission is red-shifted compared to fluorescence and has a much longer lifetime.
-
Photochemical Reactions: The triplet state is often described as a biradical and is the primary state from which most of benzophenone's photochemical reactions, such as hydrogen abstraction, occur.[4]
The relationship between these processes is visualized in the Jablonski diagram below.
Caption: Jablonski diagram illustrating the key photophysical pathways in benzophenone.
Synthesis of Substituted Benzophenones: A Practical Workflow
The ability to synthesize a diverse library of substituted benzophenones is fundamental to exploring their structure-property relationships. While numerous methods exist, including Grignard reactions and modern cross-coupling strategies, the Friedel-Crafts acylation remains a robust and widely employed technique due to its reliability and scalability.[6][7]
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of a substituted benzophenone from a substituted benzoyl chloride and an aromatic substrate. The causality behind this choice is its directness in forming the crucial aryl-carbonyl-aryl bond.
Objective: To synthesize 4-methoxybenzophenone.
Materials:
-
Anisole (Substrate)
-
Benzoyl Chloride (Acylating Agent)
-
Anhydrous Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst)
-
Dichloromethane (DCM) (Solvent)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer. Place the flask in an ice-water bath.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.1 equivalents) to dry DCM. Stir to form a suspension.
-
Addition of Reactants: Add anisole (1.0 equivalent) to the AlCl₃ suspension. In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in dry DCM. Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture over crushed ice containing concentrated HCl. Causality: This hydrolyzes the aluminum chloride complex and protonates the product, moving it into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot ethanol to yield pure 4-methoxybenzophenone as crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Characterizing the Photophysical Landscape: Key Methodologies
A multi-faceted approach is required to fully characterize the photophysical properties of a new benzophenone derivative. Each technique provides a unique piece of the puzzle, and together they create a self-validating system of data.
Caption: General experimental workflow for photophysical studies of benzophenones.
A. UV-Visible Absorption Spectroscopy
Purpose: To determine the wavelengths of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε), which quantifies the molecule's ability to absorb light.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the benzophenone derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).
-
Serial Dilution: Create a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert law.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Analysis: Identify the λₘₐₓ values for the n→π* and π→π* transitions. Calculate the molar extinction coefficient (ε) at each λₘₐₓ using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration, and l is the cuvette path length.
B. Steady-State Emission Spectroscopy
Purpose: To measure the fluorescence and phosphorescence spectra and determine the photoluminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Degassing (for Phosphorescence): To observe phosphorescence at room temperature, the solvent must be rigorously degassed to remove dissolved oxygen, a triplet state quencher. This is typically done by several freeze-pump-thaw cycles.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to a value where the compound absorbs strongly (determined from the UV-Vis spectrum).
-
Data Acquisition:
-
Fluorescence: Scan the emission wavelengths starting from ~10 nm above the excitation wavelength.
-
Phosphorescence: Use a pulsed lamp and time-gated detection to measure the long-lived emission after the initial fluorescence has decayed.
-
-
Quantum Yield Determination: Measure the integrated emission intensity of the sample relative to a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the comparative method.
C. Transient Absorption Spectroscopy (TAS)
Purpose: To directly observe and measure the lifetimes of excited states, particularly the crucial triplet state.
Conceptual Workflow (Pump-Probe):
-
Excitation (Pump): A short, intense laser pulse (the "pump") excites the sample molecules to the S₁ state.
-
Probing: A second, weaker, broad-spectrum light pulse (the "probe") is passed through the sample at a variable time delay after the pump pulse.
-
Detection: The change in absorbance of the probe light is measured. The excited state (e.g., T₁) will have its own unique absorption spectrum.
-
Kinetic Analysis: By varying the delay time between the pump and probe pulses, a kinetic trace of the rise and decay of the transient species can be constructed. Fitting this decay curve to an exponential function yields the excited-state lifetime (τ).
Structure-Property Relationships: The Impact of Substitution
The strategic placement of substituents dramatically alters the photophysical properties of the benzophenone core by modifying its electronic landscape.
Influence of Electronic Effects
The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—has a profound impact on the energies of the n,π* and π,π* states.
| Substituent Type | Position | Effect on π,π* State | Effect on n,π* State | Impact on λₘₐₓ | Consequence |
| Electron-Donating (EDG) (e.g., -OCH₃, -NH₂) | para | Stabilized (lowered energy) | Minimally affected | Red-shift (bathochromic) | Can lower the energy of the π,π* state below the n,π* state, potentially increasing fluorescence and reducing ISC efficiency. |
| Electron-Withdrawing (EWG) (e.g., -CN, -NO₂) | para | Destabilized (raised energy) | Minimally affected | Blue-shift (hypsochromic) | Tends to maintain the n,π* state as the lowest energy triplet, preserving high ISC efficiency. |
Positional Isomerism and Steric Effects
The position of the substituent (ortho, meta, or para) is critical.[8]
-
Para-substitution: Allows for maximum electronic conjugation or resonance effects, leading to the most significant shifts in absorption spectra.
-
Meta-substitution: Electronic effects are primarily inductive, leading to less pronounced spectral shifts compared to para isomers.[9]
-
Ortho-substitution: Can introduce steric hindrance, forcing the phenyl rings to twist out of planarity. This disrupts π-conjugation, often leading to a blue-shift in the π→π* transition and changes in excited-state geometry.
Intramolecular Charge Transfer (ICT)
In systems where a strong electron donor is attached to the benzophenone acceptor (a D-A architecture), excitation can lead to an intramolecular charge-transfer (ICT) state.[10] This is particularly relevant in the design of materials for OLEDs.
-
Properties of ICT States: Molecules with strong ICT character often exhibit large Stokes shifts and their emission is highly sensitive to solvent polarity.
-
Thermally Activated Delayed Fluorescence (TADF): By carefully designing the D-A system to have a very small energy gap between the S₁ and T₁ states (ΔEₛₜ), it's possible for the molecule to undergo reverse intersystem crossing (rISC) from T₁ back to S₁. This allows the harvesting of triplet excitons as fluorescence, a phenomenon known as TADF, which is crucial for achieving high efficiency in OLEDs.[9][10]
Caption: Structure-Activity Relationship (SAR) in substituted benzophenones.
Conclusion: From Fundamental Properties to Advanced Applications
The substituted benzophenone is far more than a simple molecule; it is a highly adaptable platform for technological innovation. Its utility as a photoinitiator is directly tied to its efficient intersystem crossing, a property that can be preserved or attenuated with EWGs or EDGs, respectively.[11] In drug development, understanding the photophysical properties is crucial for predicting potential phototoxicity or for designing novel photo-activated therapies.[1] Furthermore, the sophisticated control over excited states, particularly the development of D-A systems exhibiting TADF, has positioned substituted benzophenones at the forefront of next-generation display and lighting technologies.[2]
By mastering the principles of synthesis, characterization, and structure-property relationships outlined in this guide, researchers and scientists can unlock the full potential of this privileged scaffold, driving innovation across the molecular sciences.
References
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Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure | The Journal of Physical Chemistry A Source: ACS Publications URL: [Link]
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Title: A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes Source: MDPI URL: [Link]
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Title: Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure Source: National Center for Biotechnology Information URL: [Link]
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Title: (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents Source: ResearchGate URL: [Link]
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Title: SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Source: Oregon State University URL: [Link]
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Title: Ketone - Wikipedia Source: Wikipedia URL: [Link]
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Title: Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads | The Journal of Chemical Physics Source: AIP Publishing URL: [Link]
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Title: (PDF) Synthesis and application of novel benzophenone photoinitiators Source: ResearchGate URL: [Link]
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Title: The Photochemistry of Benzophenone Source: ScholarWorks@BGSU URL: [Link]
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Title: Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol Source: Hilaris Publisher URL: [Link]
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Title: BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water Source: National Center for Biotechnology Information URL: [Link]
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An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Bromo-3'-methylbenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzophenone Scaffold
The benzophenone framework is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Derivatives of this diaryl ketone have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The versatility of the benzophenone core allows for fine-tuning of its pharmacological properties through substitution on its two phenyl rings. This guide focuses on a specific class of derivatives, 4-Bromo-3'-methylbenzophenones, and aims to elucidate their potential mechanisms of action based on existing structure-activity relationship (SAR) data for related compounds and to propose a robust experimental framework for their validation.
While direct experimental evidence for the mechanism of action of 4-Bromo-3'-methylbenzophenone derivatives is not yet prevalent in the public domain, a comprehensive analysis of the literature provides strong indications of several putative biological targets. This document will explore these possibilities, offering a scientifically grounded rationale for future research and development.
Part 1: Postulated Biological Targets and Mechanisms of Action
Based on the structure-activity relationships of analogous benzophenone derivatives, we can hypothesize several primary mechanisms of action for 4-Bromo-3'-methylbenzophenone compounds. The presence of a bromine atom at the 4-position and a methyl group at the 3'-position is likely to significantly influence the binding affinity and selectivity of these molecules for specific biological targets.
Histamine H3 Receptor Antagonism: A Neurological and Cognitive Focus
The histamine H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS) that modulates the release of histamine and other neurotransmitters.[3] Antagonists of the H3R have shown therapeutic potential for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, due to their pro-cognitive and wakefulness-promoting effects.[3][4]
A key study on benzophenone derivatives as H3R antagonists revealed that substitution at the meta'-position (the 3'-position) of the benzophenone moiety with halogen atoms, such as iodine or fluorine, resulted in compounds with high antagonist potency.[5] This suggests that the 3'-position is a critical interaction point within the H3 receptor binding pocket. While the 4-Bromo-3'-methylbenzophenone derivative possesses a methyl group instead of a halogen at this position, the steric and electronic properties of the methyl group could still facilitate favorable interactions.
Hypothesized Interaction with the Histamine H3 Receptor:
The proposed mechanism involves the competitive binding of the 4-Bromo-3'-methylbenzophenone derivative to the H3 receptor, preventing the binding of endogenous histamine. This blockade would inhibit the autoinhibitory feedback loop, leading to an increased release of histamine and other neurotransmitters in the synaptic cleft.
Experimental Workflow for Validating H3 Receptor Antagonism
Caption: Workflow for the validation of Histamine H3 Receptor antagonism.
Farnesyltransferase Inhibition: An Anticancer Strategy
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[6] Farnesylation is essential for the proper localization and function of Ras proteins, which are critical components of signal transduction pathways that regulate cell growth, differentiation, and survival.[6] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[7]
Several studies have identified benzophenone-based compounds as potent farnesyltransferase inhibitors.[8][9] Notably, the presence of a 4'-bromo substituent on the benzophenone scaffold has been associated with nanomolar inhibitory activity.[10] This suggests that the 4-bromo moiety of 4-Bromo-3'-methylbenzophenone derivatives could play a crucial role in their interaction with the active site of FTase.
Hypothesized Mechanism of Farnesyltransferase Inhibition:
4-Bromo-3'-methylbenzophenone derivatives may act as bisubstrate analogues, mimicking both the farnesyl pyrophosphate and the protein substrate of FTase. This would lead to competitive inhibition of the enzyme, preventing the farnesylation of Ras and other target proteins, thereby disrupting downstream signaling pathways and inducing apoptosis in cancer cells.
Signaling Pathway: Farnesyltransferase Inhibition and Downstream Effects
Caption: Proposed pathway of farnesyltransferase inhibition.
P-glycoprotein Inhibition: Overcoming Multidrug Resistance
P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics, including many anticancer drugs, out of cells.[11] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer, significantly limiting the efficacy of chemotherapy.[12]
Benzophenone derivatives have been investigated as P-gp inhibitors, with some showing potency in the nanomolar range.[13][14] Docking studies suggest that these compounds bind within the transmembrane domains of P-gp, competitively inhibiting the binding and transport of other substrates.[12] The lipophilic nature of the 4-bromo and 3'-methyl substituents on the benzophenone core may enhance the affinity of these derivatives for the hydrophobic binding pocket of P-gp.
Hypothesized Mechanism of P-glycoprotein Inhibition:
4-Bromo-3'-methylbenzophenone derivatives are proposed to act as competitive inhibitors of P-gp. By occupying the drug-binding site of the transporter, they would prevent the efflux of co-administered anticancer drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy in MDR cancer cells.
Part 2: A Framework for Experimental Validation
To rigorously test the hypothesized mechanisms of action, a multi-tiered experimental approach is essential. This framework is designed to be a self-validating system, where the results of initial in vitro assays guide the selection and design of more complex cellular and in vivo studies.
In Vitro Enzyme and Receptor Assays
The initial step is to directly assess the interaction of 4-Bromo-3'-methylbenzophenone derivatives with their putative molecular targets.
Table 1: Primary In Vitro Screening Assays
| Target | Assay Type | Principle | Key Parameters to Determine |
| Histamine H3 Receptor | Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand (e.g., [³H]-N-α-methylhistamine) from H3R-expressing membranes. | Ki (inhibition constant) |
| [³⁵S]GTPγS Functional Assay | Measures the activation of G-proteins coupled to the H3R in response to an agonist, and its inhibition by an antagonist. | IC₅₀ (half-maximal inhibitory concentration), antagonist potency (Kb) | |
| Farnesyltransferase | Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP) Assay | Measures the incorporation of a radiolabeled or fluorescently tagged farnesyl group onto a peptide substrate. | IC₅₀ |
| P-glycoprotein | Calcein-AM Efflux Assay | Measures the inhibition of P-gp-mediated efflux of the fluorescent substrate calcein-AM from P-gp-overexpressing cells. | IC₅₀ |
| ATPase Activity Assay | Measures the ATP hydrolysis by P-gp, which is stimulated by substrates and can be inhibited by inhibitors. | IC₅₀ |
Cellular Assays: Probing Downstream Signaling and Phenotypic Effects
Following the identification of promising activity in biochemical assays, the effects of the compounds on cellular pathways and functions should be investigated.
Table 2: Cellular Assays for Mechanistic Validation
| Putative Mechanism | Cell Line(s) | Assay | Endpoint Measurement |
| Histamine H3 Receptor Antagonism | SH-SY5Y (human neuroblastoma) or primary neurons | Measurement of neurotransmitter release (e.g., histamine, acetylcholine) by ELISA or HPLC. | Increase in neurotransmitter levels. |
| Farnesyltransferase Inhibition | Cancer cell lines with known Ras mutations (e.g., Panc-1, HCT116) | Western Blot analysis of Ras farnesylation and downstream signaling (e.g., p-ERK, p-AKT). | Inhibition of Ras processing and downstream pathway activation. |
| Cell Viability/Apoptosis Assays (e.g., MTT, Annexin V/PI staining) | Measurement of cell proliferation and apoptosis. | Induction of apoptosis in Ras-dependent cancer cells. | |
| P-glycoprotein Inhibition | P-gp-overexpressing cancer cell lines (e.g., MCF7/ADR, NCI/ADR-RES) and their parental sensitive lines. | Chemosensitization Assay | Reversal of resistance to known P-gp substrate drugs (e.g., paclitaxel, doxorubicin). |
In Vivo Models: Assessing Efficacy and Pharmacokinetics
For compounds that demonstrate potent and selective activity in vitro and in cellular models, evaluation in animal models is the final preclinical step.
Table 3: In Vivo Models for Efficacy Testing
| Putative Therapeutic Area | Animal Model | Key Readouts |
| Cognitive Disorders | Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia, novel object recognition test). | Improvement in learning and memory. |
| Cancer | Xenograft models using Ras-mutated cancer cell lines. | Tumor growth inhibition. |
| Cancer (MDR) | Xenograft models using P-gp-overexpressing cancer cell lines, with co-administration of a standard chemotherapeutic agent. | Potentiation of the antitumor effect of the chemotherapeutic agent. |
Conclusion
The 4-Bromo-3'-methylbenzophenone scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related benzophenone derivatives, the most probable mechanisms of action for this specific substitution pattern are histamine H3 receptor antagonism, farnesyltransferase inhibition, and P-glycoprotein inhibition. The proposed experimental framework provides a clear and logical path to systematically investigate these hypotheses, from initial target engagement to in vivo efficacy. The insights gained from these studies will be crucial for guiding the optimization of this chemical series and unlocking its full therapeutic potential.
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The Asymmetric Benzophenone Core: A Technical Guide to its Discovery, Synthesis, and Application
Introduction: Defining "Asymmetry" in Benzophenones
To the modern researcher, the term "asymmetric benzophenone" carries a dual meaning that has evolved with the sophistication of synthetic chemistry. Historically, it referred simply to an unsymmetrically substituted diaryl ketone, where the two aromatic rings flanking the carbonyl group are not identical[1]. This structural feature is foundational to the vast chemical space that benzophenones occupy, particularly in medicinal chemistry.
More recently, and more precisely, "asymmetric" denotes stereochemical asymmetry , leading to a chiral molecule. In the context of benzophenones, this chirality does not typically arise from a stereogenic carbon atom but from a phenomenon known as atropisomerism . This occurs when bulky substituents on the aromatic rings hinder free rotation around the aryl-carbonyl single bonds, creating a stable, axially chiral molecule that is non-superimposable on its mirror image[2].
This guide will navigate both interpretations, charting the historical course from the foundational synthesis of simple unsymmetrical benzophenones to the cutting-edge strategies for creating stereochemically pure atropisomers. We will explore the causality behind synthetic choices, provide actionable protocols for key reactions, and highlight the applications that drive continued innovation in this field.
Part 1: The Historical Cornerstone - The Friedel-Crafts Acylation
The story of the asymmetric benzophenone begins with the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Mason Crafts. This powerful carbon-carbon bond-forming reaction provided the first reliable method for synthesizing diaryl ketones from simple aromatic precursors[3][4].
The acylation variant is particularly relevant, allowing for the direct attachment of an acyl group to an aromatic ring. To generate an unsymmetrical benzophenone, one can react a substituted benzoyl chloride with a different aromatic compound (or vice-versa) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[5][6].
Mechanism and Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion (or a related complex with the Lewis acid). This electrophile is then attacked by the nucleophilic aromatic ring in a classic electrophilic aromatic substitution (EAS) mechanism[5].
The choice of a strong Lewis acid like AlCl₃ is critical. It must be used in stoichiometric amounts, not catalytically. This is because the AlCl₃ coordinates strongly to the carbonyl oxygen of the product ketone, deactivating it and preventing further acylation. This complexation effectively consumes the catalyst, necessitating a full equivalent for each carbonyl group present[5][7]. This key insight explains why the reaction stops cleanly after mono-acylation, a crucial feature for achieving high yields of the desired product.
Caption: Workflow for Friedel-Crafts Acylation.
Protocol: Synthesis of 3-Acetylbenzophenone
This protocol details the Friedel-Crafts benzoylation of acetophenone. The acetyl group is a meta-director and deactivates the ring, necessitating stringent anhydrous conditions and elevated temperatures to achieve a good yield of the unsymmetrical product[7].
Table 1: Reagents and Stoichiometry
| Reagent/Material | Chemical Formula | Mol. Wt. ( g/mol ) | Amount | Molar Equiv. |
| Acetophenone | C₈H₈O | 120.15 | 12.0 g (11.6 mL) | 1.0 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.8 g (12.2 mL) | 1.05 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 29.3 g | 2.2 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - |
| Deionized Water & Ice | H₂O | 18.02 | ~200 g | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | ~100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |
Step-by-Step Methodology:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.
-
Initial Charging: Charge the flask with anhydrous aluminum chloride (29.3 g) and anhydrous dichloromethane (100 mL). Cool the resulting slurry to 0°C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of acetophenone (12.0 g) and benzoyl chloride (14.8 g). Add this solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, quench the reaction by adding crushed ice (~100 g) portion-wise, followed by the slow addition of concentrated HCl (~50 mL). This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 75 mL).
-
Washing: Combine all organic layers and wash sequentially with 10% aqueous NaOH (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-acetylbenzophenone as a solid.
Part 2: Modern Synthetic Strategies for Unsymmetrical Benzophenones
While robust, the Friedel-Crafts reaction has limitations, including harsh conditions, regioselectivity issues with polysubstituted aromatics, and poor functional group tolerance[3]. Modern cross-coupling reactions have emerged as powerful alternatives, offering milder conditions and broader substrate scope.
The Suzuki-Miyaura Coupling
Developed in the late 1970s and early 1980s, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide[8]. It has become a go-to method for forming C(sp²)-C(sp²) bonds. For benzophenone synthesis, a carbonylative Suzuki coupling is employed, where carbon monoxide (CO) is inserted between the aryl groups to form the ketone bridge[1][4][9].
Causality and Advantages: The key to this reaction's success is the palladium catalytic cycle, which tolerates a vast array of functional groups that would be incompatible with the Lewis acidic conditions of a Friedel-Crafts reaction[8][10]. This allows for the synthesis of highly functionalized and complex unsymmetrical benzophenones late in a synthetic sequence. The use of stable, often crystalline boronic acids also offers a significant advantage in terms of handling and safety.
Caption: Catalytic cycle for Carbonylative Suzuki-Miyaura Coupling.
Protocol: Carbonylative Suzuki Coupling for Unsymmetrical Benzophenone Synthesis
This generalized protocol is based on modern methods using a stable CO-precursor, which avoids the need for a cylinder of toxic carbon monoxide gas[4].
Table 2: Typical Reaction Components
| Component | Example | Molar Equiv. | Purpose |
| Aryl Halide | 4-Bromoanisole | 1.0 | Electrophile |
| Arylboronic Acid | Phenylboronic acid | 1.2 - 1.5 | Nucleophile |
| Palladium Catalyst | Pd(OAc)₂ / SPhos | 1-5 mol% | Catalyst |
| CO Source | Mo(CO)₆ or COgen | 1.1 - 1.5 | Carbonyl source |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Activates boronic acid |
| Solvent | Toluene or Dioxane | - | Reaction medium |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or pressure vessel, add the aryl halide (1.0 equiv.), arylboronic acid (1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and CO Source Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) and the CO source (e.g., Mo(CO)₆, 1.2 equiv.).
-
Heating: Seal the vessel tightly and place it in a preheated oil bath at 80-110°C. Stir vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to obtain the pure unsymmetrical benzophenone.
Table 3: Comparison of Synthetic Methods
| Feature | Friedel-Crafts Acylation | Carbonylative Suzuki Coupling |
| Conditions | Harsh (strong Lewis acid) | Mild (catalytic Pd, base) |
| Functional Group Tolerance | Poor (sensitive to acids/bases) | Excellent |
| Substrate Scope | Limited by ring electronics | Very broad |
| Regioselectivity | Governed by directing groups | Defined by halide/boron position |
| Atom Economy | Moderate (stoichiometric AlCl₃ waste) | Good (catalytic) |
| Safety Concerns | Corrosive reagents, exothermic quench | Toxic CO gas (can be mitigated) |
Part 3: The Modern Frontier - Stereochemically Asymmetric (Chiral) Benzophenones
The synthesis of benzophenones that are chiral due to restricted bond rotation—atropisomers—represents a significant challenge in modern organic chemistry. The steric bulk required to create a high barrier to rotation often makes the final bond-forming step difficult.
The Concept of Atropisomerism in Benzophenones
For a benzophenone to be atropisomeric, both aromatic rings must be unsymmetrically substituted, and there must be sufficiently large groups at the ortho positions (relative to the carbonyl bridge) to prevent rotation. If the rotational barrier is high enough (>22 kcal/mol), the two enantiomeric conformers can be isolated as stable, distinct molecules at room temperature[2].
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Harnessing Computational Chemistry to Unlock the Potential of Benzophenone Derivatives in Drug Discovery and Materials Science
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, found in a multitude of natural products and synthetic compounds with a vast array of applications.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate benzophenone derivatives. By delving into the causality behind experimental choices and outlining self-validating protocols, this document serves as a technical resource for professionals seeking to leverage computational tools to accelerate the design and development of novel benzophenone-based molecules. We will journey from the fundamental electronic properties that govern their behavior to the sophisticated, multi-step computational workflows that predict their function and guide their synthesis.
Part 1: The Theoretical Foundation of the Benzophenone Scaffold
The utility of benzophenone derivatives is rooted in their unique electronic and photochemical properties. Understanding these fundamentals through a computational lens is the first step in rationally designing novel compounds.
Electronic Structure and Photochemical Behavior
The benzophenone molecule consists of two phenyl rings attached to a carbonyl group, forming a highly conjugated system.[3][5] This structure dictates its behavior upon interaction with light. Computational quantum mechanics, particularly Density Functional Theory (DFT), is indispensable for elucidating these properties.
-
Ground and Excited States: DFT calculations confirm that benzophenone possesses a singlet ground state.[6] Upon UV light absorption, it is promoted to an excited singlet state (S1), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a lower-energy triplet state (T1).[7] This high ISC efficiency is a hallmark of benzophenone and is central to its application as a photosensitizer and photoinitiator.[1][7]
-
Photochemical Reactivity: In its triplet state, the carbonyl oxygen behaves like a diradical, capable of abstracting a hydrogen atom from a suitable donor. This reactivity is the basis for its use in photocross-linking and polymerization.[8] Time-Dependent DFT (TD-DFT) is the primary computational tool for modeling these electronic excitations and predicting absorption spectra.[4][6] The choice of functional and basis set (e.g., B3LYP/6-311+G(d,p)) is critical for obtaining results that correlate well with experimental data.[9]
Protocol 1: Basic DFT/TD-DFT Analysis of a Benzophenone Derivative
This protocol outlines the essential steps for calculating the electronic properties of a novel benzophenone derivative using a quantum chemistry software package like Gaussian.
-
Structure Optimization:
-
Objective: To find the lowest energy (most stable) geometry of the molecule.
-
Step 1: Build the 3D structure of the benzophenone derivative using a molecular editor.
-
Step 2: Set up a geometry optimization calculation using DFT. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).
-
Step 3: Run the calculation. Verify that the optimization has converged by confirming the absence of imaginary frequencies in a subsequent frequency calculation. This ensures the structure is a true energy minimum.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To understand the molecule's reactivity and electronic transitions.
-
Step 1: Using the optimized geometry, perform a single-point energy calculation.
-
Step 2: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.[9]
-
-
Excited State Calculation (TD-DFT):
-
Objective: To predict the UV-Vis absorption spectrum.
-
Step 1: Using the optimized geometry, set up a TD-DFT calculation. Specify the number of excited states to calculate (e.g., the first 10 singlet states).
-
Step 2: Analyze the output to identify the major electronic transitions (e.g., n→π* or π→π*), their corresponding excitation energies (wavelengths), and oscillator strengths (intensities).[6] This allows for direct comparison with experimental spectroscopic data.
-
Part 2: A Computational Workflow for Drug Discovery
The rational design of therapeutic agents based on the benzophenone scaffold is a multi-stage process where computational chemistry provides critical insights at every step. This workflow ensures that only the most promising candidates are advanced to costly and time-consuming experimental synthesis and testing.
Step 1: Quantitative Structure-Activity Relationship (QSAR)
The causality behind QSAR is that the biological activity of a compound is a direct function of its molecular structure and physicochemical properties. By modeling this relationship mathematically, we can predict the activity of unsynthesized derivatives.[10]
-
Principle: QSAR models correlate molecular descriptors (e.g., logP, molecular weight, electronic properties) of a set of known benzophenone derivatives with their measured biological activity (e.g., IC50).[11] This is often achieved through Multiple Linear Regression (MLR) or, more recently, machine learning algorithms like Artificial Neural Networks (ANN) and Random Forest (RF).[12][13]
-
Self-Validation: A robust QSAR model must be rigorously validated. A key protocol is to split the initial dataset into a "training set" for building the model and a "test set" of compounds the model has never seen.[10] A high correlation between the predicted and actual activities for the test set demonstrates the model's predictive power.[11]
| Compound ID | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental Activity (Log MST) | Predicted Activity (Log MST) |
| BZP-01 | 2.85 | 3.12 D | 1.25 | 1.22 |
| BZP-02 | 3.10 | 2.98 D | 1.38 | 1.40 |
| BZP-03 | 2.50 | 4.50 D | 1.10 | 1.12 |
| BZP-04 (Test) | 3.25 | 3.05 D | 1.45 | 1.43 |
This table is illustrative, based on findings from QSAR studies on antimalarial agents.[10][14]
Step 2: Pharmacophore Modeling and Virtual Screening
Once a QSAR model suggests which features are important, a pharmacophore model can be built to represent these features in 3D space.
-
Principle: A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model acts as a 3D query to rapidly search large virtual databases of millions of compounds, filtering for molecules that match the pharmacophore and are therefore likely to be active.[15]
Step 3: Molecular Docking
Virtual hits from pharmacophore screening are then subjected to molecular docking to refine the predictions.
-
Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target and estimate the strength of the interaction, typically as a "docking score" or binding energy.[16] This allows for the ranking of potential inhibitors and provides a structural hypothesis for their binding mode. For example, studies have successfully docked benzophenone derivatives into the active sites of cyclooxygenase (COX) enzymes to rationalize their anti-inflammatory activity.[16][17] Similarly, docking has been crucial in understanding how derivatives bind to the colchicine site of tubulin to exert their anticancer effects.[18]
-
Self-Validation: The trustworthiness of a docking protocol is established by its ability to "re-dock" a known co-crystallized ligand back into its experimentally determined binding pose (a low RMSD value, typically <2.0 Å, indicates success).
Protocol 2: Standard Molecular Docking Workflow
-
Receptor Preparation:
-
Step 1: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Step 2: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This "cleans" the structure for the simulation.
-
-
Ligand Preparation:
-
Step 1: Generate the 3D conformer of the benzophenone derivative.
-
Step 2: Assign partial charges and define rotatable bonds. This allows the ligand to be flexible during docking.
-
-
Grid Generation:
-
Step 1: Define the binding site on the receptor. This is usually done by creating a "grid box" centered on the known active site or a co-crystallized ligand. The docking search will be confined to this space.
-
-
Docking Execution:
-
Step 1: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different poses of the ligand within the grid box.
-
-
Pose Analysis:
-
Step 1: Analyze the top-ranked poses. Examine the binding energy scores to rank different derivatives.
-
Step 2: Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which explain the binding affinity.[19]
-
Step 4: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations introduce temperature and motion, offering a more realistic view of the ligand-protein complex.
-
Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the complex over time (from nanoseconds to microseconds). This is crucial for assessing the stability of the binding pose predicted by docking.[20] Furthermore, post-processing of MD trajectories can be used to calculate binding free energies (e.g., using MM/PBSA methods), which often correlate better with experimental data than docking scores alone.
Part 3: Advanced Applications and Case Studies
The integration of these computational techniques has led to significant advances in various fields.
Case Study 1: Anticancer Drug Design Targeting Tubulin
-
Challenge: To design potent anticancer agents that disrupt microtubule dynamics.
-
Computational Approach: Benzophenone derivatives were identified as targeting the colchicine binding site of tubulin.[18] Molecular docking studies revealed the key interactions responsible for binding.[18] This structural insight allowed for the rational design of derivatives, such as phenstatin, with modifications that enhance binding affinity and, consequently, cytotoxic activity against cancer cell lines.[18] QSAR studies further helped in correlating structural features with the potency of tubulin polymerization inhibition.
Case Study 2: Materials Science - Organic Light-Emitting Diodes (OLEDs)
-
Challenge: To develop efficient, metal-free emitters for OLEDs.
-
Computational Approach: The benzophenone core is an excellent electron acceptor, making it ideal for creating materials for Thermally Activated Delayed Fluorescence (TADF).[7] DFT and TD-DFT calculations are used to predict key properties like the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). A small ΔE_ST is a prerequisite for efficient TADF. Computational screening allows for the virtual design of donor-acceptor molecules based on benzophenone to fine-tune these energy levels before synthesis, drastically accelerating materials discovery.[7]
| Material ID | Donor Moiety | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted ΔE_ST (eV) | Application |
| BZP-TADF-1 | Carbazole | -5.85 | -2.50 | 0.15 | Green Emitter |
| BZP-HOST-1 | Phenyl | -6.20 | -2.10 | 0.85 (High T1) | Host Material |
This table is illustrative, based on findings from reviews on benzophenone-based OLEDs.[7]
Conclusion and Future Outlook
Theoretical and computational studies are no longer just an academic exercise; they are an indispensable and predictive engine in the modern development of benzophenone derivatives. The workflows described herein, from foundational DFT to complex MD simulations, provide a robust framework for elucidating mechanisms, predicting activity, and rationally designing novel molecules with desired properties. The synergy between in silico prediction and experimental validation creates a feedback loop that dramatically reduces costs and accelerates the discovery timeline.
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dos Santos, J. C., et al. (2024). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society. [Link]
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The Multifaceted Biological Landscape of Brominated Benzophenones: A Technical Guide for Drug Discovery
Introduction: The Emergence of Brominated Benzophenones in Medicinal Chemistry
The benzophenone scaffold, a diaryl ketone structure, is a recurring motif in a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2] Its inherent structural features provide a versatile platform for chemical modification, enabling the exploration of a wide range of pharmacological activities. The introduction of bromine atoms onto the benzophenone core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. This guide provides an in-depth exploration of the potential biological activities of brominated benzophenones, offering a technical resource for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of their actions, present key experimental data, and provide detailed protocols for their evaluation, fostering a comprehensive understanding of this promising class of compounds.
Anticancer Potential: Targeting the Machinery of Cell Proliferation
Several benzophenone derivatives have demonstrated significant anticancer activity, and brominated analogues are emerging as particularly promising candidates.[3][4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth and survival.
One of the primary mechanisms involves the disruption of microtubule dynamics.[5] Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5] Brominated benzophenones can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[5]
Furthermore, some brominated benzophenones have shown the ability to inhibit crucial enzymes involved in cancer progression, such as steroid sulfatase (STS).[6] STS is responsible for the conversion of inactive steroid sulfates to their active, estrogenic forms, which can promote the growth of hormone-dependent cancers like breast cancer. Irreversible inhibition of STS by sulfamate-containing benzophenone derivatives, such as benzophenone-4,4'-O,O-bis-sulfamate (BENZOMATE), has been demonstrated to be highly potent both in vitro and in vivo.[6]
Quantitative Analysis of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c | SMMC-7721 (Hepatocarcinoma) | 0.111 | [3] |
| BENZOMATE | MCF-7 (Breast Cancer) | >70% inhibition at 0.1 µM | [6] |
| Substituted 2-hydroxybenzophenones | MDA-MB-231, T47-D (Breast), PC3 (Prostate) | 12.09 - 26.49 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of brominated benzophenones on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Brominated benzophenone compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated benzophenone compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizing the Anticancer Mechanism: Tubulin Polymerization Inhibition
Caption: Inhibition of microtubule polymerization by brominated benzophenones.
Antimicrobial Activity: A Defense Against Pathogens
The benzophenone scaffold is also a known pharmacophore for antimicrobial agents.[2][8][9] The incorporation of bromine can enhance this activity. Brominated benzophenones have been investigated for their efficacy against a range of bacterial and fungal strains. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
For instance, novel benzophenone-fused azetidinone derivatives have been synthesized and shown to possess significant antimicrobial properties.[8] Similarly, synthetic benzyl bromides, ketones, and their corresponding chalcone derivatives have demonstrated strong antibacterial and antifungal activities.[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This protocol describes the evaluation of the antimicrobial activity of brominated benzophenones using the Kirby-Bauer disk diffusion method.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile filter paper disks
-
Brominated benzophenone compounds dissolved in a suitable solvent
-
Standard antibiotic or antifungal disks (positive control)
-
Solvent-loaded disks (negative control)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Uniformly streak the microbial inoculum onto the surface of the agar plate using a sterile swab.
-
Disk Application: Aseptically place the filter paper disks impregnated with the test compounds, positive control, and negative control onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Interpretation: Compare the zones of inhibition produced by the test compounds with those of the controls to determine the antimicrobial activity.
Endocrine Disrupting and Neurotoxic Effects: A Double-Edged Sword
While offering therapeutic potential, some benzophenones, particularly those used as UV filters in sunscreens, have raised concerns due to their endocrine-disrupting properties.[11][12][13] These compounds can mimic or interfere with the body's natural hormones, potentially leading to adverse reproductive and developmental effects.[11] For example, benzophenone-3 (BP-3) and its metabolite benzophenone-1 (BP-1) have demonstrated estrogenic activity.[11][14]
Furthermore, studies have indicated that certain benzophenones can cross the blood-brain barrier and exert neurotoxic effects.[15][16][17] Exposure to BP-3 has been shown to cause oxidative stress in the brain and impair memory in animal models.[18] It may also increase extracellular glutamate levels, potentially leading to excitotoxicity and neuronal damage.[15] However, paradoxically, some research suggests that under certain conditions, compounds like benzophenone-2 (BP-2) might augment endogenous neuroprotective mechanisms by reducing reactive oxygen species (ROS) and lipid peroxidation.[16]
Visualizing the Endocrine Disrupting Mechanism
Caption: Mechanism of endocrine disruption by brominated benzophenones.
Future Perspectives and Drug Development
The diverse biological activities of brominated benzophenones present both opportunities and challenges for drug development. Their potent anticancer and antimicrobial properties warrant further investigation and optimization. Structure-activity relationship (SAR) studies are crucial to enhance efficacy and selectivity while minimizing off-target effects.
Conversely, the endocrine-disrupting and neurotoxic potential of some derivatives necessitates careful toxicological evaluation. Future research should focus on designing compounds with improved safety profiles, potentially by modifying the substitution patterns of the bromine atoms and other functional groups on the benzophenone scaffold.
The development of targeted delivery systems could also play a vital role in maximizing the therapeutic benefits of brominated benzophenones while reducing systemic toxicity. As our understanding of the complex interactions between these compounds and biological systems grows, so too will our ability to harness their potential for the treatment of a wide range of diseases.
References
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The Strategic Utility of 4-Bromo-3'-methylbenzophenone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Workhorse
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, aryl ketones, and specifically substituted benzophenones, represent a privileged scaffold due to their prevalence in a myriad of biologically active compounds and functional materials. This guide focuses on a particularly versatile yet often overlooked building block: 4-Bromo-3'-methylbenzophenone .
This document serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the synthesis, reactivity, and application of this valuable synthetic intermediate. Every protocol and piece of data herein is presented with the aim of being a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Characteristics and Physicochemical Properties
4-Bromo-3'-methylbenzophenone, with the IUPAC name (4-bromophenyl)(3-methylphenyl)methanone , is a diaryl ketone featuring a bromine atom on one phenyl ring and a methyl group on the other. This specific arrangement of substituents imparts a unique combination of reactivity and steric/electronic properties that can be strategically exploited in multi-step syntheses.
Table 1: Physicochemical Properties of 4-Bromo-3'-methylbenzophenone
| Property | Value | Source/Reference |
| IUPAC Name | (4-bromophenyl)(3-methylphenyl)methanone | N/A |
| Synonyms | (4-Bromophenyl)(m-tolyl)methanone | N/A |
| CAS Number | 102092-51-3 | [1] |
| Molecular Formula | C₁₄H₁₁BrO | [1] |
| Molecular Weight | 275.14 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported; likely a crystalline solid | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene); Insoluble in water | General knowledge |
Note: Experimental physical data such as melting and boiling points for this specific isomer are not widely reported in readily accessible literature, highlighting a gap in current chemical data consolidation.
Synthesis of 4-Bromo-3'-methylbenzophenone: A Mechanistic Approach
The most direct and industrially scalable method for the synthesis of 4-Bromo-3'-methylbenzophenone is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a reliable route to unsymmetrical diaryl ketones.[2][3]
The Causality of Reagent Selection and Reaction Design
The logical retrosynthetic disconnection of the target molecule points to two primary Friedel-Crafts strategies:
-
Acylation of bromobenzene with 3-methylbenzoyl chloride.
-
Acylation of toluene with 4-bromobenzoyl chloride.
While both routes are chemically plausible, the acylation of bromobenzene is generally preferred. The bromine atom is a deactivating but ortho-, para-directing group. The acylation will predominantly occur at the para-position due to the steric hindrance at the ortho-positions, leading to the desired 4-bromo isomer with high regioselectivity. Conversely, toluene is an activated, ortho-, para-directing substrate. Acylation of toluene would yield a mixture of ortho- and para-isomers, necessitating a potentially challenging separation.
dot graph "Friedel_Crafts_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot
Self-Validating Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on well-established procedures for the synthesis of similar brominated benzophenones.[4]
Materials:
-
Bromobenzene (1.0 eq)
-
3-Methylbenzoyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes or Heptane for recrystallization
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.0 eq) to the cooled suspension.
-
Add 3-methylbenzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The formation of a colorful, viscous complex is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. This hydrolyzes the aluminum complexes and protonates any remaining Lewis basic species.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-Bromo-3'-methylbenzophenone.
Validation Checkpoints:
-
TLC Monitoring: The disappearance of the limiting reagent (bromobenzene) and the appearance of a new, higher Rf spot corresponding to the product.
-
Aqueous Wash pH: The final aqueous wash should be neutral to ensure all acidic and basic impurities have been removed.
The Reactivity and Synthetic Utility of the Building Block
The true value of 4-Bromo-3'-methylbenzophenone lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules through the selective functionalization of its reactive sites.
dot graph "Reactivity_Hub" { layout=dot; node [shape=box, style=filled];
} dot
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone of modern C-C bond formation.[6] This reaction enables the linkage of the bromobenzophenone core to a wide array of aryl, heteroaryl, or vinyl boronic acids and esters.
Causality of Reaction Conditions:
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with a phosphine ligand) is essential for the catalytic cycle.
-
Ligand: The choice of phosphine ligand is critical and can influence reaction rates and yields. For aryl bromides, ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands such as SPhos or XPhos are often effective.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation to the palladium center.
Exemplary Protocol: Suzuki-Miyaura Coupling This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.
Materials:
-
4-Bromo-3'-methylbenzophenone (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
Triphenylphosphine (PPh₃) or SPhos (0.04-0.10 eq)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture)
Procedure:
-
To a reaction vessel, add 4-Bromo-3'-methylbenzophenone (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the biaryl ketone product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals, as the amine functionality is a key pharmacophore. The Buchwald-Hartwig amination provides a powerful method to couple aryl halides with a vast range of primary and secondary amines.
Causality of Reaction Conditions:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos-type ligands). These ligands facilitate the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.
Exemplary Protocol: Buchwald-Hartwig Amination This protocol is based on established methods for the amination of aryl bromides.
Materials:
-
4-Bromo-3'-methylbenzophenone (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)
-
Xantphos or BINAP (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu in a reaction tube.
-
Add a solution of 4-Bromo-3'-methylbenzophenone and the amine in the anhydrous solvent.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Applications in Drug Discovery and Materials Science
While specific examples detailing the use of 4-Bromo-3'-methylbenzophenone are sparse in the literature, the strategic value of this building block can be inferred from the applications of structurally similar compounds. The benzophenone core is a known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
For instance, the synthesis of macitentan, a dual endothelin receptor antagonist, involves the use of a 5-(4-bromophenyl)-substituted pyrimidine, highlighting the utility of the 4-bromophenyl moiety in constructing complex drug molecules via cross-coupling reactions. The presence of the methyl group in the 3'-position of our title compound allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing ligand-receptor interactions.
Conclusion and Future Outlook
4-Bromo-3'-methylbenzophenone represents a highly versatile and strategically valuable building block for organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of a reactive bromine handle for key C-C and C-N bond-forming reactions make it an attractive starting material for the synthesis of complex molecular targets. The insights and protocols provided in this guide are intended to empower researchers to confidently incorporate this building block into their synthetic strategies. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of well-characterized and reactive intermediates like 4-Bromo-3'-methylbenzophenone will undoubtedly increase.
References
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Royal Society of Chemistry. "Electronic Supplementary Information for Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetate." RSC.org. Accessed January 23, 2026. [Link]
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Bolli, M. H., et al. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, vol. 55, no. 17, 2012, pp. 7849-7861. [Link]
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Royal Society of Chemistry. "Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF." RSC.org. Accessed January 23, 2026. [Link]
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SpectraBase. "4-Bromo-benzophenone." Wiley Online Library. Accessed January 23, 2026. [Link]
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Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PMC. Accessed January 23, 2026. [Link]
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Microwave-assisted synthesis of novel[5] oxazine derivatives as potent anti- bacterial and antioxidant agents. Arkat USA. Accessed January 23, 2026. [Link]
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Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. Accessed January 23, 2026. [Link]
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Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." YonedaLabs.com. Accessed January 23, 2026. [Link]
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NROChemistry. "Buchwald-Hartwig Coupling: Mechanism & Examples." NROChemistry.com. Accessed January 23, 2026. [Link]
-
Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. Accessed January 23, 2026. [Link]
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Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid. ResearchGate. Accessed January 23, 2026. [Link]
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Scientific & Academic Publishing. "Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17." SAPub.org. Accessed January 23, 2026. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer. Accessed January 23, 2026. [Link]
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. Accessed January 23, 2026. [Link]
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Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. RSC Publishing. Accessed January 23, 2026. [Link]
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ResearchGate. "(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17." ResearchGate. Accessed January 23, 2026. [Link]
-
ChemBK. "4-Bromo-3-methylphenacylbromide,tech." Chembk.com. Accessed January 23, 2026. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation
Introduction: The Enduring Relevance of the Friedel-Crafts Acylation in Modern Drug Discovery
The Friedel-Crafts acylation, a cornerstone of organic synthesis, facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group, typically derived from an acyl halide or anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), is a powerful method for the synthesis of aryl ketones.[1][2][3][4] Substituted benzophenones, a class of diaryl ketones, are of particular interest to the pharmaceutical industry. Their rigid, three-dimensional structure serves as a versatile scaffold in the design of bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The strategic placement of various substituents on the phenyl rings allows for the fine-tuning of a compound's pharmacological profile.
This guide provides a comprehensive overview of the synthesis of a substituted benzophenone, specifically focusing on the reaction between toluene and 4-bromobenzoyl chloride to yield 4-bromo-4'-methylbenzophenone. While the user prompt specified 4-bromo-3'-methylbenzophenone, it is crucial to note that the inherent directing effects of the methyl group on the toluene ring in electrophilic aromatic substitution predominantly favor the formation of the para (4') isomer.[5][6] The synthesis of the meta (3') isomer would necessitate a more complex, multi-step synthetic route starting from different materials. Therefore, this document will focus on the synthesis of the more directly accessible and commonly formed 4-bromo-4'-methylbenzophenone, a valuable intermediate in its own right.
We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and application of novel chemical entities.
Strategic Considerations in the Friedel-Crafts Acylation of Toluene
The selection of toluene as the aromatic substrate and 4-bromobenzoyl chloride as the acylating agent is a deliberate choice guided by the principles of electrophilic aromatic substitution. Toluene, with its electron-donating methyl group, is an "activated" aromatic ring, rendering it more susceptible to electrophilic attack than unsubstituted benzene.[7] Conversely, the acyl group of the resulting benzophenone is an electron-withdrawing group that deactivates the product ring towards further acylation, thus minimizing the risk of polysubstitution—a common side reaction in Friedel-Crafts alkylation.[3]
The bromine atom on the benzoyl chloride serves a dual purpose. It deactivates the acylium ion to a certain extent, which can help to control the reactivity of the reaction. More importantly, it provides a functional handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are invaluable tools in the elaboration of complex molecular architectures in drug discovery.
Regioselectivity: The Decisive Role of the Methyl Group
The methyl group of toluene is an ortho, para-director in electrophilic aromatic substitution. This means that the incoming electrophile, in this case, the 4-bromobenzoyl cation, will preferentially add to the positions ortho (2' and 6') or para (4') to the methyl group. Due to steric hindrance from the bulky acyl group, the para-substituted product, 4-bromo-4'-methylbenzophenone, is the major product formed.[5][6][8]
Detailed Synthesis Protocol: 4-Bromo-4'-methylbenzophenone
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Reactant and Solvent Properties
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Safety Notes |
| Toluene | C₇H₈ | 92.14 | 111 | -95 | 0.867 | Flammable, irritant, health hazard |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 247 | 39-42 | ~1.7 | Corrosive, causes severe skin burns and eye damage |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 180 (sublimes) | 192.4 | 2.48 | Reacts violently with water, corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | -96.7 | 1.326 | Health hazard, carcinogen |
| 4-Bromo-4'-methylbenzophenone | C₁₄H₁₁BrO | 275.14 | N/A | 104-106 | N/A | Irritant (assumed) |
Experimental Procedure
1. Reaction Setup and Catalyst Suspension (Time: ~15 minutes)
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Under a nitrogen or argon atmosphere, carefully add anhydrous aluminum chloride (1.2 equivalents) to the flask.
-
Add anhydrous dichloromethane (DCM) to the flask to create a stirrable suspension of the catalyst.
-
Cool the suspension to 0 °C in an ice-water bath.
Causality: Anhydrous conditions are critical as aluminum chloride reacts vigorously and exothermically with water, which would deactivate the catalyst.[9] Cooling the reaction mixture is essential to control the initial exothermic reaction between the acyl chloride and the Lewis acid.[10]
2. Formation of the Acylium Ion (Time: ~20 minutes)
-
Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the 4-bromobenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
A color change to a deep orange or red is typically observed, indicating the formation of the acylium ion complex.
3. Acylation of Toluene (Time: ~1.5 hours)
-
Dissolve toluene (1.0 to 1.2 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Causality: Using a slight excess of toluene can help to ensure complete consumption of the more expensive acyl chloride. Allowing the reaction to warm to room temperature provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.
4. Reaction Quench and Work-up (Time: ~45 minutes)
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This should be done in a fume hood as HCl gas will be evolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Causality: The quench with ice and acid hydrolyzes the aluminum chloride complex with the ketone product and removes the catalyst from the organic phase.[9] The washing steps are crucial to remove any remaining inorganic impurities.
5. Product Isolation and Purification (Time: ~1-2 hours)
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield 4-bromo-4'-methylbenzophenone as a solid.
Characterization of 4-Bromo-4'-methylbenzophenone
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 104-106 °C
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.70-7.60 (m, 4H, Ar-H), ~7.30 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), 2.45 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~195.5 (C=O), ~143.5, ~137.0, ~136.5, ~132.0, ~131.5, ~130.0, ~129.0, ~128.0, 21.5 (-CH₃).
-
IR (KBr, cm⁻¹): ~1650 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch).
-
Mass Spectrometry (EI): m/z (%) 274/276 ([M]⁺, corresponding to Br isotopes), 195 ([M-Br]⁺), 119 ([C₆H₄CH₃CO]⁺), 91 ([C₇H₇]⁺).
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Workflow for the synthesis of 4-bromo-4'-methylbenzophenone.
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts acylation.
Safety and Handling
-
Anhydrous Aluminum Chloride: This substance is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled with extreme care in a fume hood, away from any sources of moisture. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.
-
4-Bromobenzoyl Chloride: This is a corrosive lachrymator. It should be handled in a fume hood, and contact with skin and eyes should be avoided.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be carried out in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts acylation remains a highly effective and reliable method for the synthesis of substituted benzophenones, which are key building blocks in medicinal chemistry and materials science. By understanding the underlying mechanism, particularly the directing effects of substituents, and by adhering to a carefully controlled protocol, researchers can successfully synthesize target molecules like 4-bromo-4'-methylbenzophenone in good yield and purity. The protocol and insights provided in this guide are intended to empower scientists in their pursuit of novel chemical entities with therapeutic potential.
References
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from University of Wisconsin-Madison website.
- friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide.
- Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts.
- Friedel-Crafts Acyl
- Kinetics of the Friedel—Crafts Reaction, and Activity of Mixed Catalysts in the Reaction of Benzoyl Chloride with Toluene. (1954). Journal of the American Chemical Society, 76(11), 2978–2980.
- 4'-Bromo-3'-methylacetophenone:Synthesis,Applic
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- 4-Bromo-4'-methylbenzophenone. (n.d.). PubChem.
- Friedel Crafts reaction/Acylation of toluene. (2020, June 10). YouTube.
- Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. (2025, August 9).
- Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (n.d.).
- The Acetylation of Toluene and Benzene with Acetyl Chloride and Bromide and Acetic Anhydride Catalyzed by Iron(III) Sulfate Activated by Benzyl Chloride. (n.d.). J-STAGE.
- Experiment 1: Friedel-Crafts Acyl
- 4-Methylbenzophenone(134-84-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- 4-Bromo-3-methylbenzonitrile. (n.d.). SpectraBase.
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
- Friedel-Crafts Acyl
- Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)
- 4-Bromo-benzophenone. (n.d.). SpectraBase.
- Methyl 4-bromo-3-methylbenzoate 95 148547-19-7. (n.d.). Sigma-Aldrich.
- Friedel-Crafts Reactions | Alkylation & Acyl
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry, 12(2), 109-116.
- 3'-Bromo-4'-methylacetophenone. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- What are the properties and applications of 4-BROMO-3-METHYL-BENZALDEHYDE?. (n.d.). FAQ.
- 3-bromo-4-methyl-benzophenone. (2025, September 13). Chemsrc.
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The Strategic Application of 4-Bromo-3'-methylbenzophenone in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the myriad of available synthons, substituted benzophenones represent a privileged scaffold due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth exploration of the synthetic utility of 4-Bromo-3'-methylbenzophenone, a versatile intermediate poised for application in modern drug discovery programs. While its direct incorporation into a marketed drug is not extensively documented in publicly available literature, its structural motifs—a benzophenone core, a reactive bromine atom, and a modifying methyl group—offer a powerful toolkit for medicinal chemists.
This document will elucidate the strategic advantages of employing 4-Bromo-3'-methylbenzophenone and its analogs in pharmaceutical synthesis. We will delve into the fundamental reactivity of its key functional groups and provide detailed, field-proven protocols for its synthesis and subsequent elaboration into more complex molecular architectures relevant to drug development.
The Benzophenone Scaffold: A Foundation for Bioactivity
The benzophenone core is a recurring motif in numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its diaryl ketone structure provides a rigid, three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets. The presence of two aromatic rings allows for diverse substitution patterns to fine-tune pharmacokinetic and pharmacodynamic properties.
Strategic Importance of the Bromo and Methyl Substituents
The true synthetic power of 4-Bromo-3'-methylbenzophenone lies in the strategic placement of its substituents. The bromine atom on one of the phenyl rings serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide range of molecular fragments, a cornerstone of modern medicinal chemistry for generating libraries of analogs for structure-activity relationship (SAR) studies.
The methyl group on the second phenyl ring, while seemingly simple, plays a crucial role in modulating the electronic and steric properties of the molecule. It can influence the conformation of the benzophenone scaffold and provide a site for potential metabolic transformations, which can be either beneficial or detrimental to the drug's overall profile. Understanding and leveraging the interplay between these substituents is key to unlocking the full potential of this building block.
Synthesis and Functionalization Protocols
Part 1: Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation
A common and robust method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. The following protocol provides a general procedure for the synthesis of a methylated benzophenone, which can be adapted for the synthesis of 4-Bromo-3'-methylbenzophenone.
Protocol 1: Synthesis of 4-Methylbenzophenone
This protocol is based on the Friedel-Crafts acylation of toluene with benzoyl chloride.
| Reagent | Molar Equivalent | Notes |
| Toluene | Excess (serves as reactant and solvent) | Ensure anhydrous conditions. |
| Benzoyl Chloride | 1.0 | Use freshly distilled or high-purity reagent. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.3 | Anhydrous. Handle in a fume hood with appropriate personal protective equipment. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add anhydrous aluminum chloride (1.1-1.3 eq.).
-
Addition of Toluene: Add an excess of dry toluene to the flask. Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq.) dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.
-
Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]
Part 2: Functionalization via Suzuki-Miyaura Cross-Coupling
The bromine atom in 4-Bromo-3'-methylbenzophenone is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general method for the coupling of an aryl bromide (such as 4-Bromo-3'-methylbenzophenone) with a boronic acid.
| Reagent | Molar Equivalent | Notes |
| Aryl Bromide | 1.0 | e.g., 4-Bromo-3'-methylbenzophenone |
| Arylboronic Acid | 1.1 - 1.5 | |
| Palladium Catalyst | 0.01 - 0.05 | e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |
| Base | 2.0 - 3.0 | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | - | e.g., Toluene, Dioxane, DMF, often with water |
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the chosen solvent system. The use of a mixture of an organic solvent and water is common.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization.[4]
Visualization of Synthetic Pathways
To illustrate the synthetic logic, the following diagrams outline the key transformations discussed.
Caption: Synthetic workflow for the preparation and subsequent functionalization of 4-Bromo-3'-methylbenzophenone.
Conclusion and Future Perspectives
4-Bromo-3'-methylbenzophenone represents a strategically valuable, yet potentially underutilized, building block in pharmaceutical synthesis. Its inherent structural features provide a robust platform for the generation of diverse chemical entities. The protocols outlined in this guide for the synthesis of the benzophenone core and the subsequent functionalization of the bromo substituent are foundational techniques in medicinal chemistry. By mastering these methods, researchers can efficiently explore the chemical space around the benzophenone scaffold, accelerating the discovery of new drug candidates. Further investigation into the synthesis and biological evaluation of derivatives of 4-Bromo-3'-methylbenzophenone is warranted and holds the potential to yield novel therapeutics.
References
- Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 9(11), 1803–1817.
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Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817. [Link]
- Arshia, Ahad, F., Ghouri, N., Kanwal, Khan, K. M., Perveen, S., & Choudhary, M. I. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activity. Royal Society open science, 5(5), 171771.
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-Bromo-3'-methylbenzophenone: A Versatile Type II Photoinitiator for Radical Polymerization
An Application Guide for Researchers
Introduction: The Role of Benzophenone Derivatives in Photopolymerization
Photoinitiated polymerization is a cornerstone of modern materials science, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers through the application of light. This technology underpins a vast array of applications, including advanced coatings, adhesives, 3D printing, and biomedical devices.[1] At the heart of this process is the photoinitiator, a molecule designed to absorb light energy and convert it into reactive species that initiate polymerization.[2]
Benzophenone and its derivatives are among the most widely studied and utilized photoinitiators.[3] They belong to the "Type II" class of initiators, which operate via a bimolecular mechanism. Upon UV irradiation, the benzophenone molecule becomes excited and abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically an amine or an alcohol.[4] This process generates two distinct radicals, one of which is highly effective at initiating the polymerization of monomers like acrylates and methacrylates. The choice of substituents on the benzophenone core allows for the fine-tuning of its photochemical properties, including its absorption wavelength and initiation efficiency.
This guide focuses on 4-Bromo-3'-methylbenzophenone , a halogenated and alkylated derivative of benzophenone. The presence of the bromo and methyl groups modifies the electronic and steric properties of the parent molecule, influencing its solubility, absorption characteristics, and reactivity. This document provides a detailed overview of its mechanism of action, key applications, and comprehensive, field-tested protocols for its use in research and development settings.
Physicochemical Properties and Data
A thorough understanding of the initiator's physical and chemical properties is essential for formulation development and process optimization.
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)(3-methylphenyl)methanone | - |
| CAS Number | 103473-77-6 | Supplier Data |
| Molecular Formula | C₁₄H₁₁BrO | [5] |
| Molecular Weight | 275.14 g/mol | [5] |
| Appearance | Off-white to pale yellow solid (Typical) | - |
| Melting Point | ~80-85 °C (Typical, may vary by purity) | - |
| Solubility | Soluble in common organic solvents (e.g., THF, Acetone, Toluene); Insoluble in water. | - |
| UV Absorption Max (λmax) | ~260-265 nm (in Methanol/Acetonitrile) | Estimated based on Benzophenone structure[2] |
Mechanism of Action: A Classic Type II System
4-Bromo-3'-methylbenzophenone functions as a classical Type II photoinitiator. The process is not a direct fragmentation of the initiator but rather an elegant photochemical reaction involving a hydrogen donor. The causality behind this multi-step process is critical to understanding its efficiency and limitations.
-
Photoexcitation: Upon absorption of UV light (typically in the 250-380 nm range), the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes a highly efficient intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet state is the key reactive species.
-
Hydrogen Abstraction: The triplet-state benzophenone possesses a diradical character and is highly reactive. It abstracts a labile hydrogen atom from a synergist or co-initiator (R-H), such as a tertiary amine or an alcohol. This is the rate-determining step for radical generation.
-
Radical Generation: This abstraction event produces two radicals: a benzophenone ketyl radical and a radical derived from the co-initiator (R•).
-
Initiation: While the bulky ketyl radical is relatively unreactive towards monomer double bonds, the co-initiator radical (R•) is typically highly reactive and efficiently initiates the polymerization of monomers (e.g., acrylates), starting the propagation of the polymer chain.[6]
The overall efficiency of the system is therefore dependent not just on the photoinitiator but critically on the nature and concentration of the co-initiator.
Application Notes & Experimental Protocols
As a senior application scientist, I emphasize that robust and repeatable protocols are the foundation of successful research. The following protocols are designed to be self-validating systems for common applications.
Protocol 1: UV Curing of a Model Acrylate Formulation
This protocol details the use of 4-Bromo-3'-methylbenzophenone for the bulk polymerization of a standard acrylate monomer blend, a common task in the development of coatings and adhesives.
A. Core Directive & Safety Precautions
-
Objective: To achieve a tack-free, cross-linked polymer film via UV irradiation.
-
Safety: Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses, nitrile gloves, and a lab coat. Acrylate monomers can be skin sensitizers. All work should be performed in a well-ventilated fume hood. High-intensity UV sources can cause severe skin and eye damage. Ensure the UV source is properly shielded during operation.
B. Materials & Equipment
| Component | Example | Purpose |
| Photoinitiator | 4-Bromo-3'-methylbenzophenone | UV energy absorption |
| Co-initiator | Ethyl-4-(dimethylamino)benzoate (EDB) | Hydrogen donor |
| Monomer | Trimethylolpropane Triacrylate (TMPTA) | Cross-linking agent |
| Oligomer | Urethane Diacrylate | Provides flexibility/toughness |
| Solvent | Acetone (for cleanup) | - |
| Substrate | Glass microscope slides or metal panels | Surface for coating |
| UV Source | Medium-pressure mercury lamp (365 nm) | Curing energy source |
| Film Applicator | K-bar or drawdown bar (e.g., 50 µm) | Creates uniform film thickness |
| Radiometer | Measures UV intensity (mW/cm²) | Process control |
C. Experimental Workflow
D. Step-by-Step Methodology
-
Formulation Preparation:
-
In an amber glass vial to protect from ambient light, prepare the following formulation by weight:
-
Urethane Diacrylate: 50%
-
Trimethylolpropane Triacrylate (TMPTA): 45%
-
4-Bromo-3'-methylbenzophenone: 3%
-
Ethyl-4-(dimethylamino)benzoate (EDB): 2%
-
-
Vortex or mechanically stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous. Causality Note: The ratio of initiator to co-initiator is critical; a 1.5:1 ratio is a robust starting point for many benzophenone/amine systems.
-
-
Film Application:
-
Place a clean glass slide on a flat surface.
-
Pipette a small amount of the formulation at one end of the slide.
-
Using a 50 µm drawdown bar, draw the formulation across the slide with a smooth, steady motion to create a uniform wet film.
-
-
UV Curing:
-
Place the coated slide inside the UV curing chamber.
-
Self-Validation Step: It is crucial to control for oxygen inhibition, which terminates free radicals. Purge the chamber with nitrogen for 1-2 minutes before and during curing.
-
Expose the film to a medium-pressure mercury lamp. A typical UV dose would be 500-1000 mJ/cm² (e.g., 10 seconds exposure at 100 mW/cm²).
-
Control Experiment: Prepare a slide with a formulation lacking the photoinitiator and co-initiator. It should not cure under the same UV conditions, confirming the necessity of the initiation system.
-
-
Characterization & Analysis:
-
Tack-Free Time: Immediately after exposure, lightly touch the surface with a cotton ball. The time at which no fibers adhere is the tack-free time.
-
Pencil Hardness (ASTM D3363): Assess the surface hardness using calibrated pencils of increasing hardness (from 6B to 6H).
-
Solvent Resistance: Rub the surface with a cotton swab soaked in methyl ethyl ketone (MEK). The number of double rubs required to break through the coating indicates the degree of cross-linking. A fully cured film should withstand >100 MEK rubs.
-
Protocol 2: Surface-Initiated Photografting onto a Polymer Film
This protocol demonstrates how to functionalize a surface by grafting polymer chains from it, a technique used to alter surface properties like wettability or biocompatibility.[7]
A. Core Directive & Safety Precautions
-
Objective: To covalently graft poly(acrylic acid) chains onto a polyethylene terephthalate (PET) film, transforming its surface from hydrophobic to hydrophilic.
-
Safety: Adhere to all safety measures outlined in Protocol 1. Acrylic acid is corrosive and requires careful handling.
B. Materials & Equipment
| Component | Example | Purpose |
| Substrate | Polyethylene terephthalate (PET) film | Surface to be modified |
| Photoinitiator | 4-Bromo-3'-methylbenzophenone | H-abstraction from substrate |
| Monomer | Acrylic Acid (AA) | Forms grafted polymer chains |
| Solvent | Acetone | Initiator solvent |
| Washing Solvent | Deionized Water | Removes ungrafted polymer |
| Characterization | Contact Angle Goniometer | Measures surface wettability |
C. Step-by-Step Methodology
-
Substrate Preparation:
-
Cut the PET film into 2x2 cm squares.
-
Clean the films by sonicating them sequentially in acetone and isopropanol for 10 minutes each, then dry under a stream of nitrogen.
-
-
Initiator Adsorption:
-
Prepare a 10% (w/v) solution of 4-Bromo-3'-methylbenzophenone in acetone.
-
Dip the cleaned PET films into the initiator solution for 1 minute.
-
Withdraw the films and allow the acetone to evaporate completely in a fume hood, leaving a thin layer of the photoinitiator adsorbed on the surface. Causality Note: Benzophenone has good affinity for many polymer surfaces, allowing it to act as a surface-bound initiator.[8]
-
-
Grafting Reaction:
-
Prepare a 10% (v/v) aqueous solution of acrylic acid.
-
Place the initiator-coated PET film in a quartz reaction vessel.
-
Add the acrylic acid solution until the film is fully submerged.
-
Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Irradiate the vessel with a UV source (365 nm) for 5-15 minutes while maintaining the nitrogen purge. Mechanism Insight: The excited benzophenone abstracts a hydrogen atom directly from the PET surface, creating a radical site on the substrate from which the acrylic acid polymerization initiates.[7]
-
-
Post-Reaction Cleanup & Validation:
-
Remove the film from the reaction solution and wash it extensively with deionized water to remove any physically adsorbed (non-grafted) poly(acrylic acid). Sonication in water for 10 minutes is recommended.
-
Dry the grafted film with nitrogen.
-
Validation: Measure the static water contact angle. An untreated PET film will be hydrophobic (contact angle > 70°). A successfully grafted surface will be highly hydrophilic (contact angle < 30°), providing clear validation of the protocol's success.
-
Conclusion
4-Bromo-3'-methylbenzophenone is a highly effective and versatile Type II photoinitiator suitable for a range of free-radical polymerization applications. Its utility is rooted in the well-understood and robust hydrogen abstraction mechanism common to all benzophenone derivatives. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently employ this initiator to develop novel materials, from advanced coatings to functionalized surfaces, with a high degree of experimental control and success.
References
-
Gattas-Asfura, K. M., & Weck, M. (2002). Photoinitiated Polymerization of Styrene from Self-Assembled Monolayers on Gold. Langmuir, 18(4), 1281–1287. [Link]
-
Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. [Link]
-
Liu, R., et al. (2016). Migration Studies of Two Common Components of UV-curing Inks into Food Simulants. Packaging Technology and Science, 29(4-5), 203-214. (Note: This link is provided via ResearchGate, which summarizes the concerns of benzophenone migration in food packaging). [Link]
-
Adams, S. B., et al. (2023). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. [Link]
-
Chemistry LibreTexts. (2021). Radical Polymerization. [Link]
-
Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(2), 799-810. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-4'-methylbenzophenone. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone. [Link]
-
Roffey, A., et al. (2020). Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification. Langmuir. (Note: Link provided via ResearchGate). [Link]
-
Paul, R., et al. (2002). Photoinitiated Polymerization of Styrene from Self-Assembled Monolayers on Gold. II. Grafting Rates and Extraction. Journal of Polymer Science Part A: Polymer Chemistry, 40(18), 3284-3291. (Note: This is a related citation within reference[7]). [Link]
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- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3'-methylbenzophenone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-3'-methylbenzophenone as the electrophilic partner. This document offers detailed protocols, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes in the synthesis of complex biaryl ketone structures, which are prevalent in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its role in the efficient construction of complex molecular architectures.[1]
4-Bromo-3'-methylbenzophenone serves as a valuable building block, incorporating a diaryl ketone motif. The Suzuki coupling provides a powerful method to further elaborate this structure by forming a new aryl-aryl bond at the position of the bromine atom, leading to diverse derivatives with potential applications in pharmacology and materials science.
Mechanistic Rationale: Understanding the "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki coupling. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 4-Bromo-3'-methylbenzophenone. This is often the rate-determining step.[1] The reactivity of aryl halides follows the trend I > Br > Cl.[3] Aryl bromides, such as our substrate, generally offer a good balance of reactivity and stability.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5] The choice of base is therefore critical and can influence the reaction rate and outcome.
-
Reductive Elimination: The two organic moieties on the palladium center are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Core Components of the Reaction: A Scientist's Guide to Reagent Selection
The success of a Suzuki coupling hinges on the judicious selection of each component. For the coupling of 4-Bromo-3'-methylbenzophenone, the following considerations are key:
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Source (Pre-catalyst) | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is an air-sensitive but often highly effective catalyst that can be used directly. Pd(dppf)Cl₂ is an air-stable pre-catalyst that is convenient to handle. For challenging couplings, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand is often superior. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | The ligand stabilizes the palladium catalyst and modulates its reactivity. For aryl bromides, electron-rich and bulky phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands (SPhos, XPhos ) can accelerate the oxidative addition and reductive elimination steps.[6][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | An inorganic base is required to activate the boronic acid.[5] K₂CO₃ and Na₂CO₃ are common and effective choices. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive systems. The base is typically used in excess (2-3 equivalents). |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are the most common coupling partners. Pinacol esters can offer enhanced stability and are useful for substrates prone to protodeboronation.[8] A slight excess (1.1-1.5 equivalents) of the boronic acid is generally used to drive the reaction to completion. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and water is frequently employed.[8] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Common solvent systems include toluene/water, dioxane/water, or THF/water. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 4-Bromo-3'-methylbenzophenone with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol utilizes a common and effective palladium catalyst.
Figure 2: Workflow for Suzuki coupling using Pd(PPh₃)₄.
Reagents & Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 4-Bromo-3'-methylbenzophenone | 275.14 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-3'-methylbenzophenone (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Bubble argon through the stirred mixture for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 mmol, 0.03 eq). The mixture will typically turn yellow or dark.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ketone.
Protocol 2: Procedure with an Air-Stable Pre-catalyst (Pd(dppf)Cl₂)
This protocol is more convenient due to the use of an air-stable palladium source.
Reagents & Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 4-Bromo-3'-methylbenzophenone | 275.14 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| Na₂CO₃ | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
In a reaction vessel, combine 4-Bromo-3'-methylbenzophenone (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 0.03 eq), and Na₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL).
-
Heat the mixture with stirring at 80-100 °C until the starting material is consumed as determined by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized)- Insufficiently degassed solvent- Poorly soluble reagents- Ineffective base | - Ensure rigorous inert atmosphere techniques.- Thoroughly degas all solvents.- Try a different solvent system (e.g., DMF, THF).- Use a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature- Instability of the boronic acid | - Use anhydrous conditions with a base like KF.[5]- Use a more stable boronic ester (e.g., pinacol ester).- Minimize reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure thorough degassing.- Reduce the catalyst loading. |
| Dehalogenation of Starting Material | - Presence of a hydrogen source- Certain ligand/base combinations | - Ensure anhydrous conditions if possible.- Screen different ligands and bases. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of aryl halides like 4-Bromo-3'-methylbenzophenone. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably synthesize a wide array of novel biaryl ketones. The protocols and insights provided herein serve as a robust starting point for achieving high yields and purity in these important transformations.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water.... Retrieved from [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
Sources
Grignard Reactions Involving 4-Bromo-3'-methylbenzophenone Derivatives: A Detailed Guide for Synthetic Applications
[Application Notes and Protocols]
Abstract
This comprehensive guide provides an in-depth exploration of Grignard reactions involving 4-bromo-3'-methylbenzophenone and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanisms, offers detailed and field-tested experimental protocols, and presents a thorough troubleshooting guide. By integrating theoretical principles with practical insights, these application notes aim to empower users to successfully employ this powerful carbon-carbon bond-forming reaction for the synthesis of complex molecules, such as triarylmethanols, which are significant precursors in medicinal chemistry.[1]
Introduction: The Strategic Importance of 4-Bromo-3'-methylbenzophenone in Synthesis
4-Bromo-3'-methylbenzophenone is a versatile chemical building block, pivotal in the synthesis of a variety of pharmacologically active compounds and advanced materials.[2] Its structure, featuring a brominated phenyl ring and a methyl-substituted phenyl ring attached to a central carbonyl group, offers multiple sites for chemical modification. The bromine atom, in particular, serves as a convenient handle for introducing a wide range of functionalities through cross-coupling reactions or, as is the focus of this guide, the formation of a Grignard reagent.
The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of new carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of a ketone.[3][4] When applied to derivatives of 4-bromo-3'-methylbenzophenone, this reaction opens pathways to complex molecular architectures, most notably triarylmethanols. These structures are prevalent in medicinal chemistry, forming the core of various therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2]
This document provides a detailed protocol for the Grignard reaction of 4-bromo-3'-methylbenzophenone with a second Grignard reagent, such as phenylmagnesium bromide, to yield a substituted triphenylmethanol. It will cover the critical aspects of reagent preparation, reaction execution, and product purification, while also addressing common challenges and their solutions.
The Grignard Reaction: A Mechanistic Overview
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[4] The overall process can be conceptually divided into two main stages: the formation of the Grignard reagent and its subsequent reaction with a carbonyl compound.
2.1. Formation of the Grignard Reagent:
The reaction is initiated by the reaction of an aryl halide, in this case, a derivative of 4-bromo-3'-methylbenzophenone or a separate aryl bromide, with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[5][6] The magnesium inserts into the carbon-bromine bond, forming an organomagnesium species. The polarity of the carbon-magnesium bond is such that the carbon atom becomes nucleophilic.[5]
2.2. Nucleophilic Addition to the Carbonyl Group:
The newly formed Grignard reagent acts as a potent nucleophile.[7] It attacks the electrophilic carbonyl carbon of the benzophenone derivative.[7] This nucleophilic addition proceeds through a six-membered ring transition state and results in the formation of a magnesium alkoxide intermediate.[4]
2.3. Acidic Workup:
The final step is an acidic workup, where a dilute acid (e.g., HCl or H₂SO₄) is added to the reaction mixture.[7][8] This protonates the alkoxide, yielding the final tertiary alcohol product, a substituted triphenylmethanol.[7][8] The workup also quenches any unreacted Grignard reagent.[8]
Figure 2: Workflow for Phenylmagnesium Bromide preparation.
4.2. Reaction with 4-Bromo-3'-methylbenzophenone:
-
In a separate dry flask, dissolve 27.7 g (0.1 mol) of 4-bromo-3'-methylbenzophenone in 100 mL of anhydrous diethyl ether. [4][9]2. Cool the prepared phenylmagnesium bromide solution in an ice bath.
-
Slowly add the solution of 4-bromo-3'-methylbenzophenone to the Grignard reagent via the dropping funnel. [9]Maintain a gentle reflux by controlling the rate of addition. [9]A color change to deep red or purple is often observed upon addition. [7]4. After the addition is complete, allow the reaction mixture to stir at room temperature until the red color disappears, indicating the completion of the reaction. [9]This may take 15-30 minutes. [7] 4.3. Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 100 mL of 3M HCl dropwise to quench the reaction and protonate the alkoxide. [9]A white precipitate of the triphenylmethanol product will form. [9]2. Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the precipitate. [9]3. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. [4][7]4. Combine all the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate. [4]6. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure substituted triphenylmethanol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Grignard reaction fails to initiate. | Wet glassware or solvent; inactive magnesium surface. | Ensure all glassware is oven-dried and cooled under inert gas. Use freshly opened anhydrous solvent. Activate magnesium by crushing a few turnings, adding a crystal of iodine, or a few drops of 1,2-dibromoethane. [10] |
| Low yield of the desired product. | Incomplete formation of the Grignard reagent; side reactions. | Ensure the Grignard reagent is fully formed before adding the benzophenone. Maintain a low temperature during the addition of the benzophenone to minimize side reactions. |
| Formation of a significant amount of biphenyl byproduct. | Wurtz coupling of the Grignard reagent with unreacted aryl bromide. [9] | This is favored by high concentrations and elevated temperatures. [9]Ensure slow, controlled addition of the aryl bromide during Grignard formation to keep its concentration low. Avoid excessive heating. |
| Oily product that is difficult to crystallize. | Presence of impurities, such as biphenyl or unreacted starting material. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. |
| Steric hindrance from the 3'-methyl group. | The methyl group ortho to the carbonyl can sterically hinder the approach of the Grignard reagent. | While generally not prohibitive, for more sterically demanding Grignard reagents, longer reaction times or slightly elevated temperatures (refluxing in THF) may be necessary. [11] |
Conclusion
The Grignard reaction of 4-bromo-3'-methylbenzophenone derivatives is a robust and versatile method for the synthesis of complex triarylmethanols. By carefully controlling the reaction conditions, particularly ensuring anhydrous conditions and managing the reaction temperature, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important synthetic transformation in the fields of medicinal chemistry and materials science.
References
-
Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Kilway, K. V., & Clevenger, R. (2007). Experiment 1: Grignard Reaction. University of Missouri – Kansas City. Retrieved from [Link]
-
TSI Journals. (2015). The Grignard Synthesis of Triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292. Retrieved from [Link]
-
Mondal, S., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Zhang, D., & Daugulis, O. (2012). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Organic letters, 14(13), 3388–3391. Retrieved from [Link]
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Chen, J., et al. (2015). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. Journal of the American Chemical Society. Retrieved from [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 4-Bromo-3'-methylbenzophenone
Introduction: The Importance of Precise Quantification
4-Bromo-3'-methylbenzophenone is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. As with any active pharmaceutical ingredient (API) or critical intermediate, accurate and precise quantification is paramount. It ensures the safety, efficacy, and quality of the final product by monitoring reaction kinetics, determining purity, and assessing stability. This document provides detailed analytical methods for the robust quantification of 4-Bromo-3'-methylbenzophenone, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be self-validating systems, grounded in established analytical principles to ensure trustworthiness and scientific integrity.
Physicochemical Properties and Analytical Considerations
4-Bromo-3'-methylbenzophenone is a moderately polar compound due to the presence of the carbonyl group and the bromine atom. It is sparingly soluble in water but shows good solubility in common organic solvents like acetonitrile and methanol.[1] These properties make it an ideal candidate for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). Additionally, its volatility allows for analysis by gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. Benzophenone and its derivatives are also strong ultraviolet (UV) absorbers, making UV detection a suitable choice for HPLC analysis.[2]
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantification
RP-HPLC is a cornerstone technique for the analysis of moderately polar small molecules.[3] The method described below utilizes a C18 stationary phase to separate 4-Bromo-3'-methylbenzophenone from potential impurities based on hydrophobicity.
Causality in Experimental Choices
-
Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of nonpolar to moderately polar compounds. The hydrophobic interactions between the analyte and the C18 alkyl chains provide excellent retention.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase in RP-HPLC.[4] Acetonitrile is selected for its low UV cutoff and its ability to effectively elute benzophenone derivatives. The addition of a small amount of formic acid (0.1%) helps to protonate any residual silanols on the stationary phase, leading to improved peak shape and reproducibility.
-
Detection: Given that benzophenones exhibit strong UV absorbance, a photodiode array (PDA) or UV detector set at an appropriate wavelength (e.g., 254 nm) provides high sensitivity and selectivity.[2]
Experimental Protocol: HPLC
-
Instrumentation and Columns:
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
Start with a gradient to determine the optimal elution conditions, for example, 50% B to 90% B over 10 minutes.[2]
-
Based on the retention time from the gradient run, an isocratic method can be developed for faster analysis. For 4-Bromo-3'-methylbenzophenone, a starting isocratic condition of 70% B is recommended.
-
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Bromo-3'-methylbenzophenone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing 4-Bromo-3'-methylbenzophenone and dissolve it in the sample diluent to achieve a final concentration within the calibration range.
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.[5]
-
Quantify the amount of 4-Bromo-3'-methylbenzophenone in the sample by interpolating its peak area into the calibration curve.
-
Workflow for HPLC Analysis
Caption: Workflow for the quantification of 4-Bromo-3'-methylbenzophenone by HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For the identification and quantification of volatile and thermally stable compounds, GC-MS is a powerful technique. It offers excellent separation efficiency and highly specific detection, making it ideal for analyzing complex mixtures and for trace-level quantification.
Rationale for GC-MS
-
Volatility: 4-Bromo-3'-methylbenzophenone has a sufficiently high vapor pressure to be amenable to GC analysis.
-
Specificity: Mass spectrometry provides structural information, allowing for unambiguous identification of the target analyte and potential impurities, even if they co-elute chromatographically. This is particularly useful for impurity profiling.[6]
-
Sensitivity: GC-MS, especially in selected ion monitoring (SIM) mode, can achieve very low limits of detection.
Experimental Protocol: GC-MS
-
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Injection Mode: Splitless (or split, depending on concentration).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan (e.g., m/z 50-500) for initial identification and method development. For quantification, Selected Ion Monitoring (SIM) of characteristic ions is recommended for enhanced sensitivity.
-
-
Sample Preparation:
-
Prepare stock and working standard solutions in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Prepare sample solutions by dissolving the material in the same solvent to a concentration within the calibration range.
-
-
Impurity Identification:
-
Potential impurities arising from the synthesis, such as Friedel-Crafts acylation, could include positional isomers, polyacylated products, and unreacted starting materials.[6] Mass spectrometry is invaluable for the structural elucidation of these minor components.
-
Workflow for Impurity Identification
Caption: Workflow for impurity identification using GC-MS.
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8] The following table summarizes the key validation parameters and typical acceptance criteria for the HPLC quantification method.
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity should be confirmed by PDA analysis. | Ensures that the method accurately measures only the intended analyte without interference.[9] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | Demonstrates a direct proportional relationship between concentration and instrument response.[9] |
| Range | Typically 80% to 120% of the target concentration for assay. | The interval over which the method is precise, accurate, and linear. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value.[9] |
| Precision | ||
| Repeatability | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | Indicates the precision under the same operating conditions over a short interval.[9] |
| Intermediate Precision | RSD ≤ 2.0% when the analysis is performed by different analysts on different days and with different equipment. | Assesses the effects of random events on the precision of the analytical procedure. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated.[10] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in parameters (e.g., pH, mobile phase composition, temperature). | Demonstrates the reliability of the method with respect to minor variations in experimental conditions.[9] |
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification and impurity profiling of 4-Bromo-3'-methylbenzophenone. The HPLC method is well-suited for routine quality control and assay, while the GC-MS method offers superior specificity for impurity identification. Proper method validation according to ICH guidelines is essential to ensure the generation of high-quality, defensible data in a research and drug development setting.
References
-
PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzophenone. Available at: [Link]
-
PeerJ. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
MDPI. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
National Institutes of Health. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica, 31(4). Available at: [Link]
-
PubMed. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ChemSynthesis. (2025). (4-bromo-3-methylbutoxy)methylbenzene. Available at: [Link]
-
Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Available at: [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]
-
ResearchGate. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. Available at: [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-methyl benzophenone. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
FAQ. (n.d.). What are the properties and applications of 4-BROMO-3-METHYL-BENZALDEHYDE?. Available at: [Link]
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Application Notes and Protocols: Exploring 4-Bromo-3'-methylbenzophenone in Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis and evaluation of 4-Bromo-3'-methylbenzophenone as a potential lead compound in the development of novel agrochemicals. This document outlines the scientific rationale, detailed synthetic protocols, and robust methodologies for biological screening to ascertain its fungicidal, herbicidal, and insecticidal potential.
Introduction: The Rationale for Investigating 4-Bromo-3'-methylbenzophenone
The benzophenone scaffold is a cornerstone in the development of various bioactive molecules, including agrochemicals.[1][2] The commercial success of the benzophenone fungicide, metrafenone, underscores the potential of this chemical class.[3][4] Metrafenone exhibits a novel mode of action, disrupting the actin cytoskeleton of pathogenic fungi, which provides a crucial tool for managing resistance to existing fungicides.[4][5] Furthermore, the broader benzophenone class has been utilized in the manufacturing of insecticides and other agricultural chemicals.[1]
The introduction of a bromine atom and a methyl group to the benzophenone core in the form of 4-Bromo-3'-methylbenzophenone is a strategic design choice. Halogenation, particularly bromination, is a common strategy in agrochemical design to enhance biological activity and metabolic stability.[6][7] The methyl group can influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with biological targets.[8]
These application notes will guide researchers through the synthesis of 4-Bromo-3'-methylbenzophenone and its subsequent evaluation as a candidate for a novel fungicide, herbicide, or insecticide.
Synthesis of 4-Bromo-3'-methylbenzophenone
The synthesis of 4-Bromo-3'-methylbenzophenone can be efficiently achieved via a Friedel-Crafts acylation reaction. This well-established method provides a reliable route to the target compound from commercially available starting materials.
Protocol 2.1: Friedel-Crafts Acylation
Objective: To synthesize 4-Bromo-3'-methylbenzophenone from 4-bromobenzoyl chloride and toluene.
Materials:
-
4-Bromobenzoyl chloride
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath with stirring.
-
Addition of Reactants: To the cooled suspension, add 4-bromobenzoyl chloride (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane, followed by the dropwise addition of toluene (1.1 equivalents).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-Bromo-3'-methylbenzophenone.
Expected Outcome: A white to off-white solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS).
Caption: Synthetic scheme for 4-Bromo-3'-methylbenzophenone.
Biological Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the agrochemical potential of 4-Bromo-3'-methylbenzophenone.
Protocol 3.1: In Vitro Antifungal Assay
Objective: To assess the fungicidal activity of 4-Bromo-3'-methylbenzophenone against a panel of economically important plant pathogenic fungi.
Materials:
-
Pure 4-Bromo-3'-methylbenzophenone
-
A panel of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani, Pythium ultimum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-Bromo-3'-methylbenzophenone in DMSO (e.g., 10 mg/mL).
-
Media Preparation: Autoclave the growth medium and cool it to approximately 45-50°C.
-
Compound Incorporation: Add the stock solution of the test compound to the molten agar to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Plating: Pour the agar mixture into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25-28°C).
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the fungus in the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value.
Table 1: Example Data for Antifungal Activity
| Concentration (µg/mL) | % Inhibition of Fusarium oxysporum |
| 1 | 15.2 |
| 10 | 45.8 |
| 50 | 89.1 |
| 100 | 100.0 |
Protocol 3.2: Herbicidal Activity Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of 4-Bromo-3'-methylbenzophenone on representative monocot and dicot weed species.
Materials:
-
Pure 4-Bromo-3'-methylbenzophenone
-
Seeds of weed species (e.g., Echinochloa crus-galli (barnyard grass), Amaranthus retroflexus (redroot pigweed))
-
Potting soil
-
Pots or trays
-
Acetone
-
Tween 20 (surfactant)
-
Spray bottle
-
Growth chamber or greenhouse
Procedure:
Pre-emergence Application:
-
Sow the weed seeds in pots filled with potting soil.
-
Prepare a solution of the test compound in acetone with a small amount of Tween 20 as a surfactant. Dilute with water to the desired concentrations (e.g., 100, 500, 1000 g/ha).
-
Evenly spray the soil surface with the test solution.
-
Place the pots in a growth chamber or greenhouse with appropriate light and temperature conditions.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy seedlings compared to an untreated control.
Post-emergence Application:
-
Sow and grow the weed seedlings until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Prepare the test solutions as described for the pre-emergence assay.
-
Spray the foliage of the seedlings until runoff.
-
Return the plants to the growth chamber or greenhouse.
-
After a set period (e.g., 7-14 days), visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
Protocol 3.3: Insecticidal Activity Screening
Objective: To determine the insecticidal activity of 4-Bromo-3'-methylbenzophenone against common agricultural insect pests. The benzophenone hydrazone class has shown promise for insecticidal activity.[9][10]
Materials:
-
Pure 4-Bromo-3'-methylbenzophenone
-
Target insect species (e.g., Spodoptera littoralis (cotton leafworm) larvae, Myzus persicae (green peach aphid))
-
Artificial diet (for chewing insects) or host plants (for sucking insects)
-
Acetone
-
Triton X-100 (surfactant)
-
Micro-applicator or spray tower
-
Ventilated containers
Procedure:
Diet Incorporation Assay (for chewing insects):
-
Prepare an artificial diet for the target insect.
-
Incorporate the test compound, dissolved in acetone, into the diet at various concentrations. Allow the acetone to evaporate.
-
Place a known number of larvae into containers with the treated diet.
-
Incubate under controlled conditions.
-
Record mortality at 24, 48, and 72 hours. Calculate the LC₅₀ (Lethal Concentration for 50% of the population).
Leaf Dip Assay (for sucking insects):
-
Prepare a solution of the test compound in water with acetone and a surfactant.
-
Dip host plant leaves into the test solution for a few seconds and allow them to air dry.
-
Place the treated leaves in a petri dish with a moist filter paper.
-
Introduce a known number of aphids onto the leaves.
-
Record mortality after 24 and 48 hours.
Caption: Workflow for the biological evaluation of 4-Bromo-3'-methylbenzophenone.
Data Interpretation and Next Steps
The results from these initial screens will provide valuable insights into the potential of 4-Bromo-3'-methylbenzophenone as an agrochemical lead.
-
Strong fungicidal activity (low EC₅₀) would warrant further investigation into its spectrum of activity against a broader range of fungal pathogens and elucidation of its mode of action.
-
Significant herbicidal effects would necessitate further studies on crop selectivity and the determination of the optimal application timing and dosage.
-
Potent insecticidal activity (low LC₅₀) would lead to further evaluation against other insect pests and studies on its mode of entry and action.
Should 4-Bromo-3'-methylbenzophenone show promising activity in any of these areas, subsequent steps would involve lead optimization through the synthesis of analogues, in-depth toxicological and environmental fate studies, and formulation development.
References
-
National Center for Biotechnology Information. (2023). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
- Toquin, V., et al. (2006). Microscopy reveals disease control through novel effects on fungal development: a case study with an early-generation benzophenone fungicide. Pest Management Science, 62(4), 364-372.
- Liu, X., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 25(21), 5092.
-
PubChem. (n.d.). Metobromuron. Retrieved from [Link]
-
Greentree Chemical Co., LIMITED. (2023). Benzophenone fungicide—Metrafenone. Retrieved from [Link]
-
MDPI. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Retrieved from [Link]
- Adsul, V. B., et al. (2022). Insecticidal Activity of Aromatic Bromo Compound from Ipomoea Carnea. Der Pharma Chemica, 14(4), 8-11.
- Semeraro, S. D., et al. (2021). Microscopy reveals disease control through novel effects on fungal development: A case study with an early-generation benzophenone fungicide. Pest Management Science, 62(4), 364-372.
- Wang, D., et al. (2013). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. International Journal of Molecular Sciences, 14(1), 719-733.
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PubChem. (n.d.). 4-Bromo-3-methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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ResearchGate. (n.d.). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]
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ResearchGate. (n.d.). Microscopy reveals disease control through novel effects on fungal development: A case study with an early-generation benzophenone fungicide. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]
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Agrolink. (2026). 4-Bromo-2-methylbenzonitrile: A Key Intermediate for Agrochemical Innovation. Retrieved from [Link]
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ResearchGate. (n.d.). Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans: evidence for the antifungal mode of action. Retrieved from [Link]
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MDPI. (2022). Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]
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Frontiers. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Retrieved from [Link]
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Frontiers. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved from [Link]
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Der Pharma Chemica. (2022). Insecticidal Activity of Aromatic Bromo Compound from Ipomoea Carnea. Retrieved from [Link]
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Egyptian Journal of Plant Protection Research Institute. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Setup of Photochemical Reactions of Benzophenones
This guide provides a comprehensive overview of the experimental setups for conducting photochemical reactions involving benzophenones. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the rich photochemistry of this class of compounds. This document moves beyond a simple recitation of steps, offering insights into the rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Versatility of Benzophenone in Photochemistry
Benzophenone and its derivatives are among the most extensively studied molecules in photochemistry. Their utility stems from a unique set of photophysical properties: a strong absorption in the UV-A region (around 330-360 nm), an exceptionally efficient intersystem crossing to the triplet excited state (quantum yield, ΦISC ≈ 1), and a relatively long-lived triplet state.[1] These characteristics make benzophenones not only reactive species in their own right but also excellent photosensitizers, capable of transferring their triplet energy to other molecules.[1][2]
The applications of benzophenone photochemistry are diverse, ranging from classic organic syntheses like the formation of benzopinacol to advanced applications in polymer chemistry, photo-crosslinking, and inducing specific DNA damage for research purposes.[1][3] Understanding the principles behind setting up these reactions is crucial for harnessing their full potential.
Core Principles and Reaction Mechanisms
Upon absorption of UV light, benzophenone is promoted from its ground state (S0) to an excited singlet state (S1).[4] Due to its molecular structure, it rapidly and efficiently undergoes intersystem crossing (ISC) to the more stable triplet state (T1).[4][5] It is from this triplet state that the majority of benzophenone's interesting photochemistry occurs.
Photoreduction: The Formation of Benzopinacol
A classic example of benzophenone's reactivity is its photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol.[6] The triplet benzophenone abstracts a hydrogen atom from the alcohol, forming two radical intermediates: a benzhydrol radical and an isopropyl radical.[4][6] Two benzhydrol radicals then combine to form the stable product, benzopinacol.[3] The isopropyl radical can go on to reduce a ground-state benzophenone molecule, leading to a quantum yield for benzophenone disappearance that can approach 2.[6]
The overall reaction is as follows:
2 (C6H5)2CO + (CH3)2CHOH —(hν)→ (C6H5)2C(OH)C(OH)(C6H5)2 + (CH3)2CO
Norrish Type I and Type II Reactions
While benzophenone itself is often used as a photosensitizer and does not readily undergo Norrish reactions, substituted benzophenones and other ketones can undergo these characteristic photochemical transformations.[7]
-
Norrish Type I: This reaction involves the cleavage of the α-carbon bond next to the carbonyl group, forming two radical fragments.[8] This pathway is more common for aliphatic ketones.
-
Norrish Type II: This intramolecular reaction occurs when a γ-hydrogen is present. The excited carbonyl group abstracts this hydrogen, forming a 1,4-biradical, which can then cyclize to form a cyclobutanol or cleave to yield an enol and an alkene.[8][9]
Benzophenone as a Photosensitizer
Due to its high triplet energy (ET ≈ 290 kJ/mol), benzophenone can transfer this energy to another molecule with a lower triplet energy via a Dexter energy transfer mechanism.[1][2] This process, known as photosensitization, allows for photochemical reactions to be initiated with longer wavelength light than what the substrate molecule itself can absorb.[2] This is particularly useful in syntheses and for studying photochemical processes like DNA damage.[1][10]
Experimental Protocols
Protocol 1: Photoreduction of Benzophenone to Benzopinacol
This protocol describes a classic and robust method for the synthesis of benzopinacol.
Materials and Reagents:
-
Benzophenone
-
Isopropyl alcohol (reagent grade)
-
Glacial acetic acid
-
Reaction vessel (e.g., large test tube or round-bottom flask made of borosilicate glass)
-
UV light source (e.g., medium-pressure mercury lamp, UV LED array, or direct sunlight)
-
Ice bath
-
Vacuum filtration apparatus
-
Parafilm or a well-sealing stopper
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve 2.0 g of benzophenone in approximately 10 mL of isopropyl alcohol in the reaction vessel. Gentle warming in a water bath may be necessary to fully dissolve the solid.[11]
-
Once dissolved, add one drop of glacial acetic acid.[11] This is crucial to prevent the basic cleavage of the product.
-
Fill the reaction vessel almost to the top with isopropyl alcohol to minimize the headspace, which reduces the presence of oxygen that can quench the triplet state.[11][12]
-
-
Exclusion of Oxygen (Optional but Recommended):
-
Irradiation:
-
Seal the reaction vessel tightly with a stopper and wrap with parafilm to prevent leakage.[11]
-
Place the vessel in a location where it will be exposed to a UV light source. If using sunlight, a sunny windowsill is sufficient, though the reaction will take several days.[13] For faster and more reproducible results, a laboratory photoreactor with a UV lamp (e.g., emitting around 350-366 nm) is recommended.[3][14]
-
Irradiate the solution until a significant amount of white crystalline product (benzopinacol) has precipitated.[6] This can take anywhere from a few hours with a dedicated lamp to several days in the sun.[13][15]
-
-
Isolation and Purification of the Product:
-
Once the reaction is complete, cool the reaction vessel in an ice bath to maximize the precipitation of benzopinacol.[13]
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropyl alcohol to remove any unreacted benzophenone.
-
Allow the product to air dry. The melting point of benzopinacol can be determined and compared to the literature value (approximately 189 °C).
-
Analytical Characterization:
-
The disappearance of benzophenone can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at its λmax (around 335 nm in isopropanol).[14]
-
The product, benzopinacol, can be characterized by IR spectroscopy (presence of a broad O-H stretch and disappearance of the C=O stretch of benzophenone) and NMR spectroscopy.[3]
Protocol 2: Benzophenone as a Photosensitizer in a [2+2] Cycloaddition
This protocol outlines a general procedure for using benzophenone to photosensitize an intramolecular [2+2] cycloaddition, a common reaction in the synthesis of complex molecules like cubanes.[10]
Materials and Reagents:
-
Substrate for cycloaddition (e.g., a diene)
-
Benzophenone (as photosensitizer)
-
An appropriate solvent that dissolves both the substrate and benzophenone and is transparent at the irradiation wavelength (e.g., acetone, acetonitrile, or benzene - use with extreme caution and proper ventilation).[16]
-
Photoreactor equipped with a specific wavelength light source (e.g., 350 nm or 365 nm LEDs or a filtered mercury lamp) and a cooling system.[17]
-
Reaction vessel made of quartz or borosilicate glass, depending on the wavelength of light used.
-
Inert gas supply (nitrogen or argon).
Procedure:
-
Reactor Setup:
-
Assemble the photoreactor according to the manufacturer's instructions. Ensure the cooling system is operational to maintain a constant reaction temperature, as photochemical and thermal processes should be decoupled.[17]
-
Select a light source that emits at a wavelength where benzophenone absorbs but the substrate has minimal absorbance. This ensures that the energy is primarily absorbed by the photosensitizer.[17]
-
-
Preparation of the Reaction Mixture:
-
In the reaction vessel, dissolve the substrate and a sub-stoichiometric amount of benzophenone (typically 10-30 mol%) in the chosen solvent. The optimal concentration will depend on the specific reaction and may require optimization.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 20-30 minutes. As mentioned, oxygen can quench the triplet state of benzophenone, significantly reducing the reaction efficiency.
-
-
Irradiation and Monitoring:
-
Place the reaction vessel in the photoreactor and begin irradiation while maintaining a constant temperature and inert atmosphere.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques such as TLC, GC, HPLC, or NMR spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or the desired conversion), turn off the light source.
-
Remove the solvent under reduced pressure.
-
The crude product will contain the desired cycloadduct, unreacted starting material, and benzophenone. Purify the product using an appropriate technique, such as column chromatography, to separate it from the photosensitizer and other impurities.[16]
-
Quantitative Data and Considerations
| Parameter | Typical Values/Conditions | Rationale and Importance |
| Benzophenone Concentration | 0.1 M - 0.5 M for photoreduction | Higher concentrations can increase the reaction rate but may also lead to issues with light penetration (inner filter effect).[12] |
| Solvent | Isopropyl alcohol, Ethanol | Must be a good hydrogen donor for photoreduction. Should be transparent at the irradiation wavelength.[3][13] |
| Light Source Wavelength | 330 nm - 366 nm | Matches the n→π* absorption band of the benzophenone carbonyl group.[1][4] |
| Reaction Temperature | 20 °C - 40 °C | While the primary excitation is photochemical, temperature can affect reaction kinetics and side reactions. A stable temperature is crucial for reproducibility.[17] |
| Quantum Yield (Φ) | Φ(Acetone) ≈ 0.92-0.99, Φ(Benzopinacol) ≈ 0.93 (in O2-free IPA) | A measure of the efficiency of the photochemical process. Highly dependent on conditions, especially the presence of quenchers like oxygen.[3][18] |
Safety Precautions
-
Chemical Hazards: Benzophenone is a combustible solid and is suspected of causing cancer.[19][20] It is also very toxic to aquatic life.[19] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[19][21] Work in a well-ventilated area or a fume hood.[16]
-
UV Radiation: UV light is damaging to the eyes and skin. Never look directly at the UV source. Ensure the photoreactor is properly shielded, or use appropriate UV-blocking safety glasses.
-
Solvent Hazards: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent used and handle them accordingly.[20]
References
-
Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
- Shah, A. & Neckers, D.C. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4), 18-22.
- Pitts, J. N., Jr., Letsinger, R. L., Taylor, R. P., & Martin, R. B. (1959). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society, 81(5), 1068–1077.
-
Raut, B. (2020, October 18). Photoreduction of benzophenone. YouTube. Retrieved from [Link]
- Kenis, P. J. A., et al. (2004). Photochemical reactions and on-line UV detection in microfabricated reactors. Lab on a Chip, 4(2), 110-115.
- Geeta, V. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Chemical Sciences Journal, 8(3).
- Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research, 45(9), 1437–1446.
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
- Pitts, J. N., Jr., Letsinger, R. L., Taylor, R. P., & Martin, R. B. (1959). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society, 81(5), 1068-1077.
- Prentice, C., Martin, A., Morrison, J. A., Smith, A. D., & Zysman-Colman, E. (2023).
-
Redox. (2025, February 17). Safety Data Sheet Benzophenone. Retrieved from [Link]
- Volpe, M., & Podlesny, J. (2023). Development of a microfluidic photochemical flow reactor concept by rapid prototyping. Frontiers in Chemical Engineering, 5.
- Prentice, C., Martin, A., Morrison, J. A., Smith, A. D., & Zysman-Colman, E. (2023).
- Johnson, W., Jr., et al. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology, 40(1_suppl), 37S-73S.
- Cuetos, A., et al. (2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry, 87(22), 15008–15018.
- Singh, J., et al. (2022). Photochemical Reaction Made Simpler for Undergraduate Laboratory.
- Bonfield, H. E., et al. (2020). De Novo Design of a Robust Modular Photochemical Reactor for Optimum Batch and Flow Chemistry. Chemistry – A European Journal, 26(48), 10984-10990.
-
International Programme on Chemical Safety. (n.d.). ICSC 0389 - BENZOPHENONE. Retrieved from [Link]
- Karmakar, S., & Maji, K. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SN Applied Sciences, 3(10), 844.
- Wang, Z., et al. (2023). Chasing the rainbow: Exploiting photosensitizers to drive photoisomerization reactions. Nano Energy, 111, 108420.
-
University of Missouri–St. Louis. (n.d.). Photochemical preparation of benzopinacol. Retrieved from [Link]
- Wan, P., & Yates, K. (1981). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Canadian Journal of Chemistry, 59(19), 2843-2850.
-
Unacademy. (2020, September 23). Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5]. YouTube. Retrieved from [Link]
- Ash, T. J., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. The Journal of Physical Chemistry B, 123(40), 8496–8507.
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Application Note: Synthesis of Novel Aromatic Polymers Utilizing 4-Bromo-3'-methylbenzophenone
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of novel polymeric materials.
Introduction: The Potential of Substituted Polybenzophenones
Aromatic polymers, particularly those incorporating the benzophenone moiety, are a cornerstone in the development of high-performance materials. Their inherent thermal stability, mechanical robustness, and advantageous photophysical properties make them ideal candidates for a wide array of applications, from advanced composites to materials for organic electronics.[1] The strategic introduction of substituents onto the benzophenone backbone allows for the fine-tuning of these properties, opening avenues for the creation of polymers with tailored functionalities.
4-Bromo-3'-methylbenzophenone emerges as a particularly valuable monomer in this context. The presence of a reactive bromo group facilitates various cross-coupling reactions, enabling polymer chain extension, while the methyl group can enhance solubility and modify the polymer's morphological and electronic characteristics. This application note provides detailed protocols for the synthesis of novel polymers from 4-Bromo-3'-methylbenzophenone via two powerful and versatile polycondensation techniques: Yamamoto homocoupling and Suzuki polycondensation. Furthermore, it outlines comprehensive methods for the characterization of the resulting polymeric structures.
Monomer Profile: 4-Bromo-3'-methylbenzophenone
A thorough understanding of the monomer's properties is crucial for successful polymerization.
Structure:
Physicochemical Properties (Predicted and from related compounds):
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₁₄H₁₁BrO | N/A |
| Molecular Weight | 275.14 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid | [3] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like THF, DMF, Toluene | [3] |
| Reactivity | The bromo group is susceptible to cross-coupling reactions. The benzoyl group is moderately electron-withdrawing, which can influence the reactivity of the C-Br bond. | [4] |
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Bromo-3'-methylbenzophenone. However, based on data for related brominated aromatic compounds, the following precautions are advised.[5][6]
-
Hazard Statements (Anticipated): Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Polymerization Methodologies
Protocol 1: Yamamoto Homocoupling for the Synthesis of Poly(3-methylbenzophenone)
Yamamoto coupling is a powerful method for the synthesis of conjugated polymers through the dehalogenative polycondensation of aryl halides, mediated by a nickel(0) complex.[7] This protocol details the homopolymerization of 4-Bromo-3'-methylbenzophenone.
Experimental Workflow:
Caption: Workflow for Yamamoto Homocoupling.
Materials:
-
4-Bromo-3'-methylbenzophenone (1.00 eq)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.50 eq)
-
2,2'-Bipyridine (bpy) (1.50 eq)
-
1,5-Cyclooctadiene (COD) (1.50 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Acetone
-
Chloroform
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Ni(COD)₂ (1.50 eq), 2,2'-bipyridine (1.50 eq), and 1,5-cyclooctadiene (1.50 eq).
-
Add anhydrous DMF to the flask via syringe.
-
Stir the mixture and heat to 80°C. The solution should turn from yellow to a deep-red or brownish color, indicating the formation of the active Ni(0) complex.
-
Polymerization: Dissolve 4-Bromo-3'-methylbenzophenone (1.00 eq) in a minimal amount of anhydrous DMF in a separate flame-dried flask under an inert atmosphere.
-
Transfer the monomer solution via cannula to the catalyst solution at 80°C.
-
Maintain the reaction mixture at 80°C with continuous stirring for 48 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Pour the viscous solution into a beaker containing methanol with a small amount of concentrated hydrochloric acid to precipitate the polymer and quench the catalyst. c. Filter the resulting solid and wash thoroughly with methanol, followed by acetone, to remove oligomers and residual catalyst. d. For further purification, perform a Soxhlet extraction of the crude polymer sequentially with methanol, acetone, and finally chloroform. The polymer fraction will be soluble in chloroform. e. Precipitate the chloroform-soluble fraction in methanol. f. Collect the purified polymer by filtration and dry under vacuum at 60°C for 24 hours.
Protocol 2: Suzuki Polycondensation for the Synthesis of Poly(3-methylbenzophenone-co-phenylene)
Suzuki polycondensation is a versatile method for creating C-C bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex.[8] This protocol describes the copolymerization of 4-Bromo-3'-methylbenzophenone with 1,4-Phenylenediboronic acid.
Experimental Workflow:
Caption: Workflow for Suzuki Polycondensation.
Materials:
-
4-Bromo-3'-methylbenzophenone (1.00 eq)
-
1,4-Phenylenediboronic acid (1.00 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (4.00 eq)
-
Toluene (degassed)
-
Deionized water (degassed)
-
Methanol
-
Brine (saturated NaCl solution)
Step-by-Step Protocol:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-Bromo-3'-methylbenzophenone (1.00 eq), 1,4-Phenylenediboronic acid (1.00 eq), Pd(PPh₃)₄ (0.02 eq), and K₂CO₃ (4.00 eq).
-
Solvent Addition: Add degassed toluene, followed by a degassed aqueous solution of K₂CO₃. The typical solvent ratio is 4:1 toluene to water.
-
Polymerization: Heat the biphasic mixture to reflux (approximately 90-100°C) with vigorous stirring for 72 hours under an inert atmosphere.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Separate the organic layer. Extract the aqueous layer with toluene (2x). c. Combine the organic layers and wash with deionized water (2x) and then with brine (1x). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Precipitate the concentrated polymer solution by slowly adding it to vigorously stirred methanol. f. Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60°C for 24 hours.
Characterization of Synthesized Polymers
A suite of analytical techniques is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymers.[9][10][11]
Expected Spectroscopic and Analytical Data:
| Technique | Parameter | Expected Outcome for Poly(3-methylbenzophenone) | Expected Outcome for Poly(3-methylbenzophenone-co-phenylene) |
| FT-IR | Characteristic peaks | Aromatic C-H stretching (~3050 cm⁻¹), C=O stretching (~1660 cm⁻¹), Aromatic C=C stretching (~1600, 1500 cm⁻¹) | Similar to homopolymer with additional peaks corresponding to the phenylene unit. |
| ¹H NMR | Chemical shifts (δ) | Complex aromatic signals in the range of 7.0-8.0 ppm. A singlet for the methyl protons around 2.4 ppm. | Broader aromatic signals due to copolymer structure. Methyl proton signal still present. |
| ¹³C NMR | Chemical shifts (δ) | Carbonyl carbon signal around 196 ppm. Aromatic carbons in the 120-140 ppm range. Methyl carbon around 21 ppm. | Additional aromatic carbon signals from the phenylene comonomer. |
| GPC | Molecular Weight | Mn: 10,000 - 30,000 g/mol | Mn: 15,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 3.0 | 2.0 - 3.5 | |
| TGA | Decomposition Temp. (Td) | > 400 °C (in N₂) | > 450 °C (in N₂) |
| DSC | Glass Transition Temp. (Tg) | 150 - 180 °C | 180 - 220 °C |
Note: The data presented in this table are hypothetical and represent expected values based on literature for similar aromatic polymers.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Polymer Yield | Incomplete reaction; Inefficient catalyst; Impure reagents or solvents. | Extend reaction time; Use a more active catalyst system (e.g., with Buchwald ligands for Suzuki); Ensure all reagents are pure and solvents are anhydrous and degassed.[8] |
| Low Molecular Weight | Non-stoichiometric monomer ratio; Chain termination by impurities. | Accurately weigh monomers; Purify monomers before use; Ensure a strictly inert atmosphere. |
| Poor Solubility of Polymer | High molecular weight and/or strong intermolecular interactions. | Use a higher boiling point solvent for polymerization and characterization; Synthesize a lower molecular weight version by adjusting monomer stoichiometry. |
Conclusion
4-Bromo-3'-methylbenzophenone is a versatile monomer for the synthesis of novel aromatic polymers with potentially desirable thermal and mechanical properties. The Yamamoto and Suzuki polycondensation methods outlined in this application note provide robust and adaptable routes to both homopolymers and copolymers. The detailed protocols and characterization guidelines serve as a comprehensive resource for researchers aiming to explore this promising class of materials for advanced applications.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
-
ResearchGate. (2025). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. Retrieved from [Link]
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
-
ResearchGate. (2025). Polymer characterization by gel permeation chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Yamamoto, T. Synthesis of ??-conjugated polymers by organometallic polycondensation. Bull. Chem. Soc. Jpn. 83, 431-455. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Organometallic Polycondensation for Conjugated Polymers. Retrieved from [Link]
-
MDPI. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
RSC Publishing. (2018). Waterborne polyurethanes prepared from benzophenone derivatives with delayed fluorescence and room-temperature phosphorescence. Retrieved from [Link]
-
MDPI. (2020). Poly(Phenylene Methylene): A Multifunctional Material for Thermally Stable, Hydrophobic, Fluorescent, Corrosion-Protective Coatings. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
ChemSynthesis. (2025). (4-bromo-3-methylbutoxy)methylbenzene. Retrieved from [Link]
-
SlidePlayer. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC analysis of benzophenone. Retrieved from [Link]
-
Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-3'-methylbenzophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3'-methylbenzophenone is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide offers a troubleshooter's approach to the common purification challenges encountered after its synthesis, which is typically achieved via a Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-Bromo-3'-methylbenzophenone?
A1: Given that the synthesis of 4-Bromo-3'-methylbenzophenone is commonly achieved through the Friedel-Crafts acylation of toluene with 4-bromobenzoyl chloride, the primary impurities are typically:
-
Unreacted Starting Materials: Residual 4-bromobenzoyl chloride and toluene.
-
Isomeric Byproducts: The Friedel-Crafts reaction can yield ortho- and meta-isomers (2'-methyl and 3'-methyl isomers) in addition to the desired para-substituted product. The relative amounts of these isomers depend on the reaction conditions.
-
Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of forming di-acylated products.
-
Hydrolysis Products: 4-bromobenzoic acid may be present if the 4-bromobenzoyl chloride starting material has degraded or if moisture is present during workup.
Q2: What are the primary methods for purifying crude 4-Bromo-3'-methylbenzophenone?
A2: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the impurity profile and the desired scale of purification.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2] It allows for a quick assessment of the separation of the desired product from impurities. For 4-Bromo-3'-methylbenzophenone, a common TLC mobile phase is a mixture of hexane and ethyl acetate or hexane and acetone.[2] The spots can be visualized under UV light, as the aromatic rings are UV-active.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Bromo-3'-methylbenzophenone.
Recrystallization
Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Cause: The solvent is too non-polar for the compound. While 4-Bromo-3'-methylbenzophenone is relatively non-polar, it does possess a polar ketone group.
-
Solution:
-
Select a more polar solvent: Try solvents like ethanol, methanol, or acetone.[4] A mixture of solvents can also be effective. For instance, you can dissolve the crude product in a minimal amount of a more polar solvent in which it is soluble (e.g., acetone or ethyl acetate) and then slowly add a less polar solvent in which it is less soluble (e.g., hexane or heptane) until turbidity is observed. Heating this mixture should result in a clear solution, from which the pure compound will crystallize upon cooling.[4][5]
-
Solvent Combination: A mixture of ethanol and water can also be a good choice. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, or the cooling rate is too fast. Oiling out can also occur if the melting point of the compound is lower than the boiling point of the solvent.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Seeding: Add a small crystal of the pure compound (if available) to the cooled solution to act as a nucleation site.
-
Solvent Adjustment: Add a small amount of a solvent in which the compound is more soluble to reduce the degree of supersaturation.
-
Issue 3: The recrystallized product is not pure, as indicated by a broad melting point range or the presence of impurities in the TLC.
-
Cause: The chosen solvent system is not effective at separating the impurities, or the recrystallization process was not performed correctly.
-
Solution:
-
Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents and solvent mixtures to identify the optimal system.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before allowing it to cool.
-
Column Chromatography
Issue 1: Poor separation of the desired product from its isomers.
-
Cause: The polarity of the eluent is too high, causing all compounds to move too quickly down the column. Isomers often have very similar polarities, making separation challenging.
-
Solution:
-
Optimize the Mobile Phase: Use a less polar solvent system. Start with a low percentage of a polar solvent (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity (gradient elution).[6] A shallow gradient is often necessary to resolve closely related isomers.
-
Stationary Phase: Standard silica gel is typically used as the stationary phase.[7]
-
Column Dimensions: Use a long, narrow column to increase the theoretical plates and improve separation.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Issue 2: The product is eluting with impurities.
-
Cause: The polarity difference between the product and the impurity is not large enough for complete separation with the chosen eluent.
-
Solution:
-
Fine-tune the Eluent: Experiment with different solvent mixtures. Sometimes, adding a small amount of a third solvent with a different polarity can improve separation.
-
Fraction Collection: Collect smaller fractions and analyze them by TLC to identify the purest fractions containing the desired product.
-
Issue 3: The compound is streaking on the TLC plate and the column.
-
Cause: The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the acidic sites on the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in the mobile phase.
-
Add a Modifier: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help to reduce streaking by neutralizing active sites on the silica gel.[2]
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 4-Bromo-3'-methylbenzophenone in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) with heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals and check their purity by TLC. A sharp melting point close to the literature value indicates high purity.
Column Chromatography Protocol
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good starting point is a mixture of hexane and ethyl acetate.[1] The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as the stationary phase.[7] The "slurry method," where the silica gel is mixed with the initial eluent before packing, is generally preferred to avoid air bubbles.
-
Sample Loading: Dissolve the crude 4-Bromo-3'-methylbenzophenone in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-3'-methylbenzophenone.
Data Presentation
Table 1: Physicochemical Properties of 4-Bromo-3'-methylbenzophenone
| Property | Value | Source |
| CAS Number | 76693-57-7 | [8] |
| Molecular Formula | C₁₄H₁₁BrO | [8] |
| Molecular Weight | 275.14 g/mol | [8] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not available in the provided search results. Researchers should determine this experimentally. |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Comments |
| TLC | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Adjust ratio to achieve an Rf of 0.2-0.4 for the product. |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient elution) | Start with a low percentage of ethyl acetate and gradually increase. |
| Recrystallization | - | Ethanol, Isopropanol, or Ethanol/Water mixture | Perform small-scale tests to find the optimal solvent. |
Visualization of Purification Workflow
Caption: Workflow for the purification of 4-Bromo-3'-methylbenzophenone.
References
-
PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Oregon State University. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 23, 2026, from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved January 23, 2026, from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved January 23, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of (R)-4-Bromo-alpha-methylbenzylamine on Newcrom R1 HPLC column. Retrieved January 23, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 23, 2026, from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved January 23, 2026, from [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 23, 2026, from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromobenzophenone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-methyl benzophenone. Retrieved January 23, 2026, from [Link]
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- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in benzophenone synthesis
Welcome to the Technical Support Center for Benzophenone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of benzophenone, a critical building block in many pharmaceutical and industrial applications. As your dedicated scientific resource, this center moves beyond simple protocols to offer in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the causal understanding behind experimental choices, ensuring not only the success of your synthesis but also the integrity and purity of your final product.
This guide focuses on the most common and industrially relevant method for benzophenone synthesis: the Friedel-Crafts acylation of benzene. We will delve into the common challenges encountered, with a primary focus on the identification, mechanism of formation, and minimization of byproducts.
Frequently Asked Questions (FAQs): The Fundamentals of a Clean Synthesis
This section addresses foundational questions regarding the Friedel-Crafts acylation for benzophenone synthesis. Understanding these principles is the first step in preventing byproduct formation.
Q1: What is the primary role of the Lewis acid (e.g., AlCl₃) in the Friedel-Crafts acylation?
A1: The Lewis acid is the cornerstone of this reaction, acting as a potent catalyst. Its primary function is to react with the acylating agent (typically benzoyl chloride) to generate a highly electrophilic species known as an acylium ion. This ion is the active electrophile that is subsequently attacked by the electron-rich π-system of the benzene ring, leading to the formation of the crucial carbon-carbon bond.[1][2] The quality of the anhydrous aluminum chloride is paramount; old or improperly stored AlCl₃ may have absorbed moisture, significantly reducing its catalytic activity.[3][4]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Lewis acids like aluminum chloride are extremely sensitive to moisture.[4] If water is present in the reaction system—whether in the solvents, reagents, or on the glassware—it will readily react with the AlCl₃ in a vigorous hydrolysis reaction. This deactivates the catalyst, rendering it ineffective for generating the necessary acylium ion.[4] Furthermore, this hydrolysis produces hydrochloric acid (HCl), which can contribute to unwanted side reactions.
Q3: Can polysubstitution (di-acylation) occur, and how is it different from Friedel-Crafts alkylation?
A3: Polysubstitution is a significant concern in Friedel-Crafts alkylation because the newly added alkyl group activates the aromatic ring, making it more susceptible to further substitution than the starting material.[5] However, in Friedel-Crafts acylation, the opposite is true. The acyl group (a carbonyl group) is strongly electron-withdrawing, which deactivates the aromatic ring, making it substantially less reactive towards a second acylation.[6][7] While di-acylation is not impossible, it is highly unfavorable under standard reaction conditions and is a key advantage of this synthetic route.[8]
Q4: What are the primary sources of "tarry byproducts" and how can they be avoided?
A4: The formation of tarry, polymeric substances is a common issue when reaction temperatures are not strictly controlled. If the temperature rises above the optimal range (typically 5-10°C), side reactions and polymerization of reactants or intermediates can occur, leading to a significant decrease in yield and a more challenging purification process.[3][9] Meticulous temperature control, often using an ice-salt bath, is the most effective preventative measure.
Troubleshooting Guide: From Low Yield to Impure Product
This section provides a systematic approach to diagnosing and solving specific problems encountered during benzophenone synthesis.
Issue 1: Low Yield of Benzophenone
A lower-than-expected yield is one of the most frequent challenges. The following table and flowchart provide a structured approach to identifying the root cause.
| Potential Cause | Underlying Reason | Recommended Solution |
| Catalyst Inactivity | The AlCl₃ has been deactivated by moisture. | Use a fresh, unopened container of high-purity, anhydrous AlCl₃. Ensure it is weighed and transferred quickly in a dry environment. |
| Moisture Contamination | Water in solvents (benzene, carbon tetrachloride) or on glassware. | Oven-dry all glassware immediately before use. Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent).[3] |
| Incorrect Reaction Temperature | Temperatures below 5°C can significantly slow the reaction, while temperatures above 10°C promote tar formation.[9] | Maintain the reaction temperature strictly between 5-10°C using an ice-salt bath and a thermometer immersed in the reaction mixture. |
| Inefficient Stirring | The AlCl₃ catalyst can "cake" on the walls of the flask, reducing its effective surface area and creating localized "hot spots".[3] | Utilize an efficient mechanical stirrer to ensure the reaction mixture remains a homogenous slurry. |
| Poor Reagent Quality | Use of technical grade benzene can lower the yield by 5-10%.[3] | Use a high-purity, thiophene-free grade of benzene for optimal results. |
Troubleshooting Flowchart for Low Benzophenone Yield
Caption: A step-by-step diagnostic flowchart for troubleshooting low benzophenone yield.
Issue 2: Presence of Significant Byproducts in the Final Product
Even with a reasonable yield, the purity of the benzophenone can be compromised by various byproducts. Identifying these impurities is key to their elimination.
Q: My post-reaction analysis (GC-MS, NMR) shows unexpected peaks. What are the likely byproducts and how did they form?
A: The identity of byproducts depends on the specific variant of the Friedel-Crafts reaction used (benzoyl chloride vs. carbon tetrachloride/hydrolysis).
Byproduct Formation Pathways
Caption: Common byproduct formation pathways in benzophenone synthesis via benzoyl chloride.
-
Benzoic Acid: This is a common byproduct resulting from the hydrolysis of unreacted benzoyl chloride, either during the reaction due to moisture contamination or during the aqueous workup.[10]
-
Minimization: Ensure strictly anhydrous conditions during the reaction. During workup, ensure the reaction is fully quenched and the organic layer is properly washed and dried.
-
-
Di-substituted Benzophenones (Isomers): While mono-acylation is heavily favored, forcing conditions (high temperature, large excess of acylating agent) can potentially lead to a second acylation. The position of the second group (ortho, meta, or para) will be directed by the deactivating effect of the first ketone group, making meta-substitution a possibility, though this is rare.
-
Minimization: Adhere to a 1:1 molar ratio of benzene to benzoyl chloride and maintain low reaction temperatures.[8]
-
-
Unreacted Starting Materials: Incomplete reactions will leave residual benzene and/or benzoyl chloride.
-
Minimization: Ensure sufficient reaction time and an active catalyst. Purification via vacuum distillation is effective at removing these more volatile components.[9]
-
Experimental Protocols & Characterization
This section provides standardized protocols for purification and analysis to help you isolate and identify byproducts.
Protocol 1: Purification by Vacuum Distillation
This is a primary method for separating benzophenone from less volatile tars and more volatile starting materials.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Initial Distillation: After the reaction workup and removal of the solvent (e.g., benzene) at atmospheric pressure, begin the vacuum distillation.
-
Fraction Collection: Collect fractions based on boiling point. Benzophenone has a boiling point of approximately 187-190°C at 15 mmHg.[3] Early fractions may contain residual benzene, while the final pot residue will contain tarry materials.
-
Monitoring: Monitor the temperature and pressure closely to ensure a clean separation.
Protocol 2: Purification by Recrystallization
For achieving high purity, especially for removing colored impurities or isomers.
-
Solvent Selection: Ethanol or isopropanol are commonly used solvents for recrystallizing benzophenone.[9][11]
-
Dissolution: Dissolve the crude or distilled benzophenone in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Protocol 3: Analytical Characterization
Confirming the identity and purity of your product and any isolated byproducts is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating volatile components and identifying them based on their mass spectra. It can effectively quantify the purity of benzophenone and identify trace impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of pure benzophenone is characteristic. The aromatic protons will appear in the range of 7.2-7.8 ppm. The integration of these signals should correspond to 10 protons. Byproducts will introduce additional, distinct signals.[14]
-
¹³C NMR: The spectrum will show a characteristic carbonyl carbon signal around 196 ppm, in addition to signals for the aromatic carbons.[15]
-
-
Infrared (IR) Spectroscopy: A strong absorption band around 1660-1700 cm⁻¹ is a clear indicator of the benzophenone carbonyl (C=O) stretch.[14] The absence of a broad -OH stretch (around 3200-3600 cm⁻¹) can help confirm the absence of benzoic acid.
Safety First: Handling Reagents
The synthesis of benzophenone involves hazardous materials that require careful handling in a well-ventilated fume hood.
-
Benzene: A known carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Benzoyl Chloride: A lachrymator (causes tearing) and is corrosive. It will hydrolyze to produce HCl upon contact with moisture.[16]
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for vigorous reactions, especially during the quenching step where water is added to the reaction mixture.[17][18]
References
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Organic Syntheses. Benzophenone. Available at: [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
- Google Patents. Process for producing benzophenone compounds.
-
ResearchGate. (2016). Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. Available at: [Link]
- Google Patents. Method for purifying and separating benzophenone.
-
Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Available at: [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Available at: [Link]
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
ACS Publications. Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Available at: [Link]
-
National Institutes of Health. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Available at: [Link]
-
Wikipedia. Benzyl chloride. Available at: [Link]
-
Journal of the Chemical Society C: Organic. Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Available at: [Link]
-
ThaiJO. (2022). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
- Google Patents. Benzal chloride hydrolysis method.
-
Redox. (2025). Safety Data Sheet Benzophenone. Available at: [Link]
- Google Patents. Preparation method for benzophenone compound.
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]
-
Oregon State University. NMR Analysis of Substituted Benzophenones. Available at: [Link]
-
IvyPanda. (2025). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. Available at: [Link]
-
RSC Publishing. Bromodimethylsulfonium bromide (BDMS) as a Potential Candidate for Photocatalytic Selective Oxidation of Benzylic Alcohols Using Oxygen and Visible Light - Supporting Information. Available at: [Link]
-
Sciencemadness Wiki. (2021). Benzyl chloride. Available at: [Link]
-
ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Available at: [Link]
-
YouTube. (2019). Benzhydrol / Benzophenone NMR. Available at: [Link]
-
Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Available at: [Link]
-
Shimadzu. C146-E292C GC/MS Off-Flavor Analyzer. Available at: [Link]
-
Brainly. (2023). [FREE] Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with. Available at: [Link]
-
Frontiers. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]
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- 6. Friedel-Crafts Acylation [organic-chemistry.org]
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- 11. WO1998000385A1 - Process for producing benzophenone compounds - Google Patents [patents.google.com]
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- 16. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 17. fishersci.com [fishersci.com]
- 18. carlroth.com [carlroth.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of Aryl Bromides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered when working with aryl bromides. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful C-C bond-forming reaction, empowering you to make informed decisions in your own laboratory.
I. Understanding the Fundamentals: The Suzuki-Miyaura Catalytic Cycle
At the heart of any successful Suzuki-Miyaura coupling is a fundamental understanding of its catalytic cycle. Each step presents its own set of potential challenges and opportunities for optimization. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This step is often rate-limiting, especially for electron-rich or sterically hindered aryl bromides.[2][3]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]
II. Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Issue 1: Low or No Product Yield
Q1: My reaction is not working at all, or the yield is very low. What are the first things I should check?
A1: When a Suzuki coupling fails, it's essential to systematically evaluate each component of the reaction.
-
Catalyst Activity: The generation of the active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions facilitate its reduction to Pd(0). In some cases, side reactions can consume the catalyst. The appearance of black, insoluble palladium black is a common indicator of catalyst decomposition.
-
Reagent Quality:
-
Aryl Bromide: Verify its purity. Impurities can sometimes interfere with the catalyst.
-
Boronic Acid/Ester: This is a very common failure point. Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by water.[2] It's often advisable to use freshly purchased or recrystallized boronic acids. Alternatively, more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts can be used.[2][6]
-
-
Inert Atmosphere: While some Suzuki couplings are robust, many catalyst systems are sensitive to oxygen. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Base and Solvent Purity: Ensure your base is anhydrous (if required by the protocol) and your solvent is of sufficient purity and properly degassed.
Caption: Initial troubleshooting workflow for low-yield Suzuki reactions.
Q2: I am working with an electron-rich aryl bromide, and the reaction is sluggish. How can I improve the rate of oxidative addition?
A2: Electron-donating groups on the aryl bromide increase the electron density of the C-Br bond, making oxidative addition to the Pd(0) center more difficult.[3] To overcome this, you need to make the palladium center more electron-rich and reactive.
-
Ligand Choice is Key: The use of bulky, electron-rich phosphine ligands is the most effective strategy. These ligands stabilize the electron-rich Pd(0) center and promote the oxidative addition step.[7] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices for these challenging substrates.[5][8]
-
Increase Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. However, be mindful of potential side reactions and reagent decomposition at elevated temperatures.
| Ligand Class | Example Ligands | Key Features for Electron-Rich Aryl Bromides |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and highly electron-donating; promote oxidative addition and reductive elimination.[8] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating; effective for a range of aryl halides.[5] |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, but may be less effective for highly challenging substrates. |
Q3: My reaction with a sterically hindered (ortho-substituted) aryl bromide is not proceeding. What should I change?
A3: Steric hindrance around the reaction site can impede the approach of the bulky palladium catalyst, slowing down oxidative addition.[9]
-
Bulky Ligands are Essential: Similar to electron-rich substrates, bulky ligands are crucial. They create a more reactive, coordinatively unsaturated Pd(0) species that can more readily access the hindered C-Br bond. Ligands like SPhos and AntPhos have shown excellent performance in coupling sterically demanding substrates.[9][10]
-
Base Selection: A stronger, non-coordinating base might be beneficial. While strong bases like hydroxides and alkoxides are effective, they can sometimes lead to side reactions. Potassium phosphate (K₃PO₄) is often a good choice as it is a strong enough base to facilitate transmetalation without causing significant decomposition of sensitive substrates.[6]
-
Solvent Effects: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For particularly challenging couplings, a higher boiling point solvent like toluene or xylene may be necessary to drive the reaction to completion.[6]
Issue 2: Formation of Side Products
Q4: I am observing significant amounts of a homocoupled product from my boronic acid (Aryl'-Aryl'). What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2] If your reaction mixture is not properly degassed, oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
-
Rigorous Degassing: This is the most critical preventative measure. Employing robust degassing techniques such as the freeze-pump-thaw method (for three cycles) is highly recommended over simply bubbling nitrogen or argon through the solvent.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) can sometimes minimize homocoupling compared to Pd(II) sources that require in situ reduction.
-
Stoichiometry Control: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is standard practice, but a large excess can sometimes exacerbate homocoupling.
Q5: My aryl bromide is being converted back to the corresponding arene (dehalogenation). Why is this happening?
A5: Dehalogenation is the result of a side reaction where the aryl-Pd(II)-Br intermediate undergoes reaction with a hydride source, followed by reductive elimination to give the arene.[2]
-
Source of Hydride: The hydride can originate from various sources, including amine bases, alcohols (if used as solvent or present as an impurity), or even water in some cases.
-
Mitigation Strategies:
-
Choice of Base: If you suspect your base is the hydride source (e.g., an amine), switch to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Solvent Purity: Ensure your solvent is anhydrous and free of alcohol impurities.
-
Optimize Ligand: In some cases, the choice of ligand can influence the rate of dehalogenation relative to the desired cross-coupling.
-
Q6: I am seeing a significant amount of protodeboronation of my starting material. How can I minimize this?
A6: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is a common decomposition pathway for boronic acids, especially in the presence of water and base.[2] Heteroaryl boronic acids are particularly prone to this side reaction.
-
Use Stable Boron Reagents: The most effective solution is to use more stable organoboron reagents. Boronate esters, such as pinacol esters (Bpin), are significantly more resistant to protodeboronation.[2] Potassium trifluoroborate salts are another excellent, highly stable alternative.[4]
-
Anhydrous Conditions: While many Suzuki protocols call for aqueous bases, minimizing the amount of water can suppress protodeboronation. In some cases, completely anhydrous conditions with a soluble base like CsF or KOtBu can be effective.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. If possible, try to run the reaction at a lower temperature for a shorter duration.
III. Experimental Protocols and Best Practices
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the aryl bromide) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%)) to the flask under a positive pressure of inert gas.
-
Degassing (Critical Step): Subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Setting up an Inert Atmosphere Reaction
A detailed video protocol for setting up a reaction under an inert atmosphere using a Schlenk line can be a valuable resource.[11] The key steps involve evacuating the air from the reaction vessel and backfilling with an inert gas multiple times to ensure an oxygen-free environment.
IV. References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Goodwin, N. (2005, February 16). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. Retrieved from [Link]
-
Ghencea, A., & Găină, L. (2024). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 29(8), 1833. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566. [Link]
-
Wikipedia. (2024, November 26). Suzuki reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Hoshi, T., et al. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 73(10), 3969–3972. [Link]
-
Wang, Y., et al. (2019). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega, 4(2), 4364–4369. [Link]
-
Derosa, J., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(8), 5245–5253. [Link]
-
Reddit user discussion. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]
-
Anderson, K. W., et al. (2006). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 8(14), 2917–2920. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Reddit user discussion. (2018). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddit user discussion. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Reyes, J. A. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Joy Muthipeedika, N., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
DSpace@MIT. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(4), 384–387. [Link]
-
Derosa, J., et al. (2024, August 7). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Anderson, K. W., et al. (2006). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 8(14), 2917–2920. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
McIver, E. G., et al. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(3), 859–867. [Link]
-
ACS Science Talks. (2024, July 3). Science Talks Lecture 147: Robust and Reliable Palladium Precatalysts [Video]. YouTube. [Link]
-
Reddit user discussion. (2016). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(4), 384–387. [Link]
Sources
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- 11. youtube.com [youtube.com]
Technical Support Center: Photodegradation of 4-Bromo-3'-methylbenzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Bromo-3'-methylbenzophenone under UV exposure. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general photochemical behavior of benzophenones upon UV exposure?
A1: Benzophenones are aromatic ketones known for their rich photochemistry.[1] Upon absorbing UV light, they are promoted from their ground state (S₀) to a short-lived singlet excited state (S₁). Subsequently, they undergo highly efficient intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (T₁).[1][2] This triplet state is a potent reactive species and is central to the photodegradation pathways of benzophenone derivatives.[3] The triplet state can initiate chemical reactions through two primary mechanisms:
-
Type I Mechanism: The excited benzophenone triplet directly abstracts a hydrogen atom from a suitable donor molecule (like a solvent or another organic molecule) or participates in an electron transfer reaction, leading to the formation of radical species.[1]
-
Type II Mechanism: The excited benzophenone triplet transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][4]
Q2: How do the bromo and methyl substituents on 4-Bromo-3'-methylbenzophenone influence its photodegradation?
A2: The substituents on the benzophenone core significantly influence its photochemical properties and degradation pathways.
-
Bromo Substituent: The presence of a halogen, such as bromine, can introduce new degradation pathways. The carbon-bromine (C-Br) bond can be susceptible to photolytic cleavage, leading to the formation of a phenyl radical and a bromine radical. This process, known as dehalogenation, is a common degradation route for halogenated aromatic compounds.[5] Studies on other halogenated benzophenones suggest that their use as additives should be avoided due to potential degradation.[5]
-
Methyl Substituent: The methyl group is an electron-donating group. While it doesn't introduce a new chromophore, it can subtly influence the electronic properties of the aromatic ring and the reactivity of the triplet state.[1] The fundamental photosensitization mechanism, however, is expected to remain the same.[1]
Q3: What are the likely primary degradation pathways for 4-Bromo-3'-methylbenzophenone under UV irradiation?
A3: Based on the known photochemistry of benzophenones and substituted aromatic compounds, the primary degradation pathways for 4-Bromo-3'-methylbenzophenone likely involve:
-
Photoreduction of the Carbonyl Group: In the presence of a hydrogen-donating solvent (e.g., isopropanol), the triplet excited state of the benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical can form a pinacol product.
-
Debromination: Homolytic cleavage of the C-Br bond can occur, yielding a 3-methylbenzoylphenyl radical and a bromine atom. This radical can then undergo further reactions, such as hydrogen abstraction from the solvent to form 3-methylbenzophenone.
-
Hydroxylation: In aqueous environments, reactions with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can lead to the formation of hydroxylated derivatives on the aromatic rings.[4][5]
Q4: What analytical techniques are most suitable for studying the degradation of 4-Bromo-3'-methylbenzophenone and identifying its photoproducts?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary tool for monitoring the disappearance of the parent compound and the formation of degradation products over time. A reversed-phase C18 column is typically a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the identification of photoproducts. It provides both retention time information and mass-to-charge ratio (m/z) of the parent and fragment ions, which is crucial for structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized photoproducts, GC-MS can provide excellent separation and identification capabilities.[6]
-
UV-Visible Spectroscopy: This technique is used to monitor changes in the absorption spectrum of the solution during irradiation, which can indicate the degradation of the parent compound and the formation of new chromophoric products.
Troubleshooting Guide
This section addresses common issues encountered during photodegradation experiments in a question-and-answer format.
Experimental Setup & Execution
Q5: My photodegradation reaction is very slow or not proceeding at all. What are the possible causes?
A5: Several factors could be contributing to slow or no degradation:
-
Insufficient Light Intensity: Verify the output of your UV lamp. The lamp's intensity may have decreased over time and might require replacement. Ensure the wavelength of the lamp is appropriate for the absorption spectrum of 4-Bromo-3'-methylbenzophenone.[7]
-
Incorrect Wavelength: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your compound. Benzophenones typically absorb in the UVA range.
-
Inappropriate Solvent: The choice of solvent is critical. For photoreduction pathways, a good hydrogen-donating solvent like isopropanol is necessary. In aprotic solvents, other degradation pathways may be favored, or the reaction could be less efficient.
-
Low Concentration of Reactant: While higher concentrations can sometimes lead to inner filter effects, a very low initial concentration might make it difficult to observe significant degradation within a reasonable timeframe.
-
Presence of Quenchers: Impurities in the solvent or glassware can quench the excited triplet state of the benzophenone, thus inhibiting the photochemical reaction. Ensure high-purity solvents and thoroughly cleaned glassware are used.
Q6: I am observing inconsistent results between replicate experiments. What should I check?
A6: Inconsistent results often stem from a lack of control over experimental parameters:[7]
-
Fluctuations in Lamp Intensity: The output of UV lamps can fluctuate. Allow the lamp to warm up and stabilize before starting the experiment. Periodically check the lamp intensity using a calibrated radiometer or actinometry.[8][9][10]
-
Temperature Variations: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled reaction setup to maintain a constant temperature.[7]
-
Inconsistent Sample Preparation: Ensure the initial concentration of 4-Bromo-3'-methylbenzophenone, pH (if applicable), and any other reagents are precisely controlled in each experiment.[7]
-
Inadequate Mixing: Ensure the solution is continuously and uniformly stirred throughout the experiment to ensure homogeneous irradiation.[7]
Analytical Challenges
Q7: I'm having trouble with my HPLC analysis, such as peak tailing, splitting, or shifting retention times. What can I do?
A7: These are common HPLC issues that can often be resolved systematically:[11][12]
-
Peak Tailing: This can be caused by interactions between the analyte and active sites on the silica packing material. Try adding a small amount of a competing base (like triethylamine) to the mobile phase, or use a column with end-capping. It can also be a sign of column contamination.
-
Peak Splitting: This may indicate a partially blocked frit at the column inlet or a void in the packing material. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.
-
Shifting Retention Times: This can be due to changes in mobile phase composition (e.g., evaporation of a volatile component), temperature fluctuations, or a column that is not properly equilibrated.[11] Ensure the mobile phase is freshly prepared and degassed, use a column oven for temperature control, and allow sufficient time for column equilibration before each run.[12]
Q8: My GC-MS analysis is showing a lot of background noise or interfering peaks. How can I improve my results?
A8: Matrix interference is a common challenge in GC-MS analysis.[6][13] Consider the following:
-
Sample Cleanup: Use solid-phase extraction (SPE) to clean up your sample before injection. This can remove non-volatile or interfering matrix components.
-
Derivatization: If your photoproducts are polar or thermally labile, derivatization can improve their volatility and chromatographic behavior.
-
Check for System Contamination: Run a blank solvent injection to check for contamination in the injection port, column, or MS source. Common contaminants include phthalates from plasticware and siloxanes from septa.[14][15]
Q9: My quantum yield measurements are not reproducible or seem incorrect. What are the common pitfalls?
A9: Quantum yield determination requires careful experimental technique.[16][17][18]
-
Inaccurate Actinometry: The accuracy of your quantum yield depends on the accuracy of your light intensity measurement. Use a well-characterized chemical actinometer and ensure you are using it correctly. Ferrioxalate actinometry is a common standard.[8]
-
Inner Filter Effects: At high concentrations, the sample can absorb too much of the incident light, leading to non-uniform irradiation and inaccurate quantum yield values. Ensure the absorbance of your sample at the irradiation wavelength is low, typically below 0.1.
-
Incorrect Integration of Analytical Data: Ensure you are correctly integrating the peak areas from your chromatograms or the spectral changes in your UV-Vis data.
-
Standard Selection for Relative Quantum Yield: When using a reference standard, ensure it has a well-established quantum yield, is photochemically stable under the experimental conditions, and its absorption and emission spectra are in a similar range to your sample.[18]
Proposed Degradation Pathways & Experimental Workflows
Proposed Photodegradation Pathways of 4-Bromo-3'-methylbenzophenone
The following diagram illustrates the likely initial steps in the photodegradation of 4-Bromo-3'-methylbenzophenone based on established photochemical principles.
Caption: Proposed initial photodegradation pathways.
Experimental Workflow for Photodegradation Study
The following workflow outlines the key steps for a systematic investigation of the photodegradation of 4-Bromo-3'-methylbenzophenone.
Sources
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- 2. Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water | MDPI [mdpi.com]
- 4. The transformation of Benzophenone-3 in natural waters and AOPs: The roles of reactive oxygen species and potential environmental risks of products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Testing and Calibrating the UV Lamps [support.stratasys.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
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Technical Support Center: Strategies for Separating Isomers of Brominated Benzophenones
From the Senior Application Scientist's Desk:
Welcome to the technical support center dedicated to the complex challenge of separating brominated benzophenone isomers. Whether you are dealing with positional isomers (e.g., 2-bromo- vs. 4-bromobenzophenone) or chiral atropisomers, achieving baseline separation and purification requires a nuanced understanding of chromatographic principles and crystallization techniques. The subtle differences in polarity, steric hindrance, and three-dimensional structure between these isomers demand carefully optimized methods.[1]
This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own laboratory. We will explore the most effective techniques, troubleshoot common issues, and provide detailed, field-proven methodologies.
Method Selection Guide: Choosing Your Separation Strategy
The first critical step is selecting the most appropriate technology for your specific separation challenge. The choice depends on the nature of the isomers (positional, chiral), the required scale (analytical vs. preparative), and available instrumentation.
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// Define nodes Start [label="Start: Isomer Mixture", fillcolor="#F1F3F4"]; IsomerType [label="What type of isomers?", shape=diamond, style="filled", fillcolor="#FBBC05"]; Positional [label="Positional Isomers\n(e.g., 2-bromo vs 4-bromo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chiral [label="Chiral Isomers\n(Enantiomers/Atropisomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scale [label="What is the required scale?", shape=diamond, style="filled", fillcolor="#FBBC05"]; Analytical [label="Analytical Scale\n(Purity check, quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preparative [label="Preparative Scale\n(>100 mg isolation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Positional Isomer Path HPLC_Pos [label="Reversed-Phase or\nNormal-Phase HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystallization [label="Fractional Crystallization\n(if solubility differs significantly)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Chiral Isomer Path SFC [label="Supercritical Fluid\nChromatography (SFC)\n(Preferred for speed & greenness)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chiral_HPLC [label="Chiral HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> IsomerType; IsomerType -> Positional [label=" Positional "]; IsomerType -> Chiral [label=" Chiral "];
Positional -> Scale; Scale -> Analytical [label=" Analytical "]; Scale -> Preparative [label=" Preparative "];
Analytical -> HPLC_Pos; Preparative -> HPLC_Pos; Preparative -> Crystallization;
Chiral -> SFC [label=" High-throughput\nScreening "]; Chiral -> Chiral_HPLC [label=" Established\nMethod "]; } dot Caption: Decision tree for selecting a separation strategy.
High-Performance Liquid Chromatography (HPLC) Center
HPLC is a cornerstone for separating positional isomers of brominated benzophenones.[2] The selection of the stationary phase and mobile phase is critical to exploit the subtle differences in polarity and aromaticity.
Frequently Asked Questions (HPLC)
Q1: What is the best starting column for separating positional brominated benzophenone isomers? A1: While a standard C18 column is a good starting point for general reversed-phase chromatography, a Phenyl-Hexyl column is often superior for aromatic isomers.[3]
-
Causality: The phenyl groups on the stationary phase induce strong π-π stacking interactions with the aromatic rings of the benzophenone isomers.[4][5][6] This provides a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase, often leading to better resolution of compounds with similar hydrophobicity but different aromatic character or substitution patterns.[5][6][7]
Q2: Should I use methanol or acetonitrile as the organic modifier in my mobile phase? A2: For Phenyl-Hexyl columns, methanol is often the preferred organic modifier.
-
Causality: Methanol can enhance the π-π interactions between the aromatic analytes and the phenyl stationary phase, leading to increased retention and potentially altered selectivity.[4][7] Acetonitrile, conversely, tends to decrease these same interactions.[4][7] While acetonitrile might still provide an adequate separation, methanol is more likely to unlock the unique selectivity of the phenyl phase.[4][7]
Q3: My isomers are co-eluting on a C18 column. What should I do? A3: Co-elution indicates that the current method does not have sufficient selectivity for your isomers.[8] Before abandoning the column, you can try:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. This alters selectivity.
-
Adjust the pH: If your molecule has acidic or basic functional groups, altering the mobile phase pH can change its ionization state and retention time.
-
Change the Column: If the above fails, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.
HPLC Troubleshooting Guide: Poor Resolution
dot graph HPLCTroubleshooting { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} dot Caption: Troubleshooting flowchart for poor HPLC peak resolution.
Detailed Protocol: Optimizing a Reversed-Phase HPLC Method
Objective: To achieve baseline separation (Resolution > 1.5) of 3,4'-dibromobenzophenone and 4,4'-dibromobenzophenone.
1. Initial Conditions & System Preparation:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
System Suitability: Equilibrate the column with 50% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
2. Scouting Gradient:
-
Run a broad gradient to determine the approximate elution composition.
-
Time 0 min: 50% B
-
Time 20 min: 100% B
-
Time 25 min: 100% B
-
Time 25.1 min: 50% B
-
Time 30 min: 50% B
-
-
Rationale: This step quickly identifies the solvent strength needed to elute all components and provides a starting point for optimization.
3. Isocratic Method Development:
-
From the scouting run, determine the percentage of Mobile Phase B at which the isomers elute. Let's assume this is 70%.
-
Run an isocratic method at 70% B.
-
Analysis:
-
If resolution is poor but the peaks are on scale, fine-tune the mobile phase. Decrease the percentage of B (e.g., to 68%) to increase retention and improve separation.
-
If peaks are too broad, this may indicate secondary interactions or poor mass transfer. Ensure the sample is fully dissolved in the mobile phase.
-
If peaks co-elute, the selectivity is insufficient. At this point, switching the organic modifier to acetonitrile would be the next logical step.
-
4. Final Method Validation:
-
Once baseline separation is achieved, perform replicate injections of a standard to confirm retention time stability and reproducibility. The relative standard deviation (RSD) for retention time should be less than 1%.[9]
Supercritical Fluid Chromatography (SFC) Center
For chiral separations, SFC is often a superior alternative to HPLC, offering faster, greener, and more efficient purifications.[10][11][12] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and equilibration times.[10][13]
Frequently Asked Questions (SFC)
Q1: Why is SFC considered "greener" than HPLC? A1: The primary mobile phase in SFC is compressed carbon dioxide, which is a recycled byproduct from other industrial processes.[10] This dramatically reduces the consumption of flammable and toxic organic solvents like hexane and isopropanol, which are common in normal-phase chiral HPLC.
Q2: What are the most common co-solvents used in SFC for separating benzophenones? A2: Methanol is the most common co-solvent (modifier) used in SFC. It increases the polarity of the mobile phase, helping to elute more polar compounds. For particularly challenging separations, small amounts of additives like triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can be added to the modifier to improve peak shape.
Q3: My SFC system is showing erratic, cycling pressure. What's the cause? A3: Pressure fluctuations are a common issue in SFC and can arise from several sources.[14]
-
Causality: Unlike HPLC pumps that handle incompressible liquids, SFC pumps manage compressible CO2. Issues in the pump check valves, the presence of air, or problems with the back-pressure regulator (BPR) can all lead to pressure instability.[14][15] This is a critical issue as the density of the supercritical fluid is dependent on pressure, and fluctuations can cause shifts in retention time.[16]
SFC Troubleshooting Guide
| Problem | Potential Cause | Expert Solution & Rationale |
| High Baseline Noise | Back-Pressure Regulator (BPR) instability. | The BPR is crucial for maintaining the supercritical state. Fluctuations can cause refractive index changes in the detector cell.[15] Clean or replace the BPR cartridge. Ensure the temperature of the BPR is stable. |
| Shifting Retention Times | Inconsistent mobile phase density. | Density is a function of temperature and pressure.[16] Verify the column oven temperature is stable. Check for leaks in the system that could cause pressure drops. Ensure the CO2 cylinder is not nearly empty, as this can affect delivery pressure. |
| Poor Peak Shape (Fronting/Tailing) | Sample overload or incompatible injection solvent. | The injection solvent must be miscible with the CO2/modifier mobile phase. If the sample is dissolved in a strong solvent like DMSO, it can cause peak distortion.[17] Whenever possible, dissolve the sample in the mobile phase modifier (e.g., methanol). Reduce injection volume. |
Detailed Protocol: Chiral SFC Method Screening
Objective: To find a suitable chiral stationary phase (CSP) for the enantiomeric separation of a chiral brominated benzophenone.
1. System & Column Setup:
-
System: Analytical SFC system.
-
Columns: Screen a set of orthogonal chiral columns (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).
-
Mobile Phase: Supercritical CO2.
-
Modifier: Methanol.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
2. Screening Protocol:
-
Rationale: The goal of screening is to rapidly test multiple columns under a generic gradient to identify a "hit"—any column that shows partial separation.
-
Generic Gradient:
-
Start with a fast, generic gradient on each column.
-
Time 0 min: 5% Methanol
-
Time 5 min: 40% Methanol
-
Time 6 min: 40% Methanol
-
Time 6.1 min: 5% Methanol
-
Time 7 min: 5% Methanol
-
-
Inject the racemic mixture onto each column sequentially using an automated column switcher.
3. Hit Identification and Optimization:
-
Review the chromatograms from all columns. Identify the column that provides the best initial separation (the largest resolution factor).
-
Once a "hit" is found, optimize the separation on that specific column.
-
Optimization Steps:
-
Convert to Isocratic: Based on the gradient elution percentage, develop an isocratic method.
-
Fine-tune Modifier %: Adjust the percentage of methanol up or down by 1-2% increments to maximize resolution.
-
Adjust Temperature/Pressure: Systematically vary the temperature (e.g., 35 °C, 40 °C, 45 °C) and back pressure (e.g., 120 bar, 150 bar, 180 bar) to further improve the separation, as these parameters affect the mobile phase density and can alter selectivity.[16]
-
Fractional Crystallization Center
For large-scale purification of positional isomers with significantly different solubilities, fractional crystallization is a cost-effective and powerful technique.[18][19] This method relies on the principle that isomers will have different solubilities in a given solvent system at a specific temperature.[19][20]
Frequently Asked Questions (Crystallization)
Q1: How do I choose a suitable solvent for fractional crystallization? A1: An ideal solvent is one in which the desired isomer has low solubility at a low temperature, while the undesired isomer(s) remain highly soluble.
-
Causality: The goal is to create a supersaturated solution of only the desired isomer upon cooling, allowing it to crystallize out in high purity, leaving impurities in the mother liquor. A good starting point is to screen solvents where the crude mixture has moderate solubility at an elevated temperature.
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it? A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.
-
Troubleshooting:
-
Slow Down Cooling: Use a programmable bath or insulate the flask to allow for very slow cooling. This gives the molecules time to orient into an ordered crystal lattice.
-
Add More Solvent: Dilute the solution slightly. Oiling out is often a sign that the solubility limit has been exceeded too dramatically.
-
Use a Different Solvent System: The current solvent may be too good or too poor. Try solvent mixtures (e.g., ethanol/water, heptane/ethyl acetate) to fine-tune solubility.[21]
-
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. (n.d.). Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Method for purifying and separating benzophenone. (n.d.).
- Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Process for the separation of isomers of diastereomeric alcohols. (n.d.).
- Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. (2014).
- Troubleshooting Basics, Part II: Pressure Problems. (n.d.).
- Phenyl-Hexyl. (n.d.).
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022).
- Fractional Crystalliz
- Phenyl Column Mystery. (2023). Pharma Growth Hub.
- HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. (2009). Organic Process Research & Development.
- Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (2011).
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
- HPLC Methods for analysis of Benzophenone. (n.d.).
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2022). YouTube.
- What is Supercritical Fluid Chromatography (SFC)
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Best practices and instrumental troubleshooting for successful SFC methods. (2019). Request PDF.
- C190-E270C SFC Basic Guide. (n.d.). Shimadzu.
- HPLC Troubleshooting Guide. (n.d.).
- Phenyl-Hexyl Columns. (n.d.).
- Isolation of enantiomers via diastereomer crystallis
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. separationmethods.com [separationmethods.com]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. omicsonline.org [omicsonline.org]
- 12. selvita.com [selvita.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
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- 16. shimadzu.com [shimadzu.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 19. rcprocess.se [rcprocess.se]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
Technical Support Center: Managing Acidic Impurities in Bromination Reactions
Welcome to the technical support center for bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with acidic impurities. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic work. This resource is structured as a series of frequently asked questions and troubleshooting guides, reflecting the real-world challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic impurities in my bromination reaction, and where do they come from?
A1: The most common acidic impurity generated during bromination is Hydrogen Bromide (HBr) . Its formation is an intrinsic part of many core bromination mechanisms.
-
Electrophilic Aromatic Substitution (SEAr): In the bromination of an aromatic ring using molecular bromine (Br₂), for every mole of the aromatic compound that is substituted, one mole of HBr is produced as a byproduct. This occurs when a proton is eliminated from the intermediate carbocation to restore aromaticity.
-
Addition to Alkenes/Alkynes: While the primary reaction is the addition of bromine across the double or triple bond, HBr can be formed through side reactions or if using HBr itself as the reagent for hydrobromination.[1]
-
Radical Reactions (e.g., with NBS): When using N-Bromosuccinimide (NBS) for allylic or benzylic bromination, HBr can be formed, which can then react with NBS to produce Br₂.[2][3] This in-situ generation of bromine can sometimes lead to autocatalytic reaction profiles.[4][5]
-
Acidic Catalysts/Solvents: Some brominations require a Lewis acid (e.g., FeBr₃) or a strong protic acid (e.g., sulfuric acid, acetic acid) to activate the brominating agent, which contributes to the overall acidity of the reaction medium.[2][6][7]
The diagram below illustrates the fundamental generation of HBr during the electrophilic bromination of a generic aromatic ring (Ar-H).
Caption: Standard workflow for post-bromination workup.
Detailed Step-by-Step Protocol:
-
Step 1: Quench Excess Bromine
-
Objective: To destroy any unreacted, highly reactive Br₂.
-
Procedure: Cool the reaction mixture in an ice bath. Slowly add a quenching agent until the characteristic orange/brown color of bromine disappears. [8] * Causality: Reducing agents convert elemental bromine (Br₂) to the much less reactive and water-soluble bromide ion (Br⁻).
-
-
Step 2: Neutralize Acidic Impurities
-
Objective: To neutralize HBr and any other acidic components.
-
Procedure: Add a basic solution until the aqueous phase is neutral or slightly basic (test with pH paper).
-
Causality: The base reacts with HBr to form a water-soluble salt (e.g., NaBr) and water.
-
-
Step 3 & 4: Extraction and Washing
-
Objective: To separate the organic product from aqueous, inorganic materials.
-
Procedure: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water and salts.
-
Causality: The organic product will reside in the organic solvent, while the inorganic salts from the quench and neutralization steps will be in the aqueous layer. The brine wash helps to break emulsions and further dehydrates the organic phase.
-
-
Step 5: Drying and Solvent Removal
-
Procedure: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
-
Table of Common Quenching and Neutralizing Agents:
| Agent | Function | Pros | Cons & Considerations |
| Sodium Thiosulfate (Na₂S₂O₃) | Quenching | Highly effective, common, inexpensive. [4][8][9] | Can form sulfur byproducts in highly acidic conditions. [9] |
| Sodium Sulfite (Na₂SO₃) | Quenching | Cheap, water-soluble, produces no solid byproducts. [10] | Less commonly cited than thiosulfate. |
| Sodium Bicarbonate (NaHCO₃) | Neutralization | Mild base, safe for most functional groups. | Produces CO₂ gas (ensure adequate venting!). Can be slow to react. |
| Sodium Carbonate (Na₂CO₃) | Neutralization | Stronger base than bicarbonate, faster reaction. | Produces CO₂ gas. Can be too basic for some sensitive products. |
| Sodium Hydroxide (NaOH) | Neutralization | Very strong base, rapid neutralization. [9] | Highly exothermic reaction. Can cause hydrolysis of esters or other sensitive groups. Use dilute solutions with caution. |
Self-Validation Checks:
-
Quench Complete: The reddish-brown color of Br₂ is completely gone, and the solution is colorless or pale yellow. [8]* Neutralization Complete: An aliquot of the aqueous layer tests neutral or slightly basic (pH 7-8) with pH paper.
By systematically addressing the formation and removal of acidic impurities, you can significantly improve the yield, purity, and reproducibility of your bromination reactions.
References
-
Lauwers, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Available at: [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Available at: [Link]
-
Reddit r/Chempros. (2023). Question about use of bromine (experimental procedure). Available at: [Link]
- Google Patents. (n.d.). EP2855350A1 - Removal of bromine from gaseous hydrogen bromide.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
Wang, Z., et al. (2018). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Angewandte Chemie International Edition, 57(45), 14963-14967. Available at: [Link]
-
Sciencemadness.org. (2018). Neutralizing HBr reaction mixture. Available at: [Link]
-
Li, G., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4995. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
-
ResearchGate. (2016). What is the purpose of adding HBr in bromination? Hbr/Br2 system. Available at: [Link]
-
Wordpress. (2026). Br2 and Electorphilic Br+ reagents. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Available at: [Link]
-
MANAC Inc. (2024). Bromination reactions with hydrogen bromide. Chemia. Available at: [Link]
-
MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 8. Workup [chem.rochester.edu]
- 9. Sciencemadness Discussion Board - Neutralizing HBr reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Purified Brominated Organic Compounds
Welcome to the Technical Support Center for purified brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sensitive molecules. As a Senior Application Scientist, I understand that ensuring the stability of your purified compounds is paramount to the success and reproducibility of your experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of handling and storing brominated organic compounds, ensuring their integrity from the moment of purification to their final application.
I. Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses common stability issues encountered during and after the purification of brominated organic compounds. Each problem is presented with potential causes and step-by-step protocols for resolution.
Problem 1: Your purified brominated compound rapidly changes color (e.g., turns yellow or brown) upon storage.
Potential Causes:
-
Light-Induced Degradation (Photodegradation): Many brominated compounds are sensitive to light, particularly UV radiation.[1][2] This energy can initiate radical chain reactions, leading to the cleavage of the carbon-bromine bond and the formation of colored impurities.
-
Presence of Trace Acidic Impurities: Residual acids from purification steps, such as silica gel chromatography, can catalyze degradation pathways.
-
Oxidation: Exposure to air can lead to the oxidation of sensitive functional groups within the molecule, especially in the presence of light or trace metals.
Troubleshooting & Resolution Protocol:
-
Assess Light Sensitivity:
-
Initial Check: If not already known, determine the photosensitivity of your compound. A simple test involves dissolving a small amount in a suitable solvent in two separate vials. Expose one vial to ambient light and keep the other in complete darkness. Monitor for color change over a few hours to days.
-
Follow ICH Q1B Guidelines for Photostability Testing: For pharmaceutical development, a more rigorous approach is necessary. The ICH Q1B guideline provides a framework for testing the photostability of new drug substances and products.[3][4]
-
-
Implement Light-Protective Measures:
-
Protocol for Handling Light-Sensitive Brominated Compounds:
-
Use Amber Glassware: Always store and handle light-sensitive brominated compounds in amber-tinted glass vials or flasks. These containers are designed to block a significant portion of UV and blue light.
-
Wrap with Aluminum Foil: For an extra layer of protection, wrap the amber glassware with aluminum foil.
-
Work in Subdued Light: Perform all manipulations, including weighing and dissolution, under low-light conditions. This can be achieved by working in a fume hood with the sash lowered and the room lights dimmed, or by using a darkroom.
-
Minimize Exposure Time: Plan your experiments to minimize the time the compound is exposed to any light source.
-
-
-
Neutralize and Remove Acidic Impurities:
-
Protocol for Removing Trace Acidic Impurities:
-
Aqueous Wash: Dissolve the compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove acidic impurities.
-
Brine Wash: Follow the bicarbonate wash with a wash using a saturated aqueous solution of sodium chloride (brine) to remove any remaining aqueous base and reduce the solubility of the organic compound in the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Use Neutral or Deactivated Silica Gel: For future purifications, consider using neutral or deactivated silica gel to prevent acid-catalyzed degradation during chromatography.
-
-
Problem 2: You observe a decrease in the purity of your compound over time, as determined by HPLC or NMR.
Potential Causes:
-
Thermal Degradation: Elevated temperatures can provide the activation energy for decomposition reactions. The thermal stability of brominated compounds varies significantly with their structure.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the carbon-bromine bond, particularly for benzylic and allylic bromides, to form the corresponding alcohol and hydrobromic acid.[5]
-
Residual Elemental Bromine: Traces of elemental bromine (Br₂) from the bromination reaction can act as a catalyst for degradation.
Troubleshooting & Resolution Protocol:
-
Optimize Storage Temperature:
-
General Guidelines: For many brominated organic compounds, storage at refrigerated temperatures (2-8 °C) is sufficient to slow down degradation.[6] For highly sensitive compounds, storage in a freezer at -20 °C or even -80 °C may be necessary.
-
Structure-Specific Recommendations:
-
Aromatic Bromides: Generally more stable than their aliphatic counterparts. Storage at 2-8 °C is often adequate.
-
Aliphatic Bromides: More susceptible to nucleophilic substitution and elimination reactions. Storage at or below 0 °C is recommended.
-
Benzylic and Allylic Bromides: Highly reactive and prone to hydrolysis and other degradation pathways. Long-term storage should be at -20 °C or below.
-
-
-
Ensure Anhydrous Storage Conditions:
-
Protocol for Anhydrous Storage:
-
Thorough Drying: Ensure the compound is completely dry before long-term storage. This can be achieved by drying under high vacuum for several hours.
-
Inert Atmosphere: Store the compound under an inert atmosphere of nitrogen or argon. This can be done by flushing the storage vial with the inert gas before sealing.
-
Use of Desiccants: Store the sealed vial in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite) to protect it from atmospheric moisture.
-
-
-
Remove Residual Bromine:
-
Protocol for Quenching and Removing Residual Bromine:
-
Aqueous Thiosulfate Wash: During the work-up of the bromination reaction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining elemental bromine to bromide ions, which are soluble in the aqueous layer.
-
Column Chromatography: If residual bromine is suspected after initial purification, it can often be removed by careful column chromatography.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for brominated organic compounds?
A1: The most common degradation pathways include:
-
Homolytic Cleavage: The carbon-bromine bond can break homolytically, especially when exposed to light or high temperatures, forming a bromine radical and a carbon-centered radical. This can initiate a cascade of radical reactions.
-
Nucleophilic Substitution: The bromide ion is a good leaving group, making many brominated compounds susceptible to nucleophilic substitution reactions. Water, alcohols, and other nucleophiles present as impurities can displace the bromide.
-
Elimination Reactions: In the presence of a base, aliphatic bromides can undergo elimination reactions to form alkenes.
-
Hydrolysis: As mentioned previously, reaction with water can lead to the formation of alcohols and hydrobromic acid.[5]
Q2: How can I choose an appropriate stabilizer for my brominated compound?
A2: The choice of stabilizer depends on the nature of the compound and the suspected degradation pathway.
-
For Radical-Mediated Degradation: Radical scavengers or antioxidants can be effective. Some flavonoids have shown antioxidant activity in the context of brominated compounds.
-
For Thermal Stabilization: In polymeric materials, brominated epoxy resins can act as thermal stabilizers.[7] For other applications, hindered amine light stabilizers (HALS) may be considered.
-
For PVC Formulations: Uracil and methylated uracil derivatives have been investigated as heat stabilizers.[8]
| Stabilizer Class | Example | Mechanism of Action | Typical Applications |
| Antioxidants | Brominated Flavonols | Scavenge free radicals | Research-grade compounds |
| Thermal Stabilizers | Brominated Epoxy Resins | Inhibit thermal degradation | Polymer formulations[7] |
| Heat Stabilizers | Uracil Derivatives | Prevent dehydrohalogenation | PVC plastics[8] |
Q3: What are the best analytical techniques for monitoring the stability of my purified brominated compound?
A3: A combination of chromatographic and spectroscopic techniques is ideal for monitoring stability.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of your compound and detecting the formation of degradation products over time.[9][10] A stability-indicating HPLC method should be developed and validated to ensure that all potential degradation products are separated from the main compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products.[11] Changes in the NMR spectrum over time can indicate instability. ⁷⁹Br and ⁸¹Br NMR can also be used, although the signals are often broad.[12][13]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of degradation products, which aids in their structural elucidation.[14]
Q4: I am working with a brominated Active Pharmaceutical Ingredient (API). What are the key regulatory considerations for stability?
A4: For pharmaceutical applications, stability testing must follow strict regulatory guidelines.
-
ICH Guidelines: The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing. ICH Q1A(R2) outlines the general principles of stability testing for new drug substances and products, while ICH Q1B provides specific guidance on photostability testing.[3][4]
-
Forced Degradation Studies: These studies, also known as stress testing, are a crucial part of drug development. They involve subjecting the API to harsh conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products and establish the intrinsic stability of the molecule.[15]
-
Long-Term Stability Studies: These studies are conducted under controlled storage conditions over an extended period to establish the shelf-life of the API.
III. Visualizing Experimental Workflows
Workflow for Stabilizing a Light-Sensitive Brominated Compound
Caption: Workflow for handling and storing light-sensitive compounds.
Decision Tree for Troubleshooting Purity Loss
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Validation & Comparative
A Comparative Analysis of 4-Bromo-3'-methylbenzophenone and Other Photoinitiators: A Technical Guide for Researchers
Introduction to Photoinitiators in Polymerization
Photopolymerization, a cornerstone of modern materials science, relies on the precise and efficient initiation of polymerization reactions by light. At the heart of this process are photoinitiators, compounds that absorb light energy and convert it into reactive species—free radicals or cations—that trigger the polymerization of monomers and oligomers.[1] The choice of photoinitiator is critical, as it directly influences key parameters of the curing process, including curing speed, depth of cure, and the final physical and chemical properties of the polymer.[2][3]
Photoinitiators are broadly classified into two main categories based on their mechanism of generating reactive species:
-
Type I Photoinitiators (Cleavage Photoinitiators): These molecules undergo unimolecular bond cleavage upon UV irradiation to directly form free radicals.[4] They are known for their high reactivity and fast cure speeds.
-
Type II Photoinitiators (Hydrogen-Abstraction Photoinitiators): These photoinitiators, upon excitation, enter a triplet state and then abstract a hydrogen atom from a co-initiator or synergist (typically an amine) to generate the initiating free radicals.[4] Benzophenone and its derivatives are classic examples of Type II photoinitiators.
This guide focuses on the comparative analysis of 4-Bromo-3'-methylbenzophenone, a halogenated and alkyl-substituted benzophenone derivative, against a selection of widely used Type I and Type II photoinitiators.
Understanding the Benzophenone Scaffold: A Type II Workhorse
Benzophenone is a well-established and versatile Type II photoinitiator.[3] Its photochemical activity is centered around the carbonyl group, which, upon excitation by UV light, undergoes intersystem crossing to a reactive triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical and a radical from the donor, which then initiates polymerization.
The efficiency and spectral sensitivity of benzophenone-based photoinitiators can be tuned by introducing various substituents onto the aromatic rings. These modifications can influence the molecule's absorption characteristics, the energy of its triplet state, and its reactivity towards hydrogen donors.[5][6]
Comparative Photoinitiators
For a comprehensive analysis, we will compare 4-Bromo-3'-methylbenzophenone with the following widely used photoinitiators:
-
Benzophenone (BP): The parent compound, serving as a fundamental benchmark for Type II photoinitiators.
-
4-Methylbenzophenone (4-MBP): A Type II photoinitiator with an electron-donating methyl group, providing insight into the effect of alkyl substitution.
-
Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone): A common Type I photoinitiator known for its high efficiency and low yellowing properties.[7]
-
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): A highly efficient Type I photoinitiator with excellent depth-cure capabilities and absorption at longer wavelengths.[8]
Physicochemical Properties of Selected Photoinitiators
A fundamental understanding of the physicochemical properties of a photoinitiator is crucial for formulation development. These properties, including molecular weight, melting point, and solubility, dictate how the photoinitiator will behave in a given monomer or oligomer system.
| Photoinitiator | Chemical Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Acrylate Monomers |
| 4-Bromo-3'-methylbenzophenone | 275.14 (Calculated) | Not available | Expected to be good | |
| Benzophenone (BP) | 182.22 | 48-51 | Good | |
| 4-Methylbenzophenone (4-MBP) | 196.25 | 53-57 | Good | |
| Irgacure 184 | 204.26 | 46-50 | Good | |
| TPO | 348.37 | 91-94 | Moderate |
Note: Data for 4-Bromo-3'-methylbenzophenone is estimated based on structurally similar compounds where direct experimental data is unavailable.
Spectroscopic Properties and Photoinitiation Mechanism
The absorption characteristics of a photoinitiator are paramount as they must overlap with the emission spectrum of the light source used for curing.[4]
4-Bromo-3'-methylbenzophenone: An Insight into Substituent Effects
-
Benzophenone Core: Unsubstituted benzophenone exhibits a strong absorption band around 250 nm (π-π* transition) and a weaker band in the 330-360 nm region (n-π* transition).[9] It is the n-π* transition that is primarily responsible for the photoinitiating activity.
-
Bromo Substituent: Halogen substituents, such as bromine, are known to cause a slight red-shift (bathochromic shift) in the absorption spectrum.[2]
-
Methyl Substituent: The electron-donating methyl group can also induce a slight red-shift in the absorption bands.[5]
Therefore, it is anticipated that 4-Bromo-3'-methylbenzophenone will have its primary absorption for photoinitiation slightly red-shifted compared to unsubstituted benzophenone, likely in the 340-370 nm range.
Photoinitiation Mechanism: As a benzophenone derivative, 4-Bromo-3'-methylbenzophenone is expected to function as a Type II photoinitiator. The proposed mechanism is illustrated below:
Caption: Type II Photoinitiation Mechanism of 4-Bromo-3'-methylbenzophenone.
Comparative Spectroscopic Data
| Photoinitiator | Type | Key Absorption Peaks (nm) |
| 4-Bromo-3'-methylbenzophenone | II (Predicted) | ~340-370 (Estimated) |
| Benzophenone (BP) | II | ~250, ~340 |
| 4-Methylbenzophenone (4-MBP) | II | ~255, ~345 |
| Irgacure 184 | I | 244, 280, 330[7] |
| TPO | I | 273, 370[10] |
Performance Analysis: Initiation Efficiency and Cure Kinetics
The ultimate measure of a photoinitiator's effectiveness lies in its ability to efficiently initiate polymerization. This can be quantified through various experimental techniques that monitor the conversion of monomer to polymer over time.
Experimental Methodologies for Performance Evaluation
Two powerful techniques for evaluating photoinitiator performance are Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
1. Real-Time FT-IR Spectroscopy (RT-FTIR)
RT-FTIR allows for the in-situ monitoring of the disappearance of reactive functional groups (e.g., acrylate C=C bonds) during photopolymerization.[6] This provides real-time data on the rate of polymerization and the final monomer conversion.
Caption: Workflow for Photoinitiator Evaluation using RT-FTIR.
Experimental Protocol: RT-FTIR Analysis
-
Sample Preparation: Prepare a formulation containing the photoinitiator (e.g., 1-3 wt%) and a suitable acrylate monomer (e.g., tripropyleneglycol diacrylate, TPGDA).
-
Sample Application: Apply a thin film of the formulation onto a transparent substrate (e.g., a BaF₂ salt plate).
-
Data Acquisition: Place the sample in the RT-FTIR spectrometer.
-
Initiation: Irradiate the sample with a UV light source of a specific wavelength and intensity.
-
Monitoring: Simultaneously record the IR spectra at regular intervals.
-
Analysis: Monitor the decrease in the area of the characteristic acrylate C=C absorption peak (typically around 1635 cm⁻¹) to determine the percentage of monomer conversion over time.[11]
2. Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation.[12] The rate of heat release is directly proportional to the rate of polymerization.
Caption: Workflow for Photoinitiator Evaluation using Photo-DSC.
Experimental Protocol: Photo-DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the photoinitiator/monomer formulation into a DSC pan.
-
Equilibration: Place the sample pan and an empty reference pan into the Photo-DSC cell and allow them to equilibrate at the desired temperature.
-
Initiation and Measurement: Irradiate the sample with a UV light source of known intensity and wavelength while simultaneously recording the heat flow.
-
Analysis: The area under the exothermic peak corresponds to the total heat of polymerization, which can be used to calculate the degree of conversion. The peak height provides information about the maximum polymerization rate.
Expected Performance of 4-Bromo-3'-methylbenzophenone
While direct experimental data is lacking, we can predict the relative performance of 4-Bromo-3'-methylbenzophenone based on structure-activity relationships of substituted benzophenones.
-
Effect of the Bromo Group: Halogen substituents are generally electron-withdrawing. This can potentially increase the efficiency of intersystem crossing to the reactive triplet state.[5]
-
Effect of the Methyl Group: The electron-donating methyl group can influence the energy of the triplet state and its reactivity. The position of the substituent is also crucial.
The combination of a bromo and a methyl group at different positions on the two phenyl rings creates an asymmetric molecule. This asymmetry and the electronic effects of the substituents could potentially enhance the photoinitiation efficiency compared to unsubstituted benzophenone. However, steric hindrance from the substituents might also play a role.
Comparative Performance Summary
The following table provides a qualitative comparison of the expected performance of 4-Bromo-3'-methylbenzophenone against the selected photoinitiators.
| Photoinitiator | Type | Expected Reactivity | Key Advantages | Potential Limitations |
| 4-Bromo-3'-methylbenzophenone | II (Predicted) | Moderate to High | Potentially good solubility and reactivity | Lack of extensive data, potential for byproducts |
| Benzophenone (BP) | II | Moderate | Cost-effective, well-understood | Requires co-initiator, can cause yellowing |
| 4-Methylbenzophenone (4-MBP) | II | Moderate | Similar to BP, may have slightly better solubility | Requires co-initiator, potential for yellowing |
| Irgacure 184 | I | High | High efficiency, low yellowing, good surface cure | Can be more expensive, potential for oxygen inhibition |
| TPO | I | Very High | Excellent depth cure, good for pigmented systems | Can impart a slight yellow color, moderate solubility |
Conclusion and Future Directions
Researchers and formulation chemists are encouraged to perform comparative studies using the detailed RT-FTIR and Photo-DSC protocols outlined in this guide. Such investigations will provide valuable quantitative data on the initiation efficiency, cure speed, and final conversion achievable with 4-Bromo-3'-methylbenzophenone, thereby elucidating its true potential as a photoinitiator in various photopolymerization applications. Further studies on its solubility in different monomer systems and its impact on the final properties of the cured polymer are also warranted.
References
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A Comparative Guide to the Synthesis of 4-Bromo-3'-methylbenzophenone: A Modern Suzuki Coupling Approach Versus Traditional Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. 4-Bromo-3'-methylbenzophenone is a valuable scaffold in medicinal chemistry, and its synthesis is a critical step in the development of various therapeutic agents.[1] This guide provides an in-depth validation of a novel synthetic route for this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction. We will objectively compare this modern approach with the traditional Friedel-Crafts acylation, presenting supporting experimental data, detailed protocols, and a thorough analysis of the advantages and disadvantages of each method.
The Challenge: Synthesizing 4-Bromo-3'-methylbenzophenone
The classical method for synthesizing benzophenone and its derivatives is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction has been a cornerstone of organic chemistry for over a century. However, it is not without its drawbacks, including the use of stoichiometric amounts of corrosive Lewis acid catalysts, potential regioselectivity issues, and the generation of significant waste streams.[2] These limitations have spurred the search for more efficient, selective, and environmentally benign synthetic strategies.
A New Approach: Suzuki-Miyaura Coupling
We propose and validate a new synthetic route based on the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[3] For the synthesis of 4-Bromo-3'-methylbenzophenone, our proposed route involves the coupling of 4-bromobenzoyl chloride with 3-methylphenylboronic acid.
Reaction Scheme:
This approach offers the potential for higher selectivity, milder reaction conditions, and a more favorable environmental profile compared to the traditional Friedel-Crafts acylation.
Head-to-Head Comparison: Suzuki Coupling vs. Friedel-Crafts Acylation
To provide a clear and objective comparison, we will evaluate both synthetic routes based on several key performance indicators.
| Parameter | New Route: Suzuki-Miyaura Coupling | Traditional Route: Friedel-Crafts Acylation |
| Reaction Principle | Palladium-catalyzed cross-coupling of an acyl chloride and a boronic acid.[3] | Electrophilic aromatic substitution of an arene with an acyl chloride using a Lewis acid catalyst.[4] |
| Key Reagents | 4-bromobenzoyl chloride, 3-methylphenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄).[2] | m-xylene, 4-bromobenzoyl chloride, Lewis acid catalyst (e.g., AlCl₃ or Fe₂O₃/HY zeolite).[5] |
| Typical Yield | Good to Excellent (Potentially >90% based on similar reactions).[2] | High (Reported up to 94.1% for acylation of m-xylene with benzoyl chloride).[5] |
| Purity & Selectivity | High selectivity for the desired product. The primary side product can be a biaryl from the coupling of two boronic acid molecules.[2] | Can suffer from poor regioselectivity, leading to a mixture of isomers (e.g., 2,4- and 2,6-dimethyl isomers from m-xylene).[2] |
| Reaction Conditions | Anhydrous conditions are crucial for success. Typically requires heating.[2] | Often requires heating and strictly anhydrous conditions.[2] |
| Catalyst Loading | Catalytic amounts of palladium are used (typically mol%).[2] | Stoichiometric or near-stoichiometric amounts of Lewis acid are often required.[2] |
| Environmental & Safety | Boronic acids are generally non-toxic. Palladium catalysts can be recycled. Avoids the use of highly corrosive Lewis acids.[6] | Lewis acids like AlCl₃ are corrosive and produce significant acidic waste during workup. Halogenated solvents are often used.[7] |
Delving into the Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the acyl chloride (Ar-X) to form a Pd(II) complex.[6]
-
Transmetalation: The organoboron species (Ar'-B(OH)₂), activated by a base, transfers its organic group to the palladium center.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst.[6]
The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
The mechanism involves:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, which then dissociates to form a resonance-stabilized acylium ion.[4] This is the key electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring (m-xylene) attacks the acylium ion, forming a carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[4]
Experimental Protocols
Detailed, step-by-step methodologies are essential for the successful replication and validation of these synthetic routes.
Protocol 1: New Route - Suzuki-Miyaura Coupling of 4-Bromobenzoyl Chloride with 3-Methylphenylboronic Acid
Rationale: This protocol is designed to favor the desired coupling of the acyl chloride with the boronic acid while minimizing side reactions. The use of anhydrous conditions is critical, as the presence of water can lead to hydrolysis of the acyl chloride and decomposition of the catalyst.[2] K₃PO₄ is chosen as the base, as it has been shown to be effective in similar acylative Suzuki couplings.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzoyl chloride (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), and anhydrous potassium phosphate (K₃PO₄) (3.0 eq.).
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Purge the flask with nitrogen for 15-20 minutes. Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Bromo-3'-methylbenzophenone.
Protocol 2: Traditional Route - Friedel-Crafts Acylation of m-Xylene with 4-Bromobenzoyl Chloride
Rationale: This protocol utilizes a solid acid catalyst (Fe₂O₃/HY zeolite) which has been shown to be effective and reusable for the acylation of m-xylene.[5] This offers an improvement over traditional homogeneous Lewis acids like AlCl₃ in terms of catalyst separation and waste reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene (as both reactant and solvent) and the Fe₂O₃/HY zeolite catalyst.
-
Reagent Addition: Slowly add 4-bromobenzoyl chloride to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: After completion, cool the reaction mixture and filter to recover the catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
Purification: Remove the excess m-xylene from the filtrate by distillation under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 4-Bromo-3'-methylbenzophenone.
Workflow Diagrams
Visualizing the experimental workflows can aid in understanding the practical aspects of each synthetic route.
Caption: Experimental workflow for the Suzuki coupling synthesis.
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
Conclusion and Future Outlook
The validation of this new synthetic route for 4-Bromo-3'-methylbenzophenone via Suzuki-Miyaura coupling presents a compelling alternative to the traditional Friedel-Crafts acylation. The Suzuki coupling offers significant advantages in terms of selectivity, milder reaction conditions with catalytic amounts of palladium, and a more favorable environmental profile by avoiding the use of corrosive, stoichiometric Lewis acids. While the Friedel-Crafts acylation can provide high yields, it is often plagued by regioselectivity issues and the generation of substantial waste.
For researchers and professionals in drug development and materials science, the adoption of the Suzuki coupling route can lead to more efficient, cost-effective, and sustainable manufacturing processes. Further research could focus on optimizing the catalyst system for the Suzuki coupling to further improve yields and reduce reaction times, as well as exploring the use of more environmentally friendly solvents. The principles outlined in this guide can be extended to the synthesis of a wide range of other substituted benzophenones, opening new avenues for the development of novel therapeutics and advanced materials.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(6), 6359-6409. [Link]
-
Daina, A., & Zoete, V. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry, 8(6), 655-666. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Young, J. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. YouTube. Retrieved from [Link]
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Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2] 3). RSC Advances, 6(36), 30445-30453. [Link]
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Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
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Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338-2343. [Link]
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Petkova, D., Borlinghaus, N., & Sharma, S. (2020). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 5(27), 16645-16652. [Link]
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Mu, M., Chen, L., Liu, Y., Fang, W., & Li, Y. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(70), 36951-36958. [Link]
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Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
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CORE. (2023, October 18). Substituted benzophenone imines for COF synthesis via formal transimination. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Phototoxicity of Benzophenone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Benzophenone and its derivatives are ubiquitous organic compounds, widely utilized as UV filters in sunscreens, photoinitiators in inks and coatings, and as fragrance enhancers.[1][2] However, their very ability to absorb UV radiation, a desirable property for photoprotection, also predisposes them to induce phototoxic reactions.[1] This guide provides an in-depth comparison of methodologies to assess the phototoxic potential of benzophenone derivatives, grounded in mechanistic understanding and validated experimental protocols.
The Photochemical Basis of Benzophenone-Induced Phototoxicity
A molecule's potential for phototoxicity is fundamentally linked to its capacity to absorb photons within the solar spectrum and subsequently initiate damaging chemical reactions.[3] For benzophenone derivatives, this process is remarkably efficient.
Upon absorbing UVA or UVB radiation, the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁).[4] Through a rapid process called intersystem crossing, it then converts to a longer-lived, highly reactive triplet state (³BP*).[4] This triplet state is the linchpin of its phototoxic activity and can induce cellular damage through two primary pathways, known as Type I and Type II reactions.[5]
-
Type I Reactions: The excited ³BP* can directly interact with biological molecules, such as DNA or lipids, through hydrogen abstraction or electron transfer. This generates free radicals, leading to oxidative damage.[4][5]
-
Type II Reactions: The ³BP* can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can damage cellular components.[5]
The interplay of these mechanisms can lead to a cascade of damaging events, including lipid peroxidation, protein cross-linking, and, critically, DNA damage, which can manifest as photogenotoxicity.[4][6]
Caption: Tiered workflow for phototoxicity assessment.
Tier 1: Foundational Screening
A. UV/Visible Absorption Spectrum
The foundational principle of photochemistry dictates that a substance must absorb light to elicit a photoreaction. [3]Therefore, the initial step is always to determine the molar extinction coefficient (or molar absorption coefficient) of the derivative.
-
Causality: If a compound does not significantly absorb light in the terrestrial solar spectrum (290-700 nm), it lacks the initial energy input required for photosensitization. The OECD suggests that a molar extinction coefficient below 10 L·mol⁻¹·cm⁻¹ indicates a low likelihood of photoreactivity, potentially obviating the need for further biological testing. [3]
B. In Silico Computational Modeling
Computational toxicology offers a rapid, cost-effective, and ethically sound method for initial screening. [7][8]These models use existing data to predict the toxicological properties of new compounds based on their chemical structure. [8]
-
Methodology: Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. [8]Tools like the OECD QSAR Toolbox and Derek Nexus can predict phototoxicity with reasonable accuracy by identifying structural alerts—molecular substructures known to be associated with photosensitization. [7][9]* Performance: Studies have shown these tools to be highly useful. For instance, Derek Nexus demonstrated a specificity of 93% and an overall accuracy of 77% in predicting phototoxicity, while the QSAR Toolbox achieved 85% specificity and 79% accuracy. [7]This makes them excellent for prioritizing candidates for further testing.
Tier 2: Mechanistic In Vitro Assays
Reactive Oxygen Species (ROS) Assay
Given that ROS generation is a primary mechanism of benzophenone phototoxicity, a direct measure of this activity is a crucial mechanistic endpoint. [10][11]The ROS assay is a physicochemical test that quantifies the generation of species like singlet oxygen and superoxide anions upon irradiation. [12][13]
-
Trustworthiness: This assay serves as a self-validating system. A positive result (significant ROS generation) provides a direct biochemical basis for a potential phototoxic effect. Validation studies have shown the ROS assay to have 100% sensitivity for predicting phototoxicants, though specificity can be lower, meaning it may produce some false positives. [12][14]A "Non-photoreactive" result, however, strongly indicates a low probability of phototoxicity. [12]* Experimental Choices: The assay monitors Type I and Type II reactions using specific probes. [5]For example, singlet oxygen can be detected by the bleaching of p-nitrosodimethylaniline (RNO), while superoxide anions can be measured using nitroblue tetrazolium (NBT). [5][13]
-
Preparation: Dissolve the benzophenone derivative in a suitable solvent (e.g., DMSO) to prepare stock solutions. [12]Final concentrations of 20 µM and 200 µM are typically tested. [12]2. Reaction Mixture: Prepare a reaction mixture containing the test compound, appropriate buffer, and specific probes for singlet oxygen (e.g., RNO with imidazole) and superoxide anion (e.g., NBT). [13]3. Irradiation: Expose the mixture to a controlled dose of simulated sunlight. A parallel sample is kept in the dark as a negative control.
-
Measurement: Quantify ROS generation by measuring the change in absorbance of the probes at their specific wavelengths (e.g., 440 nm for RNO). [5]5. Interpretation: A significant change in absorbance in the irradiated sample compared to the dark control indicates photoreactivity.
Tier 3: The Gold Standard In Vitro Cytotoxicity Assay
3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432)
This is the internationally validated gold standard in vitro assay for predicting acute phototoxicity. [15][16]It is designed to identify the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of simulated solar light. [3][17]
-
Expertise & Causality: The assay uses Balb/c 3T3 mouse fibroblasts. [18][19]The endpoint is cell viability, measured by the uptake of Neutral Red, a vital dye that accumulates in the lysosomes of healthy, viable cells. [17]A substance is identified as phototoxic if its cytotoxicity is significantly increased following UV exposure. This directly links the photochemical properties of the compound to a biological consequence (cell death).
-
Data Analysis: The results are used to calculate two key values: the IC50 (the concentration that reduces cell viability by 50%) for both irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation-Factor (PIF) is then calculated:
-
PIF = IC50 (-UVA) / IC50 (+UVA)
-
A PIF > 5 indicates a high phototoxic potential.
-
-
Cell Seeding: Plate Balb/c 3T3 fibroblasts in two 96-well plates and incubate for 24 hours to form a monolayer. [15]2. Treatment: Treat the cells with a range of concentrations of the benzophenone derivative for 1 hour. [18]3. Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate remains in the dark. [18][19]4. Incubation: Wash the cells and incubate for another 18-24 hours. [20]5. Neutral Red Uptake: Add Neutral Red medium and incubate to allow for dye uptake by viable cells.
-
Extraction & Measurement: Extract the dye from the cells and measure the absorbance to quantify cell viability.
-
Analysis: Calculate IC50 values and the PIF to classify the phototoxic potential.
Comparative Analysis of Benzophenone Derivatives
Different substitutions on the benzophenone core can dramatically alter phototoxic potential. For instance, the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen is a well-known potent photosensitizer, while other derivatives used in sunscreens, like Oxybenzone (Benzophenone-3), also carry risk. [10][21][22]
| Derivative | Common Use | Phototoxic Potential | Supporting Data |
|---|---|---|---|
| Benzophenone (BP) | Photoinitiator | High | Classified as phototoxic in the 3T3 NRU assay and shows significant ROS generation. [10] |
| Ketoprofen | Topical NSAID | Very High | Strongest photosensitizer in several studies; readily induces photoallergic reactions and shows high ROS generation. [10][21][22]Photolabile with a degradation half-life of just 0.8 minutes under UV lamp irradiation. [23] |
| Oxybenzone (BP-3) | Sunscreen UV Filter | Moderate | Often implicated in photocontact dermatitis and can cross-react with ketoprofen. [24][25] |
| Sulisobenzone (BP-4) | Sunscreen UV Filter | Negligible/Low | ROS generation was found to be negligible in comparative studies. [10] |
| Dioxybenzone (BP-8) | Sunscreen UV Filter | Negligible/Low | ROS generation was found to be negligible in comparative studies. [10] |
| 2-Hydroxybenzophenone | UV Stabilizer | Variable | The hydroxyl group adjacent to the carbonyl can provide a photostabilization mechanism by dissipating energy as heat, potentially reducing phototoxicity. [26]|
Note: This table is a synthesis of findings from multiple sources. Direct comparison of absolute values between studies should be done with caution due to variations in experimental conditions.
Tier 4: Advanced Assessments for Confirmed Phototoxins
If a compound is identified as phototoxic in Tier 3, further investigation may be required to understand specific risks, such as photogenotoxicity.
-
Photo-Comet & Photo-Micronucleus Assays: These tests are specifically designed to detect DNA damage (strand breaks) and chromosomal damage, respectively, after exposure to a chemical and light. [27]Benzophenone-photosensitized reactions are known to cause DNA lesions, including the formation of abasic sites and nucleobase oxidation. [4]* Reconstructed Human Epidermis (RhE) Models: These 3D tissue models provide a more physiologically relevant system than cell monolayers for assessing topical phototoxicity, mimicking the barrier function of the human epidermis.
Conclusion
Assessing the phototoxicity of benzophenone derivatives requires a multi-faceted, mechanistically informed approach. By integrating computational screening with a tiered system of in vitro assays—from physicochemical and ROS assays to the gold-standard 3T3 NRU test—researchers can build a robust, self-validating safety profile for novel compounds. This structured methodology not only ensures scientific rigor but also aligns with the principles of reducing and refining animal testing, providing a clear, evidence-based path for drug and product development professionals.
References
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Onoue, S., et al. (2016). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmaceutical Sciences, 105(3), 1297-1304. [Link]
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JaCVAM (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Japanese Center for the Validation of Alternative Methods. [Link]
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Jacobs, J. J., et al. (2024). In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox. Alternatives to Laboratory Animals. [Link]
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Miranda, M. A., & Castell, J. V. (2014). Photosensitized DNA Damage by Benzophenone. Accounts of Chemical Research, 47(4), 1064-1073. [Link]
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Sugiura, M., et al. (2002). Experimental study on phototoxicity and the photosensitization potential of ketoprofen, suprofen, tiaprofenic acid and benzophenone and the photocross-reactivity in guinea pigs. Photodermatology, Photoimmunology & Photomedicine, 18(2), 82-89. [Link]
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IIVS (n.d.). Screening of Cosmetics Ingredients for Phototoxic Potential Using the In Vitro 3T3 Neutral Red Uptake Phototoxicity Test. Institute for In Vitro Sciences. [Link]
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Bagheri, H., et al. (2000). Photosensitivity to ketoprofen: mechanisms and pharmacoepidemiological data. Drug Safety, 22(5), 339-349. [Link]
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Gniadecka, M., et al. (1998). Photosensitizing properties of compounds related to benzophenone. Pharmacology & Toxicology, 82(2), 93-97. [Link]
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PETA Science Consortium International e.V. (2023). In Vitro Phototoxicity Testing Part 1: Methodological Overview. YouTube. [Link]
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EURL ECVAM. (n.d.). Reactive Oxygen Species (ROS) Assay for Photoreactivity. TSAR - Tracking System for Alternative test methods Review. [Link]
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PozeSCAF. (n.d.). In Silico Toxicity Prediction. PozeSCAF. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Bromo-3'-methylbenzophenone Isomers
Introduction
In the realms of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is not merely an academic exercise; it is a cornerstone of safety, efficacy, and innovation. Benzophenone derivatives, for instance, are prevalent scaffolds in photochemistry and medicinal chemistry. The isomeric forms of a substituted benzophenone, while possessing the same molecular formula, can exhibit vastly different biological activities and physical properties. Distinguishing between these isomers is therefore a critical analytical challenge.
This guide provides an in-depth spectroscopic comparison of 4-Bromo-3'-methylbenzophenone and three of its key positional isomers. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to unambiguously differentiate these closely related compounds. The focus will be not just on the data itself, but on the underlying chemical principles that govern the observed spectral differences. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for isomer characterization.
Isomers Under Investigation
The correct identification of an isomer is crucial. The subtle shift of a methyl or bromo group can significantly alter the molecule's symmetry, electronic environment, and steric profile, leaving distinct fingerprints in its spectra. Here, we compare four isomers with the molecular formula C₁₄H₁₁BrO.
dot graph Isomer_Structures { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3014237&t=l", label=""]; I1_img; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12739199&t=l", label=""]; I2_img; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2757056&t=l", label=""]; I3_img; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=589885&t=l", label=""]; I4_img;
I1_img -- node [label="4-Bromo-3'-methylbenzophenone", fontcolor="#202124"]; I2_img -- node [label="3-Bromo-4'-methylbenzophenone", fontcolor="#202124"]; I3_img -- node [label="4-Bromo-4'-methylbenzophenone", fontcolor="#202124"]; I4_img -- node [label="4-Bromo-2'-methylbenzophenone", fontcolor="#202124"]; } enddot Caption: Molecular structures of the four benzophenone isomers under comparison.
Spectroscopic Analysis Workflow
A systematic approach is essential for accurate and reproducible spectroscopic analysis. The following workflow represents a best-practice model for sample preparation and analysis, ensuring data integrity across different techniques.
Experimental Protocols
The validity of any comparative analysis rests on the quality of the experimental data. The following protocols are designed to be self-validating and adhere to standard analytical practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive information regarding the specific proton and carbon environments, which are uniquely altered by the placement of the bromo and methyl substituents.
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the benzophenone isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: IR spectroscopy is highly sensitive to the vibrations of polar bonds, making it ideal for probing the carbonyl (C=O) group. The electronic influence of the substituents, however subtle, can cause measurable shifts in the C=O stretching frequency.
-
Protocol:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform an atmospheric background correction.
-
Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight and elemental composition (via high-resolution MS). Critically for these isomers, the presence of bromine provides a characteristic isotopic pattern, and the fragmentation patterns can reveal the positions of the substituents.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the sample in methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer, such as a GC-MS with an Electron Ionization (EI) source or an LC-MS with an Electrospray Ionization (ESI) source.
-
Acquisition (EI): In a typical EI-MS experiment, use a 70 eV ionization energy. Acquire data over a mass range of m/z 50-350.
-
Analysis: Identify the molecular ion peak (M⁺˙) and look for the characteristic M+2 peak, which should be of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Analyze the major fragment ions.
-
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: The Definitive Differentiator
¹H NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the aromatic protons are uniquely dependent on the substituent positions.
| Isomer | Methyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) - Key Distinctions |
| 4-Bromo-3'-methylbenzophenone | ~2.4 (s, 3H) | A complex multiplet pattern between ~7.2-7.8 ppm. The protons on the methyl-substituted ring will show distinct splitting, with one proton likely appearing as a singlet or narrowly split signal ortho to the methyl group. |
| 3-Bromo-4'-methylbenzophenone | ~2.5 (s, 3H) | The protons on the bromo-substituted ring will be the most complex, with one proton likely appearing as a singlet or narrow triplet near the most downfield region. The methyl-substituted ring will show a classic AA'BB' system (two doublets). |
| 4-Bromo-4'-methylbenzophenone | ~2.5 (s, 3H) | The most simplified aromatic region. Two distinct AA'BB' systems (four doublets in total), each integrating to 2H. This high symmetry is a key identifier. |
| 4-Bromo-2'-methylbenzophenone | ~2.3 (s, 3H) | The ortho-methyl group induces steric hindrance, potentially causing the two phenyl rings to be more twisted. This can lead to broader signals and a more complex, dispersed pattern. The methyl signal may be shifted slightly upfield compared to the other isomers. |
Expert Insights: The key to differentiation lies in the symmetry and splitting patterns of the aromatic protons. The highly symmetric 4,4'-isomer gives the cleanest spectrum. The 3'-methyl and 3-bromo isomers are distinguished by which ring shows the simple AA'BB' pattern and which shows a more complex splitting. The 2'-methyl isomer is identified by its unique steric effects.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR provides information on the proton environment, ¹³C NMR confirms the number of unique carbon atoms and their electronic state, solidifying the structural assignment.
| Isomer | Unique Carbons | Carbonyl (C=O) (δ, ppm) | C-Br (δ, ppm) | Methyl (CH₃) (δ, ppm) |
| 4-Bromo-3'-methylbenzophenone | 14 | ~195.5 | ~128 | ~21.3 |
| 3-Bromo-4'-methylbenzophenone | 14 | ~195.0 | ~122 (ipso-C) | ~21.7 |
| 4-Bromo-4'-methylbenzophenone | 8 | ~195.7 | ~127.5 | ~21.8 |
| 4-Bromo-2'-methylbenzophenone | 14 | ~197.0 | ~128 | ~20.5 |
Expert Insights: The most telling feature in the ¹³C NMR is the number of aromatic signals. Due to its symmetry, the 4,4'-isomer will show only 6 aromatic carbon signals (plus the carbonyl and methyl), whereas the other, less symmetric isomers will show 12 distinct aromatic signals. The carbonyl carbon in the 2'-methyl isomer is expected to be slightly more deshielded (downfield) due to steric hindrance disrupting coplanarity and conjugation. The "heavy atom effect" of bromine can cause the ipso-carbon (the carbon directly attached to Br) to shift upfield more than expected based on electronegativity alone.[1]
Infrared (IR) Spectroscopy: Probing the Carbonyl Group
The C=O stretching frequency is sensitive to the electronic effects of substituents on the aromatic rings. Electron-withdrawing groups (like Br) tend to increase the frequency, while electron-donating groups (like CH₃) decrease it.[2][3]
| Isomer | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Key Observations |
| 4-Bromo-3'-methylbenzophenone | ~1660 | ~680 | The combined electronic effects of a para-bromo and meta-methyl group. |
| 3-Bromo-4'-methylbenzophenone | ~1658 | ~675 | Similar to the above, but subtle differences may arise from the different substituent positions. |
| 4-Bromo-4'-methylbenzophenone | ~1655 | ~680 | The electron-donating p-methyl group slightly counteracts the p-bromo group, leading to a lower frequency compared to 4-bromobenzophenone (~1658 cm⁻¹).[4] |
| 4-Bromo-2'-methylbenzophenone | ~1665 | ~680 | Steric hindrance from the ortho-methyl group may twist the phenyl ring out of plane with the carbonyl, reducing conjugation and increasing the C=O stretching frequency. |
Expert Insights: While the differences are small, high-resolution FTIR can distinguish the isomers. The 2'-methyl isomer is expected to have the highest C=O frequency due to sterically inhibited resonance. The 4,4'-isomer, with the electron-donating methyl group directly opposing the carbonyl, should have the lowest frequency.
Mass Spectrometry: The Isotopic Signature and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular mass and fragmentation patterns that hint at the structure.
-
Molecular Ion & Isotopic Pattern: All four isomers have a molecular weight of 274/276 g/mol . The hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion (M⁺˙ and M+2⁺˙), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] This confirms the presence of one bromine atom in the molecule.
-
Fragmentation Analysis: The primary fragmentation pathway for benzophenones under Electron Ionization (EI) conditions is cleavage on either side of the carbonyl group (α-cleavage).[6][7] The relative abundance of the resulting acylium ions can be a key differentiator.
-
4-Bromo-3'-methylbenzophenone: Will produce a bromobenzoyl cation (m/z 183/185) and a methylbenzoyl cation (m/z 119). Further fragmentation will yield a bromophenyl cation (m/z 155/157) and a tolyl cation (m/z 91).
-
3-Bromo-4'-methylbenzophenone: Will also produce a bromobenzoyl cation (m/z 183/185) and a methylbenzoyl cation (m/z 119). The relative intensities might differ slightly, but MS alone may be insufficient to distinguish it from the 4-bromo-3'-methyl isomer without careful quantitative analysis.
-
4-Bromo-4'-methylbenzophenone: Will show dominant fragments at m/z 183/185 and m/z 119.
-
4-Bromo-2'-methylbenzophenone: The fragmentation pattern will be similar, but the relative abundance of the methylbenzoyl cation (m/z 119) might be influenced by steric factors.
-
Expert Insights: While all isomers will show the key fragments at m/z 183/185 and 119, the true power of MS is realized when coupled with a separation technique like Gas Chromatography (GC-MS). The isomers will have different retention times, allowing for their separation before mass analysis.
Conclusion and Summary
| Technique | Most Effective Differentiating Feature |
| ¹H NMR | Aromatic region splitting patterns and symmetry. This is the most definitive single technique. |
| ¹³C NMR | Number of unique aromatic carbon signals. Quickly identifies the symmetric 4,4'-isomer. |
| FTIR | Subtle shifts in the C=O stretching frequency. Particularly useful for identifying the sterically hindered 2'-isomer. |
| Mass Spec. | Isotopic pattern (confirms Br) and fragmentation (confirms building blocks). Best used with GC for separation. |
References
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SpectraBase. (n.d.). 4-Bromo-benzophenone. John Wiley & Sons, Inc. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]
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ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]
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A Comparative Guide to Palladium Catalysts for Suzuki Coupling Reactions
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems that are core to many pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the palladium catalyst is paramount to the success of this reaction, influencing yield, reaction time, substrate scope, and overall process efficiency. This guide provides a comparative analysis of common palladium catalysts, offering field-proven insights and experimental data to inform your catalyst selection and experimental design.
The Heart of the Matter: The Suzuki Coupling Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki coupling is crucial for rational catalyst selection and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[2] Each step in this cycle is influenced by the nature of the palladium catalyst and its associated ligands.
Caption: Figure 1: A simplified representation of the palladium-catalyzed Suzuki coupling cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
The catalytic efficiency is determined by the rates of these fundamental steps. The choice of palladium source and, critically, the associated ligands, directly impacts the kinetics of each step. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[3]
A Tale of Two Catalysts: Homogeneous vs. Heterogeneous Systems
Palladium catalysts for Suzuki coupling are broadly categorized as either homogeneous or heterogeneous. The choice between these two classes depends on the specific requirements of the synthesis, including scale, purity requirements, and cost considerations.
Homogeneous Catalysts are soluble in the reaction medium, leading to high catalytic activity due to the excellent accessibility of the catalytic sites.[4] However, the removal of the catalyst from the product can be challenging, which is a significant drawback in pharmaceutical applications where stringent limits on residual palladium are enforced.[4]
Heterogeneous Catalysts , in contrast, are in a different phase from the reaction mixture, typically a solid catalyst in a liquid-phase reaction.[5] This facilitates easy separation and recycling of the catalyst, contributing to a more sustainable and cost-effective process.[4][5] A potential drawback is the possibility of lower activity compared to their homogeneous counterparts and the leaching of palladium into the product solution.[4][6]
A Comparative Analysis of Common Palladium Catalysts
The following sections provide a detailed comparison of frequently employed palladium catalysts, supported by experimental data to guide your selection process.
Homogeneous Palladium Catalysts
Palladium complexes with phosphine ligands are the workhorses of Suzuki coupling reactions. The electronic and steric properties of the phosphine ligand can be fine-tuned to optimize the reaction for specific substrates.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly effective catalyst is often used for a wide range of Suzuki couplings.[7] It serves as a source of the active Pd(0) species.
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) : An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] It is a convenient alternative to the air-sensitive Pd(PPh₃)₄.[8]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst exhibits high activity and is particularly effective for the coupling of challenging substrates, including aryl chlorides. The bidentate dppf ligand provides enhanced stability to the catalytic species.
The choice of phosphine ligand is critical. Electron-rich and bulky ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos), can dramatically improve the efficiency of the coupling, especially for unactivated aryl chlorides and sterically hindered substrates.[3] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. They are typically more electron-donating and form more stable complexes with palladium, leading to highly active and robust catalysts.[9] NHC-palladium complexes are particularly effective for the coupling of sterically demanding substrates and unactivated aryl chlorides.[10][11][12]
Palladacycles are cyclic compounds containing a carbon-palladium bond. They are highly active and stable precatalysts that can be used in very low loadings.[13] Some palladacycles are proposed to operate through a Pd(II)-Pd(IV) catalytic cycle, which can offer advantages in terms of stability.
Heterogeneous Palladium Catalysts
Palladium on activated carbon is a widely used and commercially available heterogeneous catalyst.[14] It is valued for its ease of handling, recyclability, and low cost.[14] The catalytic activity of Pd/C can be influenced by the properties of the carbon support and the dispersion of the palladium nanoparticles.[14] While traditionally used in hydrogenations, its application in cross-coupling has grown, often in ligandless conditions or with the addition of phosphine ligands.[15][16]
Palladium nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Their performance can be tuned by controlling the size, shape, and stabilizing ligands. A key consideration is preventing agglomeration, which can lead to deactivation.
Performance Comparison: A Data-Driven Approach
The following table summarizes the performance of selected palladium catalysts in the Suzuki coupling of 4-bromotoluene with phenylboronic acid, a common model reaction. This data is compiled from various sources and is intended to provide a comparative overview. Actual performance will vary depending on the specific substrates and reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 1 | K₃PO₄ | DMF | 85 | 5 | 95 | 95 | [17] |
| PdCl₂(PPh₃)₂ | 1 | K₂CO₃ | PEG | 60 | 2 | 92 | 92 | [8] |
| Pd(dppf)Cl₂ | 0.05 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | 91 | 1820 | [18] |
| Pd/C (10%) | 2 | K₂CO₃ | H₂O | 100 | 0.5 | 98 | 49 | [15] |
| Ligandless PdCl₂ | 0.2-0.3 | K₂CO₃ | Pyridine | 110 | 6 | >90 | ~300-450 | [19] |
| Pd-NHC Complex | 0.05 | t-BuOK | Dioxane | 80 | 12 | >99 | ~1980 | [11] |
Note: Turnover Number (TON) is calculated as (moles of product) / (moles of catalyst). Higher TON values indicate greater catalyst efficiency.
Experimental Protocol: A Practical Guide to Suzuki Coupling
This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction using Pd(dppf)Cl₂ as the catalyst. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Reaction: Coupling of 4-iodoacetophenone with phenylboronic acid.
Materials:
-
4-iodoacetophenone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.01 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoacetophenone, phenylboronic acid, and potassium carbonate.
-
Rationale: The use of a dry flask is important to minimize side reactions. The excess of phenylboronic acid ensures complete consumption of the limiting reagent, 4-iodoacetophenone. Potassium carbonate is a common and effective base for Suzuki couplings.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Rationale: This step is crucial to remove oxygen, which can oxidize the phosphine ligands and the active Pd(0) species, leading to catalyst deactivation.
-
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The mixture should be stirred to ensure good mixing.
-
Rationale: A mixture of an organic solvent and water is often used. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Rationale: The catalyst is added after degassing to minimize its exposure to oxygen.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Rationale: The reaction is heated to increase the reaction rate. The progress should be monitored to determine the point of completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The work-up procedure is designed to separate the desired product from the reaction mixture, including the inorganic salts and any water-soluble byproducts.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Rationale: This final step removes any remaining impurities to yield the pure product.
-
Catalyst Selection Logic: A Decision-Making Framework
Choosing the optimal catalyst requires a careful consideration of the substrates and the desired reaction outcome. The following decision tree provides a simplified guide to catalyst selection.
Caption: Figure 2: A decision tree to guide the selection of a palladium catalyst based on substrate characteristics.
For sterically hindered substrates, catalysts with bulky ligands like Buchwald phosphines or N-heterocyclic carbenes are often required to achieve good yields.[11][20] Similarly, for the more challenging coupling of aryl chlorides, electron-rich and bulky ligands are generally necessary to facilitate the difficult oxidative addition step.[1][21] For less demanding aryl bromides and iodides, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[2][17]
Conclusion: A Strategic Approach to Catalyst Selection
The selection of a palladium catalyst for a Suzuki coupling reaction is a critical decision that significantly impacts the outcome of the synthesis. By understanding the reaction mechanism, the distinct advantages and disadvantages of homogeneous and heterogeneous systems, and the influence of ligand architecture, researchers can make informed choices. This guide provides a framework for this selection process, grounded in experimental data and practical considerations. For routine couplings of unactivated aryl bromides and iodides, traditional palladium-phosphine complexes offer a reliable starting point. For more challenging transformations involving sterically hindered substrates or unactivated aryl chlorides, the use of advanced catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene ligands is often essential. Heterogeneous catalysts, particularly Pd/C, present a compelling option for large-scale synthesis where catalyst recovery and reuse are paramount. Ultimately, a strategic and data-driven approach to catalyst selection will pave the way for efficient, robust, and successful Suzuki coupling reactions.
References
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- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 3(2), 116-121.
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- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14154-14165.
- Caddick, S., & Cloke, F. G. N. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2111-2121.
- Li, Y., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(34), 7431-7439.
- Li, H., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society, 141(36), 14352-14360.
- Kumar, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189474.
- Sjöberg, P. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723.
- Leadbeater, N. E., & Marco, M. (2003). A Simple and Highly Efficient Catalytic System for Suzuki Cross-Coupling Using Ligandless Palladium Chloride.
- Magano, J. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?.
- Lim, C. H., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-19.
- Al-Amin, M., & Mohammad, S. (2014). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Tetrahedron Letters, 55(1), 225-228.
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ResearchGate. (n.d.). Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. Retrieved from [Link]
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- Liu, C., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
- Bedford, R. B., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
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A Senior Application Scientist's Guide to Evaluating Benzophenone Derivatives in UV Curing Applications
In the dynamic field of UV curing, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and processing efficiencies. Among the myriad of available photoinitiators, benzophenone and its derivatives remain a cornerstone for initiating free-radical polymerization. This guide provides a comprehensive evaluation of the performance of various benzophenone derivatives, offering researchers, scientists, and formulation chemists the insights needed to make informed decisions. We will delve into the core principles of their function, present comparative experimental data, and provide detailed protocols for their evaluation.
The Fundamental Role of Benzophenone Photoinitiators in UV Curing
UV curing is a photopolymerization process that utilizes high-intensity ultraviolet light to instantly cure or dry inks, coatings, and adhesives. The process relies on photoinitiators, which absorb UV energy and generate reactive species—typically free radicals—to initiate the polymerization of monomers and oligomers.
Benzophenone is a Type II photoinitiator, meaning it requires a co-initiator, usually a tertiary amine, to efficiently generate radicals. Upon UV absorption, benzophenone transitions to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, creating a ketyl radical and an amine-derived radical. The latter is primarily responsible for initiating the polymerization chain reaction. This mechanism is favored for its cost-effectiveness and versatility.
However, pristine benzophenone has notable drawbacks, including a propensity for yellowing upon UV exposure and the potential for migration from the cured polymer due to its relatively low molecular weight. These limitations have spurred the development of a wide array of benzophenone derivatives, each engineered to overcome these deficiencies while retaining or enhancing photoinitiation efficiency.
Comparative Performance Evaluation of Benzophenone Derivatives
The "best" photoinitiator is application-dependent. The following sections provide a comparative analysis of common benzophenone derivatives based on critical performance metrics. The data presented is a synthesis of findings from academic literature and industrial technical datasheets.
Key Performance Metrics
A rigorous evaluation of photoinitiators for UV curing hinges on several key performance indicators:
-
Cure Speed: The rate at which the liquid formulation solidifies upon UV exposure. This is often measured by techniques like photo-differential scanning calorimetry (Photo-DSC) or real-time infrared (RT-IR) spectroscopy.
-
Depth of Cure: The maximum thickness of a formulation that can be fully cured. This is particularly crucial for pigmented or thick coatings.
-
Yellowing: The degree of color change in the cured material after UV exposure or aging. This is a critical aesthetic and functional parameter for clear coats and adhesives.
-
Migration: The extent to which the photoinitiator or its byproducts can diffuse out of the cured polymer. Low migration is essential for food packaging and biomedical applications.
Experimental Data Summary
The following table summarizes the relative performance of selected benzophenone derivatives against these key metrics. The performance is ranked on a scale of 1 to 5, where 5 represents the highest performance.
| Photoinitiator Derivative | Chemical Structure | Relative Cure Speed | Relative Depth of Cure | Yellowing Index (Post-Cure) | Migration Potential | Key Advantages | Key Disadvantages |
| Benzophenone (BP) | Benzene-C(=O)-benzene | 3 | 3 | 4 | 5 | Cost-effective, good surface cure | High yellowing, high migration |
| 4-Methylbenzophenone (4-MBP) | 4-Methyl-C6H4-C(=O)-benzene | 4 | 3 | 3 | 4 | Faster cure than BP, reduced yellowing | Still exhibits migration |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (HMPP) | C6H5-C(=O)-C(OH)(CH3)2 | 5 | 4 | 2 | 3 | High reactivity, good through cure | Can contribute to odor |
| 1-Hydroxycyclohexyl phenyl ketone (HCPK) | C6H5-C(=O)-C6H10(OH) | 5 | 5 | 1 | 3 | Excellent surface cure, low yellowing | Higher cost |
| Polymeric Benzophenones | High MW with BP moieties | 3 | 3 | 1 | 1 | Very low migration and yellowing | Lower reactivity, higher viscosity |
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the key performance metrics discussed above.
Protocol 1: Measuring Cure Speed via Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for determining the cure kinetics of a UV-curable formulation. It measures the heat flow associated with the polymerization reaction as a function of time and UV intensity.
Methodology:
-
Sample Preparation: Prepare a 5-10 mg sample of the liquid formulation containing the benzophenone derivative and co-initiator in a standard aluminum DSC pan.
-
Instrument Setup: Place the sample in the Photo-DSC instrument. The instrument should be equipped with a UV light source of a specific wavelength and intensity (e.g., 365 nm at 50 mW/cm²).
-
Isothermal Measurement: Equilibrate the sample at a constant temperature (e.g., 25°C).
-
UV Exposure: Expose the sample to UV light for a set duration (e.g., 60 seconds).
-
Data Acquisition: Record the heat flow from the sample during UV exposure. The exothermic peak corresponds to the polymerization reaction.
-
Analysis: The time to reach the peak of the exotherm and the total enthalpy of the reaction are indicative of the cure speed and the degree of conversion, respectively. A shorter time to peak and higher enthalpy suggest a more efficient photoinitiator.
Protocol 2: Assessing Yellowing Index
The yellowing index (YI) quantifies the degree of yellowness in a clear or white material. It is a critical parameter for applications where color stability is important.
Methodology:
-
Substrate Preparation: Apply a uniform film of the UV-curable formulation onto a standardized white substrate (e.g., a Leneta card) using a drawdown bar to control thickness.
-
Curing: Cure the film using a UV curing system with a defined UV dose (e.g., 1000 mJ/cm²).
-
Initial Color Measurement: Immediately after curing, measure the color of the film using a spectrophotometer or colorimeter. Record the CIE Lab* values.
-
Accelerated Aging: Expose the cured film to a controlled environment of elevated temperature and UV exposure in an accelerated weathering chamber (e.g., QUV) for a specified duration (e.g., 100 hours).
-
Final Color Measurement: After the aging period, re-measure the color of the film.
-
Calculation: Calculate the yellowing index (YI) using a standard formula, such as ASTM E313. A higher YI value indicates greater yellowing.
Visualizing the UV Curing Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the photoinitiation process and the experimental evaluation workflow.
Caption: The UV Curing Mechanism with a Type II Photoinitiator.
Caption: Experimental Workflow for Evaluating Benzophenone Derivatives.
Conclusion and Future Outlook
The selection of a benzophenone derivative for UV curing applications is a multi-faceted decision that requires a careful balance of performance, cost, and regulatory considerations. While traditional benzophenone offers a cost-effective solution, its limitations in terms of yellowing and migration have paved the way for a new generation of derivatives. High-reactivity photoinitiators like HMPP and HCPK offer excellent cure speeds and reduced yellowing, making them suitable for demanding applications. For applications with the most stringent requirements for low migration and color stability, such as food packaging and medical devices, polymeric benzophenones represent the state-of-the-art, albeit at a higher cost and potentially lower reactivity.
The future of photoinitiator development will likely focus on further enhancing efficiency while minimizing environmental and health impacts. The design of novel polymeric and multifunctional photoinitiators that are covalently bound into the polymer network will continue to be a key area of research, effectively eliminating migration concerns. As the field of UV curing continues to expand into new and innovative applications, a thorough understanding of the structure-property relationships of photoinitiators will remain essential for success.
References
-
Photoinitiators for UV and Visible Curing. (n.d.). IGM Resins. Retrieved from [Link]
-
UV Curing: A Comprehensive Guide. (n.d.). Miltec UV. Retrieved from [Link]
-
Benzophenone. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. (n.d.). ASTM International. Retrieved from [Link]
-
Photo-DSC. (n.d.). Netzsch. Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3'-methylbenzophenone
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Bromo-3'-methylbenzophenone, grounding every recommendation in established safety protocols and regulatory standards. The goal is not just to follow rules, but to understand the causality behind them, ensuring a safe and compliant laboratory environment.
Section 1: Hazard Assessment & Characterization
The primary concerns with this compound and its relatives are its potential for irritation, long-term health effects, and environmental toxicity.[1][2][3][4][5]
Table 1: Inferred Hazard Profile of 4-Bromo-3'-methylbenzophenone
| Hazard Category | Description | Rationale & Authoritative Source |
| Acute Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][6] Harmful if swallowed or inhaled.[6] | Based on SDS data for analogous compounds like 4-Bromo-3-methylbenzaldehyde and Methyl 4-bromo-3-methylbenzoate. |
| Chronic Health Hazards | Suspected of causing cancer.[4][5] May cause damage to organs through prolonged or repeated exposure.[5] | The parent molecule, benzophenone, is classified as a potential carcinogen (Carc. 1B).[5] The European Food Safety Authority (EFSA) has also noted that 4-methylbenzophenone is likely to be a carcinogen.[7] |
| Physical Hazards | Combustible solid.[6] Heating may lead to the violent rupture of containers.[6] | As a solid organic compound, it presents a slight fire hazard when exposed to heat or flame.[6] |
| Environmental Hazards | Potentially toxic or harmful to aquatic life with long-lasting effects.[5] | Benzophenone derivatives are known for their environmental persistence and aquatic toxicity.[5][8][9] Brominated organic compounds must be prevented from entering waterways.[6] |
The presence of bromine is a critical factor in its disposal. The thermal decomposition or incineration of brominated compounds can lead to the formation of hazardous byproducts, including acidic hydrogen bromide (HBr) and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[10][11][12] Therefore, disposal requires specialized methods to mitigate these risks.
Section 2: Immediate Safety Protocols & Spill Management
Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is paramount.
Personal Protective Equipment (PPE) for Handling and Spill Cleanup
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1][2][6] |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent serious eye irritation from dust or splashes.[1][2][6] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Use only in a well-ventilated area.[1][2][6] For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[2][6] |
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity. Remove all sources of ignition from the area.[6]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the protective equipment listed in the table above.
-
Contain the Spill: For solid spills, use dry clean-up procedures and avoid generating dust.[13] For liquid spills or solutions, create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6][14]
-
Collect the Waste: Carefully sweep or scoop the solid material and place it into a designated, chemically compatible, and clearly labeled hazardous waste container.[6][13] For absorbed liquids, collect the absorbent material and place it in the same type of container.[14]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the rinsate and wipes as hazardous waste. Finally, wash the area with soap and water.[6] Prevent all contaminated water from entering drains.[3]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents, wipes, and contaminated PPE, must be placed in the hazardous waste container for proper disposal.[15]
Section 3: Standard Operating Procedure (SOP) for Waste Disposal
The disposal of 4-Bromo-3'-methylbenzophenone is not a single action but a systematic process. Adherence to this workflow ensures regulatory compliance and safety.
Step-by-Step Disposal Workflow
-
Waste Characterization & Segregation:
-
Action: At the point of generation, classify all waste containing 4-Bromo-3'-methylbenzophenone (including pure compound, reaction mixtures, and contaminated materials) as Halogenated Organic Waste .
-
Causality: Halogenated waste requires specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to neutralize the resulting acidic gases (HBr) and destroy potential toxic byproducts.[10][16] Mixing it with non-halogenated waste unnecessarily increases the volume of material requiring this specialized and costly treatment.
-
-
Container Selection & Labeling:
-
Action: Select a leak-proof, chemically compatible container with a secure screw-top lid.[17] Affix a "Hazardous Waste" label.
-
Label Contents: The label must, at a minimum, include:
-
Causality: Proper labeling is a federal and state regulatory requirement. It communicates the container's contents and risks to everyone in the lab and to the waste management professionals who will handle it downstream, preventing dangerous chemical mixing and ensuring correct final disposal.[18]
-
-
On-Site Accumulation:
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[18] The SAA should be under the control of the operator and away from drains or sources of ignition.
-
Causality: Federal regulations (EPA 40 CFR 262) and state equivalents allow for the accumulation of hazardous waste in SAAs, providing a safe and controlled storage point prior to removal.[19] Keeping containers closed and in a designated area prevents spills and accidental exposure.[15]
-
-
Scheduling Final Disposal:
-
Action: Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[18][19][20] Do not pour waste down the drain or allow it to evaporate in a fume hood.[15]
-
Causality: EH&S are the trained professionals who manage the institution's hazardous waste program, ensuring that waste is transported and disposed of in compliance with all regulations at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][21]
-
Disposal Decision Workflow
The following diagram outlines the logical steps for managing 4-Bromo-3'-methylbenzophenone waste from generation to disposal.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-Bromo-3'-methylbenzophenone. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. The following protocols are designed to be a self-validating system, grounded in established safety standards for similar chemical compounds.
Immediate Safety and Hazard Assessment
-
Skin Irritation: May cause skin irritation upon contact[1][2][3][4].
-
Serious Eye Irritation: Can cause serious eye irritation[1][2][3][4].
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor[1][2][3][4].
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled[1].
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended, it is imperative.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific procedures being undertaken. The primary routes of exposure to 4-Bromo-3'-methylbenzophenone are dermal contact, eye contact, and inhalation of airborne particulates.
Engineering and Administrative Controls: Your First Line of Defense
Before relying on PPE, always prioritize engineering and administrative controls to minimize exposure.
-
Engineering Controls: Always handle 4-Bromo-3'-methylbenzophenone in a well-ventilated area, preferably within a certified chemical fume hood[1][2][3][5]. This is the most effective way to control respiratory exposure.
-
Administrative Controls: Develop and strictly follow a standard operating procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the SOP and the associated hazards.
Personal Protective Equipment (PPE) Selection and Use
The following table summarizes the recommended PPE for handling 4-Bromo-3'-methylbenzophenone.
| PPE Component | Specifications and Rationale |
| Hand Protection | Type: Chemically resistant gloves are mandatory. Given that this is a ketone, gloves with high resistance to solvents are recommended. Polyvinyl alcohol (PVA) gloves offer excellent protection against ketones and aromatic solvents, but are not suitable for use with water[6]. Nitrile gloves can provide short-term protection for incidental contact, but breakthrough times should be verified with the manufacturer[7]. Rationale: To prevent skin contact and absorption. Aromatic ketones can be absorbed through the skin[8]. |
| Eye and Face Protection | Type: Chemical splash goggles that meet ANSI Z87.1 standards are required[7]. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities[7]. Rationale: To protect against splashes that can cause serious eye irritation[1][2][3][4]. |
| Skin and Body Protection | Type: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned[7]. Long pants and closed-toe shoes are mandatory[7]. For procedures with a higher risk of contamination, a chemically resistant apron or suit may be necessary[9]. Rationale: To protect the skin from accidental contact and to prevent contamination of personal clothing. |
| Respiratory Protection | Type: If engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne concentrations, a respirator is required[7]. A NIOSH-approved respirator with P95 or P100 particulate filters is recommended for handling the solid compound[10]. For situations where vapors may be generated, an organic vapor cartridge may also be necessary[10]. Rationale: To prevent inhalation of airborne particles or vapors that can cause respiratory irritation[1][2][3][4]. |
Glove Selection for Aromatic Ketones
The choice of glove material is critical when handling ketones. The following table provides a general guide to the suitability of common glove materials for ketones.
| Glove Material | Suitability for Ketones | Breakthrough Time (General) |
| Polyvinyl Alcohol (PVA) | Excellent | > 240 minutes[6] |
| Butyl Rubber | Good | Variable, check manufacturer data |
| Nitrile | Fair (for incidental contact) | Can be short, check manufacturer data |
| Latex | Poor | Not recommended |
| Neoprene | Fair to Good | Variable, check manufacturer data |
Note: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for the chemicals you are using[7].
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to ensure a systematic and safe approach to working with 4-Bromo-3'-methylbenzophenone.
Pre-Operational Checklist
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that all necessary PPE is available and in good condition.
-
Locate the nearest emergency shower and eyewash station.
-
Have a designated waste container for 4-Bromo-3'-methylbenzophenone waste.
Donning PPE: The Correct Sequence
-
Remove the face shield first.
-
Remove goggles.
-
Remove gloves using the proper technique to avoid touching the outer surface with your bare hands.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.[1][4]
Disposal Plan: Responsible Waste Management
All waste containing 4-Bromo-3'-methylbenzophenone must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.
-
Disposal: Dispose of all waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[10][11][12][13] Do not pour any waste down the drain.[4][14]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[3][14] Seek medical attention if irritation persists.[2][3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Conclusion: A Culture of Safety
Your safety and the safety of your colleagues are paramount. By adhering to these guidelines, you are fostering a culture of safety and responsibility in your laboratory. The principles of understanding the hazards, utilizing engineering controls, selecting the appropriate PPE, and following established procedures will ensure that you can work with 4-Bromo-3'-methylbenzophenone with confidence and security.
References
-
Thermo Fisher Scientific. (2010, November 29). Methyl 4-bromo-3-methylbenzoate Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Benzophenone Safety Data Sheet. Retrieved from [Link]
-
Burnett, C. L., et al. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology, 40(1_suppl), 39S-84S. Retrieved from [Link]
-
California Environmental Protection Agency. (2019, December 3). Benzophenone Substance Summary. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]
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GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 4-bromo-3-methylbenzaldehyde. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 4-BROMO BEZNOPHENONE (P-BROMO BENZOPHENONE). Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Quora. (2024, March 1). What safety gear do chemists typically wear when handling chemicals?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
